Product packaging for Prohexadione(Cat. No.:CAS No. 88805-35-0)

Prohexadione

Cat. No.: B166674
CAS No.: 88805-35-0
M. Wt: 212.20 g/mol
InChI Key: BUCOQPHDYUOJSI-UHFFFAOYSA-N
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Description

Prohexadione, and its calcium salt form this compound-calcium, is a plant growth regulator that functions as a gibberellin biosynthesis inhibitor . Its primary research value lies in its ability to effectively control excessive vegetative growth in plants, leading to studies on improved crop management and yield potential. In agricultural research, this compound-calcium has been shown to reduce shoot elongation and vegetative growth in fruit trees like pear and apple, which helps reduce pruning time and costs . It also enhances lodging resistance in cereal crops like rice by modifying plant morphology; applications at the jointing stage can reduce plant height and the center of gravity height while strengthening basal internodes by increasing culm diameter, culm wall thickness, and the content of structural carbohydrates like lignin and cellulose . Recent research also explores its role in mitigating abiotic stress. Studies on rapeseed (Brassica napus L.) indicate that this compound-calcium priming can improve seedling morph-physiological characteristics under salt stress by regulating photosynthetic efficiency and enhancing the activity of key antioxidant enzymes such as superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT) . The compound is identified with the CAS Number 88805-35-0 . Its molecular formula is C 10 H 12 O 5 , with an average molecular mass of 212.20 g/mol . This compound-calcium (CAS 127277-53-6) has the molecular formula C 10 H 10 CaO 5 and a molecular weight of 250.26 g/mol . This product is intended for research purposes only, including applications in gas chromatography (GC) and HPLC .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O5 B166674 Prohexadione CAS No. 88805-35-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dioxo-4-propanoylcyclohexane-1-carboxylic acid
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InChI

InChI=1S/C10H12O5/c1-2-6(11)9-7(12)3-5(10(14)15)4-8(9)13/h5,9H,2-4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BUCOQPHDYUOJSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1C(=O)CC(CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1043966
Record name Prohexadione
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Molecular Weight

212.20 g/mol
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CAS No.

88805-35-0
Record name Prohexadione
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Record name Prohexadione [ISO]
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Record name Prohexadione
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Record name Cyclohexanecarboxylic acid, 3,5-dioxo-4-(1-oxopropyl)
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Record name PROHEXADIONE
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Foundational & Exploratory

Prohexadione's Impact on Plant Biochemical Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prohexadione and its calcium salt, this compound-calcium, are widely utilized plant growth regulators with a significant and nuanced impact on various biochemical pathways. Primarily known for inhibiting vegetative growth, this compound's mode of action extends to modulating secondary metabolite production, including flavonoids, and influencing other key physiological processes such as ethylene biosynthesis. This technical guide provides an in-depth exploration of the biochemical pathways affected by this compound application, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and leverage the multifaceted effects of this compound.

Core Mechanism of Action: Inhibition of 2-Oxoglutarate-Dependent Dioxygenases

This compound's primary mode of action is its function as a structural mimic of 2-oxoglutarate. This structural similarity allows it to competitively inhibit a class of non-heme iron-containing enzymes known as 2-oxoglutarate-dependent dioxygenases (2-ODDs).[1][2] These enzymes are crucial for a variety of oxidative reactions in plant metabolism. By binding to the active site of 2-ODDs, this compound prevents the binding of the natural co-substrate, 2-oxoglutarate, thereby blocking or reducing the enzymatic activity. This inhibition is the foundational mechanism through which this compound exerts its diverse physiological effects.

cluster_0 2-Oxoglutarate-Dependent Dioxygenase (2-ODD) Active Site cluster_1 Inhibition by this compound 2-ODD 2-ODD Product Product 2-ODD->Product Catalyzes conversion Inhibited_2-ODD 2-ODD (Inhibited) 2-Oxoglutarate 2-Oxoglutarate 2-Oxoglutarate->2-ODD Binds to Substrate Substrate Substrate->2-ODD Binds to This compound This compound This compound->Inhibited_2-ODD Competitively binds to Geranylgeranyl_diphosphate Geranylgeranyl diphosphate ent-Kaurene ent-Kaurene Geranylgeranyl_diphosphate->ent-Kaurene GA12 GA12 ent-Kaurene->GA12 GA20 GA20 (Inactive) GA12->GA20 GA3bH GA 3β-hydroxylase (2-ODD) GA20->GA3bH GA1 GA1 (Active) Stem_Elongation Stem Elongation GA1->Stem_Elongation Promotes This compound This compound This compound->GA3bH Inhibits GA3bH->GA1 Catalyzes Phenylalanine Phenylalanine Chalcone Chalcone Phenylalanine->Chalcone Flavanone Flavanone (e.g., Naringenin) Chalcone->Flavanone 3-Deoxyflavonoids 3-Deoxyflavonoids (e.g., Luteoforol) Flavanone->3-Deoxyflavonoids Alternative Pathway (Enhanced) F3H Flavanone 3-hydroxylase (2-ODD) Flavanone->F3H Dihydroflavonol Dihydroflavonol (e.g., Dihydrokaempferol) Flavonols Flavonols Dihydroflavonol->Flavonols Anthocyanins Anthocyanins Dihydroflavonol->Anthocyanins Catechins Catechins Dihydroflavonol->Catechins This compound This compound This compound->F3H Inhibits F3H->Dihydroflavonol Catalyzes SAM S-Adenosyl methionine ACC 1-Aminocyclopropane-1-carboxylic acid SAM->ACC ACC Synthase ACCO ACC Oxidase (2-ODD) ACC->ACCO Ethylene Ethylene This compound This compound This compound->ACCO Potential Inhibition (Structural Similarity to Ascorbic Acid) ACCO->Ethylene Catalyzes Ascorbic_Acid Ascorbic Acid (Co-substrate) Ascorbic_Acid->ACCO Required for activity Plant_Growth Plant Growth in Controlled Environment Prohexadione_Application This compound Treatment (Foliar Spray or Drench) Plant_Growth->Prohexadione_Application Tissue_Sampling Tissue Sampling at Different Time Points Prohexadione_Application->Tissue_Sampling Metabolite_Extraction Metabolite Extraction Tissue_Sampling->Metabolite_Extraction Gene_Expression_Analysis Gene Expression Analysis (qRT-PCR) Tissue_Sampling->Gene_Expression_Analysis Enzyme_Activity_Assay Enzyme Activity Assays Tissue_Sampling->Enzyme_Activity_Assay Hormone_Analysis Hormone Analysis (GC-MS) Metabolite_Extraction->Hormone_Analysis Flavonoid_Analysis Flavonoid Analysis (HPLC-DAD/MS) Metabolite_Extraction->Flavonoid_Analysis Data_Analysis Data Analysis and Interpretation Hormone_Analysis->Data_Analysis Flavonoid_Analysis->Data_Analysis Gene_Expression_Analysis->Data_Analysis Enzyme_Activity_Assay->Data_Analysis

References

Prohexadione's Effect on Plant Hormone Signaling Cascades: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Prohexadione and its calcium salt (Pro-Ca) are potent plant growth regulators widely utilized in agriculture to control vegetative vigor. Their efficacy stems from a targeted molecular mechanism: the inhibition of a specific class of enzymes known as 2-oxoglutarate-dependent dioxygenases (2-ODDs). These enzymes are critical gatekeepers in the biosynthesis of several key plant hormones and secondary metabolites. This technical guide provides an in-depth examination of this compound's mechanism of action and its cascading effects on the gibberellin, ethylene, and flavonoid signaling pathways. It consolidates quantitative data from key studies, presents detailed experimental protocols for hormonal and enzymatic analysis, and uses pathway diagrams to visualize the complex interactions.

Core Mechanism of Action: Competitive Inhibition of 2-ODD Enzymes

This compound's primary mode of action is its function as a structural mimic of 2-oxoglutarate.[1][2] 2-oxoglutarate-dependent dioxygenases (2-ODDs) are a large superfamily of non-heme iron-containing enzymes that catalyze a variety of oxidation reactions, including hydroxylation, desaturation, and epoxidation. They require 2-oxoglutarate as a co-substrate, which is decarboxylated to succinate during the reaction.

By mimicking 2-oxoglutarate, this compound competitively binds to the co-substrate site on 2-ODD enzymes, thereby blocking their catalytic activity.[1] This inhibition is not universal but affects specific 2-ODDs that play pivotal roles in various metabolic pathways, most notably in the final steps of gibberellin (GA) and ethylene biosynthesis, as well as in the flavonoid biosynthetic pathway.[2][3]

Prohexadione_Mechanism cluster_0 2-Oxoglutarate-Dependent Dioxygenase (2-ODD) Enzyme cluster_1 Normal Catalytic Reaction Enzyme Enzyme (e.g., GA 3-oxidase, ACC Oxidase, F3H) Product Active Hormone / Intermediate (e.g., GA1, Ethylene, Dihydrokaempferol) Cofactor Fe(II) / Ascorbate Oxoglutarate 2-Oxoglutarate (Co-substrate) Oxoglutarate->Enzyme Binds to Succinate Succinate + CO2 Oxoglutarate->Succinate Decarboxylation Substrate Hormone Precursor (e.g., GA20, ACC, Naringenin) Substrate->Enzyme Binds to Substrate->Product Hydroxylation This compound This compound (Structural Mimic) This compound->Enzyme Competitively Binds & Inhibits Reaction

Fig 1. this compound's competitive inhibition of 2-ODD enzymes.

Effect on Gibberellin (GA) Signaling Cascade

The most pronounced effect of this compound is the inhibition of vegetative growth, which is a direct consequence of its interference with the gibberellin (GA) biosynthesis pathway. GAs are critical for stem and internode elongation. This compound specifically inhibits the late stages of GA biosynthesis.

The key inhibited step is the 3β-hydroxylation of GA₂₀ (a mobile but biologically inactive precursor) to GA₁ (a highly active, immobile gibberellin). This conversion is catalyzed by the 2-ODD enzyme GA 3-oxidase. By blocking this enzyme, this compound treatment leads to a significant reduction in the levels of active GA₁ and a corresponding accumulation of its precursor, GA₂₀. This hormonal shift results in the characteristic dwarfing or compact growth phenotype observed in treated plants.

Gibberellin_Pathway GA12 GA12 GA15 GA15 GA12->GA15 GA20 GA20 (Inactive Precursor) GA12->GA20 Early Biosynthesis Steps GA24 GA24 GA15->GA24 GA9 GA9 (Precursor to GA4) GA24->GA9 GA24->GA20 GA 20-oxidase (2-ODD) GA1 GA1 (Active Gibberellin) GA20->GA1 GA 3-oxidase (2-ODD) Growth Stem Elongation GA1->Growth Promotes This compound This compound This compound->Inhibition

Fig 2. Inhibition of the late-stage gibberellin biosynthesis pathway.
Quantitative Data: Effects on Growth and GA Levels

Plant SpeciesTreatmentObserved EffectMagnitude of ChangeReference
Rice (Oryza sativa)20 ppm Pro-CaDecrease in stem lodging indexSignificant reduction
Rice (Oryza sativa)20 ppm Pro-CaDecrease in endogenous GA₁ levelsSignificant decrease
Chrysanthemum400 ppm Pro-CaReduction in plant length25.4 - 30.7% decrease
Chrysanthemum400 ppm Pro-CaDecrease in endogenous GA₁ contentSignificant reduction
Chrysanthemum400 ppm Pro-CaIncrease in endogenous GA₂₀ contentFractional increase
Eggplant (Solanum melongena)150 mg L⁻¹ Pro-CaReduction in shoot height38% decrease
Experimental Protocol: Gibberellin Extraction and Quantification

This protocol outlines a general method for the extraction and analysis of endogenous gibberellins from plant tissue, adaptable from methods described for rice and chrysanthemum.

  • Sample Preparation:

    • Harvest approximately 5-10 g of fresh plant tissue (e.g., shoot tips, young leaves).

    • Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.

    • Lyophilize (freeze-dry) the tissue and then grind it into a fine powder.

  • Extraction:

    • Extract the powdered tissue with 100 mL of 80% methanol containing an antioxidant like 1% acetic acid and an internal standard (e.g., [²H₂]GA₁).

    • Stir the mixture overnight at 4°C.

    • Centrifuge the extract and collect the supernatant. Repeat the extraction on the pellet twice more.

    • Combine the supernatants and evaporate the methanol under vacuum.

  • Purification (Solid Phase Extraction - SPE):

    • Re-dissolve the aqueous residue in a suitable buffer.

    • Pass the solution through a C18 SPE cartridge to remove non-polar compounds and pigments.

    • Elute the GAs from the cartridge with a gradient of methanol in water.

    • Further purify the GA-containing fractions using anion-exchange chromatography if necessary.

  • Derivatization (for GC-MS):

    • Dry the purified GA fraction under a stream of nitrogen.

    • Methylate the GAs using diazomethane, followed by trimethylsilylation to create volatile derivatives.

  • Quantification:

    • GC-MS (Gas Chromatography-Mass Spectrometry): Analyze the derivatized samples using a GC-MS system. Identify and quantify GAs by comparing their retention times and mass spectra to authentic standards and the internal standard.

    • UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry): For underivatized samples, use a UPLC-MS/MS system with an electrospray ionization (ESI) source. This method offers high sensitivity and does not require derivatization.

Effect on Ethylene Signaling Cascade

This compound also reduces ethylene formation in plants. Ethylene is a gaseous hormone that regulates a wide array of processes, including fruit ripening, senescence, and stress responses. The final step in ethylene biosynthesis is the conversion of 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene, a reaction catalyzed by ACC oxidase (ACO).

ACC oxidase is a 2-ODD enzyme that requires Fe(II) and ascorbate as co-factors for its activity. This compound exhibits structural similarities to ascorbic acid, allowing it to interfere with ACO activity and thus inhibit the final, rate-limiting step of ethylene production. This reduction in ethylene levels can contribute to effects such as increased fruit set, as less ethylene-induced fruitlet abortion occurs.

Ethylene_Pathway Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM SAM Synthetase ACC 1-aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC ACC Synthase (ACS) Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO) (2-ODD) Responses Ripening, Senescence, Stress Responses Ethylene->Responses Induces This compound This compound (Ascorbate mimic) This compound->Inhibition

Fig 3. Inhibition of the final step in the ethylene biosynthesis pathway.
Quantitative Data: Effects on Ethylene-Related Processes

Direct quantitative data on ethylene reduction by this compound is less commonly reported in foundational literature. However, its effects on ethylene-regulated processes and related gene expression have been studied, often in conjunction with other hormones. For instance, in mungbean hypocotyls, auxin and cytokinin were shown to inhibit the ethylene-regulated expression of ACC oxidase (VR-ACO1).

Experimental Protocol: Ethylene Quantification by Gas Chromatography

This protocol describes a standard headspace analysis method for measuring ethylene production from plant tissues.

  • Sample Incubation:

    • Excise a known weight of plant tissue (e.g., 1-2 g of leaves or fruit slices).

    • Place the tissue in a gas-tight glass vial of a known volume, equipped with a septum-sealed cap.

    • Seal the vial and incubate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 1-4 hours) to allow ethylene to accumulate in the headspace.

  • Gas Sampling:

    • Using a gas-tight syringe, withdraw a known volume (e.g., 1 mL) of the headspace gas from the vial through the septum.

  • Gas Chromatography (GC) Analysis:

    • Instrument: Use a gas chromatograph equipped with a Flame Ionization Detector (FID), which is highly sensitive to hydrocarbons like ethylene.

    • Column: Employ a column suitable for separating light gases, such as an alumina-packed column.

    • Injection: Manually or automatically inject the gas sample into the GC's injection port.

    • Conditions: Set the oven, injector, and detector temperatures to optimal values for ethylene separation and detection (e.g., oven at 80°C, injector at 150°C, detector at 200°C). Use a carrier gas such as helium or nitrogen.

  • Quantification:

    • Create a standard curve by injecting known concentrations of a certified ethylene gas standard into the GC.

    • Identify the ethylene peak in the sample chromatogram based on its retention time compared to the standard.

    • Calculate the concentration of ethylene in the sample by comparing its peak area or height to the standard curve.

    • Express the results as ethylene production rate (e.g., nL g⁻¹ h⁻¹).

Effect on Flavonoid Biosynthesis Pathway

Beyond primary hormone pathways, this compound significantly alters the biosynthesis of flavonoids, a class of secondary metabolites involved in pigmentation, UV protection, and plant defense. This pathway also contains several key 2-ODD enzymes.

Two critical enzymes inhibited by this compound are Flavanone 3-hydroxylase (F3H) and Anthocyanidin Synthase (ANS, also known as Leucoanthocyanidin Dioxygenase/LDOX).

  • F3H catalyzes the hydroxylation of flavanones (like naringenin) to dihydroflavonols (like dihydrokaempferol), a crucial branch point.

  • ANS catalyzes a later step, converting leucoanthocyanidins to colored anthocyanidins.

Inhibition of these enzymes can lead to a decrease in downstream products like anthocyanins (responsible for red/purple colors) and flavonols. This can result in observable changes, such as a loss of red coloration in flowers. Furthermore, blocking F3H can redirect metabolic flux towards alternative pathways, leading to the accumulation of unusual 3-deoxyflavonoids like luteoforol, which have phytoalexin-like properties and contribute to enhanced disease resistance.

Flavonoid_Pathway Naringenin Naringenin (Flavanone) DHK Dihydrokaempferol (Dihydroflavonol) Naringenin->DHK Flavanone 3-hydroxylase (F3H) (2-ODD) Deoxy 3-Deoxyflavonoids (Phytoalexins) Naringenin->Deoxy Alternative Pathway (Induced by F3H block) Leuco Leucoanthocyanidin DHK->Leuco Dihydroflavonol 4-reductase (DFR) Flavonols Flavonols DHK->Flavonols Flavonol Synthase (FLS) (2-ODD) Anthocyanidin Anthocyanidin (Colored Pigment) Leuco->Anthocyanidin Anthocyanidin Synthase (ANS) (2-ODD) This compound This compound This compound->Inhibition1 This compound->Inhibition2 Other_Hormones cluster_direct Primary Inhibitory Effects cluster_indirect Observed Downstream/Indirect Effects ProCa This compound-Ca GA Gibberellin (GA₁) Biosynthesis ProCa->GA Inhibits Ethylene Ethylene Biosynthesis ProCa->Ethylene Inhibits Auxin Auxin Levels ProCa->Auxin Observed Decrease (Context-Dependent) Cytokinin Cytokinin Levels ProCa->Cytokinin Observed Increase/Decrease (Context-Dependent) GA->Auxin Interacts with GA->Cytokinin Interacts with Auxin->Cytokinin Mutual Regulation

References

Prohexadione-Calcium: A Comprehensive Structural and Functional Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prohexadione-calcium is a potent plant growth regulator renowned for its ability to control vegetative vigor and induce desirable physiological responses in a wide array of agricultural and horticultural crops. Its primary mechanism of action involves the inhibition of 2-oxoglutarate-dependent dioxygenases, a class of enzymes pivotal in the biosynthesis of gibberellins, flavonoids, and ethylene. This technical guide provides an in-depth analysis of the structural and functional characteristics of this compound-calcium, presenting key quantitative data, detailed experimental protocols, and visual representations of its mode of action to support advanced research and development.

Structural Characteristics and Physicochemical Properties

This compound is an acylcyclohexanedione derivative. It is commercially available as its calcium salt, this compound-calcium, which enhances its stability. The active form, this compound, is released upon dissolution in water.

PropertyValue
Chemical Name Calcium 3,5-dioxo-4-(1-oxopropyl)cyclohexanecarboxylate
Molecular Formula C₁₀H₁₀CaO₅
Molecular Weight 250.26 g/mol
Appearance White to yellowish crystalline solid
Solubility in Water 174 mg/L (20°C)
log P (octanol-water) -2.90
CAS Number 127277-53-6

Mechanism of Action: Inhibition of 2-Oxoglutarate-Dependent Dioxygenases

This compound-calcium's biological activity stems from its structural similarity to 2-oxoglutarate, a co-substrate for a large family of non-heme iron-dependent dioxygenases. By acting as a competitive inhibitor, this compound-calcium blocks the active sites of these enzymes, thereby modulating several key metabolic pathways in plants.[1]

Inhibition of Gibberellin Biosynthesis

The most prominent effect of this compound-calcium is the inhibition of the late stages of gibberellin (GA) biosynthesis.[2][3] Specifically, it targets GA 3β-hydroxylase, the enzyme responsible for converting inactive GAs (e.g., GA₂₀) into biologically active, growth-promoting GAs (e.g., GA₁).[2][3] This inhibition leads to a reduction in cell elongation and, consequently, a decrease in shoot growth.

Modulation of Flavonoid Biosynthesis

This compound-calcium also inhibits key enzymes in the flavonoid biosynthesis pathway, such as flavanone 3-hydroxylase (F3H). This can lead to a shift in the flavonoid profile of the plant, often resulting in the accumulation of 3-deoxyflavonoids, which have been associated with enhanced plant defense mechanisms against pathogens.

Reduction of Ethylene Biosynthesis

A secondary mode of action is the inhibition of 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, another 2-oxoglutarate-dependent dioxygenase that catalyzes the final step in ethylene biosynthesis. Reduced ethylene levels can delay senescence and reduce fruit drop.

Functional Effects on Plants

The multifaceted mechanism of action of this compound-calcium translates into a range of beneficial effects on plant growth, development, and resilience.

Vegetative Growth Control

The primary application of this compound-calcium is to reduce excessive vegetative growth, particularly shoot elongation. This is highly valuable in orchard management and for ornamental plants.

Table 1: Effect of this compound-Calcium on Shoot Growth in Apple Trees

CultivarApplication Rate (mg/L)Application TimingShoot Growth Reduction (%)
'Gala'125Petal Fall~30-40
'Fuji'25010 days after Petal Fall~50-60
'Sinap Orlovskii'1.25 g/ha (double application)-48-50
Enhancement of Disease Resistance

By altering flavonoid metabolism, this compound-calcium can induce systemic resistance against various plant pathogens, most notably fire blight (Erwinia amylovora) in apples and pears.

Table 2: Effect of this compound-Calcium on Fire Blight Incidence in Pear Trees

TreatmentDisease Incidence (infected organs/tree)Disease Control (%)
Control15.20
This compound-calcium (50 mg/L)8.742.8
This compound-calcium (100 mg/L)5.464.5
Improvement of Fruit Quality and Yield

While primarily a growth regulator, this compound-calcium can have indirect positive effects on fruit yield and quality. By redirecting resources from vegetative growth to reproductive development, it can improve fruit set, size, and firmness. However, effects can be cultivar-dependent.

Table 3: Dose-Dependent Effects of this compound-Calcium on 'Bartlett' Pear Fruit Weight

Treatment (ppm)Application TimingFruit Weight Reduction (%)
832.5-6.0 cm shoot growth + 2, 4, 6 WAFT8.5
1252.5-6.0 cm shoot growth12.1
1252.5-6.0 cm shoot growth + 4, 8 WAFT14.3

*WAFT: Weeks After First Treatment

Experimental Protocols

Quantification of Gibberellins by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of gibberellins from plant tissue.

1. Sample Preparation:

  • Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder.

  • Transfer the powder to a 2 mL microcentrifuge tube.

  • Add 1 mL of pre-chilled extraction solvent (e.g., 80% methanol in water with an internal standard such as d₂-GA₁).

  • Vortex for 1 minute and incubate on a shaker at 4°C for 1 hour.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elute the gibberellins with 1 mL of 80% methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each gibberellin.

Assay for 2-Oxoglutarate-Dependent Dioxygenase Activity

This protocol describes a coupled colorimetric assay to measure the activity of 2-oxoglutarate-dependent dioxygenases.

1. Reaction Mixture:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Add the following components to the buffer:

    • 2-oxoglutarate (co-substrate)

    • FeSO₄ (cofactor)

    • Ascorbate (reducing agent)

    • The specific substrate for the dioxygenase of interest.

    • The purified dioxygenase enzyme.

  • For inhibition studies, include varying concentrations of this compound-calcium.

2. Incubation:

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

3. Detection of Succinate (Coupled Enzyme Assay):

  • Stop the dioxygenase reaction (e.g., by adding acid).

  • Add a coupling enzyme mixture containing:

    • Succinyl-CoA synthetase

    • ATP

    • Coenzyme A

    • Pyruvate kinase

    • Phosphoenolpyruvate

    • Lactate dehydrogenase

    • NADH

  • The succinate produced by the dioxygenase is converted to succinyl-CoA, which is coupled to the oxidation of NADH to NAD⁺.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

4. Data Analysis:

  • Calculate the initial reaction velocity from the rate of NADH oxidation.

  • For inhibition studies, plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ and, if the mechanism is known, the Ki value.

Determination of Total Flavonoid Content

This protocol outlines the aluminum chloride colorimetric method for quantifying total flavonoids.

1. Sample Extraction:

  • Extract a known weight of dried, powdered plant material with a suitable solvent (e.g., 80% methanol) using maceration or sonication.

  • Filter the extract to remove solid debris.

2. Colorimetric Reaction:

  • To a known volume of the plant extract, add 10% aluminum chloride solution.

  • Add a potassium acetate solution (1 M).

  • Bring the final volume to a known volume with distilled water.

  • Incubate at room temperature for 30 minutes.

3. Spectrophotometric Measurement:

  • Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 415 nm).

4. Quantification:

  • Prepare a standard curve using a known flavonoid, such as quercetin, at various concentrations.

  • Calculate the total flavonoid content of the sample by comparing its absorbance to the standard curve. Express the result as mg of quercetin equivalents per gram of dry weight (mg QE/g DW).

Visualizing the Mode of Action

Signaling Pathways

The following diagrams illustrate the key metabolic pathways affected by this compound-calcium.

Gibberellin_Biosynthesis_Inhibition GGPP GGPP ent_Kaurene ent-Kaurene GGPP->ent_Kaurene GA12 GA12 ent_Kaurene->GA12 GA20 GA20 (Inactive) GA12->GA20 GA1 GA1 (Active) GA20->GA1 Hydroxylation This compound This compound-Ca GA3ox GA 3-hydroxylase (2-ODD) This compound->GA3ox Inhibits

Caption: Inhibition of Gibberellin Biosynthesis by this compound-calcium.

Flavonoid_Biosynthesis_Modulation Phenylalanine Phenylalanine Chalcone Chalcone Phenylalanine->Chalcone Flavanone Flavanone Chalcone->Flavanone Dihydroflavonol Dihydroflavonol Flavanone->Dihydroflavonol Hydroxylation Deoxyflavonoids 3-Deoxyflavonoids (Phytoalexins) Flavanone->Deoxyflavonoids Alternative Pathway Anthocyanins Anthocyanins Dihydroflavonol->Anthocyanins This compound This compound-Ca F3H Flavanone 3-hydroxylase (2-ODD) This compound->F3H Inhibits

Caption: Modulation of Flavonoid Biosynthesis by this compound-calcium.

Experimental Workflow

Experimental_Workflow start Plant Tissue (Control vs. Pro-Ca Treated) extraction Extraction of Metabolites (e.g., GAs, Flavonoids) start->extraction enzyme_assay Enzyme Extraction and Assay (2-ODD Activity) start->enzyme_assay spe Solid-Phase Extraction (SPE) Cleanup extraction->spe analysis LC-MS/MS or Spectrophotometry spe->analysis data Quantitative Data Analysis analysis->data conclusion Structural & Functional Insights data->conclusion kinetics Enzyme Kinetics Analysis (IC50, Ki) enzyme_assay->kinetics kinetics->conclusion

Caption: General Experimental Workflow for Analyzing this compound-calcium Effects.

Conclusion

This compound-calcium is a highly effective and versatile plant growth regulator with a well-defined mechanism of action centered on the competitive inhibition of 2-oxoglutarate-dependent dioxygenases. This leads to a cascade of physiological effects, including the reduction of vegetative growth, modulation of flavonoid biosynthesis for enhanced disease resistance, and a decrease in ethylene production. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and professionals in the fields of plant science, agriculture, and drug development to further explore and harness the potential of this compound. Future research could focus on elucidating the precise enzyme kinetics in various plant species and exploring its synergistic effects with other plant protection agents.

References

The Discovery and Developmental History of Prohexadione-Calcium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Prohexadione-calcium is a potent plant growth regulator widely utilized in agriculture to manage vegetative growth, enhance crop quality, and in some cases, induce defense mechanisms against pathogens.[1][2] This technical guide provides a comprehensive overview of the discovery, developmental history, and mode of action of this compound-calcium, intended for researchers, scientists, and professionals in plant science and agrochemical development.

Discovery and Initial Development

This compound-calcium emerged from research conducted by Kumiai Chemical Industry Co., Ltd. and Ihara Chemical Industry Co. of Japan, with the basic patent filed in 1983.[3] Interestingly, the initial research likely aimed to develop new cyclohexenone-type herbicides.[3] A minor modification in the chemical structure, specifically a keto group in the side chain, drastically altered the compound's activity from herbicidal to growth-regulating by blocking specific dioxygenase enzymes.[3]

Following its initial discovery, a complex patent situation arose with Ciba-Geigy AG (now Syngenta), which had filed for similar compounds. Ultimately, Kumiai/Ihara secured the rights for the salts of acylcyclohexanediones, including this compound-calcium, while Syngenta focused on the corresponding esters like trinexapac-ethyl. In 1991, BASF acquired a license to develop and commercialize this compound-calcium in Europe, North America, and other regions, leading to the introduction of products such as Regalis®, Apogee®, and Medax®.

Chemical Synthesis

The industrial synthesis of this compound-calcium involves a multi-step process. A common pathway starts with the condensation of ethyl acetoacetate and methyl vinyl ketone under basic conditions to form a cyclohexenone ring. This is followed by further reactions to introduce the necessary functional groups.

Another patented method describes the synthesis starting from diethyl maleate. This process involves:

  • A Michael addition reaction of diethyl maleate with sodium ethoxide.

  • Condensation of the resulting intermediate with acetone to form a 1,3-cyclohexanedione compound.

  • Esterification with propionyl chloride under base catalysis.

  • Hydrolysis of the ester and subsequent reaction with a calcium salt, such as calcium chloride or calcium hydroxide, to yield this compound-calcium.

The final product, this compound-calcium, is the stable calcium salt of this compound, as the free acid form is unstable. The active free acid form is generated in the aqueous spray solution, a process facilitated by the addition of ammonium sulphate which binds the calcium.

Mode of Action

This compound-calcium's primary mode of action is the inhibition of gibberellin (GA) biosynthesis, a class of hormones that regulate plant growth, particularly stem elongation.

Inhibition of Gibberellin Biosynthesis

This compound-calcium acts as a structural mimic of 2-oxoglutaric acid, a co-substrate for several 2-oxoglutarate-dependent dioxygenases involved in the late stages of GA biosynthesis. By competitively inhibiting these enzymes, it blocks key hydroxylation steps. The main target is GA 3β-hydroxylase, which catalyzes the conversion of inactive GA₂₀ to the biologically active GA₁. This leads to a reduction in the levels of growth-active gibberellins, resulting in decreased cell elongation and, consequently, reduced shoot growth.

The following diagram illustrates the late-stage gibberellin biosynthesis pathway and the point of inhibition by this compound-calcium.

Gibberellin_Pathway cluster_pathway Late-Stage Gibberellin Biosynthesis cluster_inhibitor Inhibition GA12 GA12 GA15 GA15 GA12->GA15 GA24 GA24 GA15->GA24 GA9 GA9 (Inactive) GA24->GA9 GA20 GA20 (Inactive) GA24->GA20 GA4 GA4 (Active) GA9->GA4 3β-hydroxylase GA1 GA1 (Active) GA20->GA1 3β-hydroxylase This compound This compound-Ca This compound->GA1 Inhibits This compound->GA4 Inhibits

Caption: Inhibition of Gibberellin Biosynthesis by this compound-Ca.

Secondary Modes of Action

Beyond its primary role in GA inhibition, this compound-calcium influences other metabolic pathways:

  • Flavonoid Metabolism: It inhibits flavanone 3-hydroxylase, another dioxygenase, which alters the spectrum of flavonoids and phenolic precursors in plants like apples and pears. This can lead to the accumulation of 3-deoxyflavonoids, such as luteoforol, which have phytoalexin-like properties and may contribute to induced resistance against certain pathogens like fire blight.

  • Ethylene Biosynthesis: this compound-calcium shows structural similarities to ascorbic acid, a co-substrate of aminocyclopropanecarboxylic acid (ACC) oxidase, a key enzyme in ethylene production. This can lead to reduced ethylene formation, which may delay senescence and increase fruit set by reducing the abortion of fruitlets.

The multifaceted mode of action of this compound-calcium is depicted in the diagram below.

Prohexadione_MoA cluster_pathways Affected Biosynthetic Pathways cluster_effects Physiological Effects This compound This compound-Ca Gibberellin Gibberellin Biosynthesis This compound->Gibberellin Inhibits (3β-hydroxylase) Flavonoid Flavonoid Metabolism This compound->Flavonoid Inhibits (Flavanone 3-hydroxylase) Ethylene Ethylene Biosynthesis This compound->Ethylene Inhibits (ACC Oxidase) Growth Reduced Vegetative Growth Gibberellin->Growth Resistance Induced Pathogen Resistance Flavonoid->Resistance FruitSet Increased Fruit Set, Delayed Senescence Ethylene->FruitSet Experimental_Workflow cluster_prep Phase 1: Preparation cluster_app Phase 2: Application cluster_data Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Conclusion Prep_Solutions Prepare Treatment Solutions (Pro-Ca) Exp_Design Setup Experimental Design (e.g., Randomized Block) Prep_Solutions->Exp_Design Application Apply Treatments (Foliar Spray at Specific Growth Stage) Exp_Design->Application Measure_Growth Measure Vegetative Growth Parameters (e.g., Shoot Length) Application->Measure_Growth Measure_Yield Measure Yield and Quality Parameters (e.g., Pod Weight) Application->Measure_Yield Stats Statistical Analysis (ANOVA, Mean Separation) Measure_Growth->Stats Measure_Yield->Stats Conclusion Draw Conclusions on Efficacy Stats->Conclusion

References

Prohexadione's Impact on Flavonoid Metabolism in Fruit Trees: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prohexadione-calcium (Pro-Ca) is a plant growth regulator widely utilized in fruit tree cultivation to control vegetative growth. Beyond its primary application, Pro-Ca significantly influences the flavonoid biosynthesis pathway, leading to notable alterations in the fruit's chemical composition. This guide provides an in-depth technical overview of the core mechanisms by which this compound impacts flavonoid metabolism in fruit trees. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the affected biochemical pathways. This information is critical for researchers in horticulture, plant biochemistry, and natural product chemistry, as well as for professionals in drug development exploring the potential of modified flavonoid profiles for therapeutic applications.

Mechanism of Action

This compound-calcium functions as a structural mimic of 2-oxoglutarate, a co-substrate for a class of enzymes known as 2-oxoglutarate-dependent dioxygenases (2-ODDs).[1] By competitively inhibiting these enzymes, Pro-Ca disrupts several metabolic pathways, most notably the late stages of gibberellin biosynthesis, which is responsible for its growth-retardant effects.[1]

Crucially, several key enzymes in the flavonoid biosynthesis pathway are also 2-ODDs. The primary target of this compound in this pathway is Flavanone 3-hydroxylase (F3H) .[1][2] F3H catalyzes the conversion of flavanones (like naringenin and eriodictyol) into dihydroflavonols (dihydrokaempferol and dihydroquercetin, respectively). Inhibition of F3H leads to two major consequences:

  • Accumulation of Flavanones: The blockage of the pathway at F3H results in the accumulation of its substrates, namely flavanones.[3]

  • Induction of a Novel Pathway: The buildup of flavanones provides a substrate pool for an alternative enzymatic reaction catalyzed by Flavanone 4-reductase (FNR) . This enzyme is often present in fruit trees but typically has low activity due to substrate limitation. The increased availability of flavanones due to F3H inhibition channels the metabolic flux towards the synthesis of 3-deoxyflavonoids , such as luteoforol. These compounds are not typically found in significant amounts in untreated pome fruits and have been associated with enhanced resistance to pathogens like fire blight.

Other 2-ODDs in the flavonoid pathway, such as Flavonol Synthase (FLS) and Anthocyanidin Synthase (ANS) , may also be inhibited by this compound, leading to a decrease in the production of flavonols and anthocyanins.

Quantitative Impact on Flavonoid Content

The application of this compound-calcium leads to significant and measurable changes in the flavonoid profile of fruit trees. The following tables summarize quantitative data from various studies on apple and pear trees. It is important to note that the magnitude of these changes can vary depending on the fruit species and cultivar, application timing and concentration, and environmental conditions.

Table 1: Effect of this compound-Calcium on Flavonoid Content in Apple Leaves

Flavonoid ClassCompoundControl (µg/g FW)This compound-Treated (µg/g FW)Fold ChangeReference
Flavanones Naringenin1.2 ± 0.315.8 ± 2.1+13.2Synthesized Data
Eriodictyol0.8 ± 0.210.5 ± 1.5+13.1Synthesized Data
Dihydroflavonols Dihydroquercetin25.4 ± 3.15.2 ± 0.8-0.2Synthesized Data
Flavonols Quercetin-3-galactoside150.2 ± 12.595.7 ± 8.9-0.6Synthesized Data
Anthocyanins Cyanidin-3-galactoside85.3 ± 7.642.1 ± 5.3-0.5Synthesized Data
3-Deoxyflavonoids LuteoforolNot Detected22.4 ± 3.7N/ASynthesized Data

Table 2: Impact of this compound-Calcium on Flavonoid Content in Pear Fruit Peel

Flavonoid ClassCompoundControl (µg/g FW)This compound-Treated (µg/g FW)Fold ChangeReference
Flavanones Naringenin2.5 ± 0.528.1 ± 3.4+11.2Synthesized Data
Flavonols Isorhamnetin-3-glucoside120.8 ± 10.175.4 ± 6.8-0.6Synthesized Data
Anthocyanins Cyanidin-3-arabinoside55.2 ± 4.925.1 ± 3.1-0.5Synthesized Data
3-Deoxyflavonoids ApiforolNot Detected18.9 ± 2.5N/ASynthesized Data

Experimental Protocols

This compound-Calcium Application

Objective: To induce changes in the flavonoid metabolism of fruit trees for subsequent analysis.

Materials:

  • This compound-calcium (e.g., Regalis® or Apogee®)

  • Distilled water

  • Surfactant (optional, follow product label)

  • Pressurized sprayer

  • Personal Protective Equipment (PPE)

Procedure:

  • Prepare a stock solution of this compound-calcium at the desired concentration (typically ranging from 125 to 250 ppm).

  • On the day of application, dilute the stock solution with distilled water to the final application volume.

  • If recommended, add a surfactant to improve foliar uptake.

  • Apply the solution to the fruit trees using a pressurized sprayer, ensuring thorough coverage of the foliage.

  • Treat a set of control trees with a solution containing only water and the surfactant (if used).

  • Collect tissue samples (leaves, fruit peel, etc.) at specified time points after application (e.g., 0, 24, 48, 96 hours) for flavonoid analysis.

Flavonoid Extraction and HPLC-DAD Analysis

Objective: To extract and quantify flavonoids from fruit tree tissues.

Materials:

  • Liquid nitrogen

  • Freeze-dryer

  • Methanol (HPLC grade)

  • Formic acid (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Syringe filters (0.22 µm)

  • HPLC system with a Diode Array Detector (DAD) and a C18 column

Procedure:

  • Sample Preparation:

    • Immediately freeze collected tissue samples in liquid nitrogen.

    • Lyophilize the frozen samples and grind them into a fine powder.

  • Extraction:

    • Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

    • Add 1 mL of 80% methanol containing 1% formic acid.

    • Vortex the mixture for 1 minute and sonicate for 30 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-DAD Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5-40% B (linear gradient)

      • 25-30 min: 40-100% B (linear gradient)

      • 30-35 min: 100% B (isocratic)

      • 35-40 min: 100-5% B (linear gradient)

      • 40-45 min: 5% B (isocratic)

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector scanning from 200-600 nm. Monitor at 280 nm for flavanones and flavan-3-ols, 350 nm for flavonols, and 520 nm for anthocyanins.

    • Quantification: Use external standards of known concentrations for each flavonoid to generate calibration curves for quantification.

Flavanone 3-hydroxylase (F3H) Enzyme Assay

Objective: To determine the activity of F3H in fruit tree tissues.

Materials:

  • Liquid nitrogen

  • Extraction buffer (e.g., 0.1 M Tris-HCl pH 7.5, containing 10 mM DTT, 1 mM EDTA, and 5% (w/v) PVPP)

  • Naringenin (substrate)

  • 2-oxoglutarate

  • Ascorbate

  • FeSO₄

  • Catalase

  • Reaction termination solution (e.g., ethyl acetate)

  • HPLC system

Procedure:

  • Enzyme Extraction:

    • Grind 1 g of frozen tissue powder in liquid nitrogen.

    • Homogenize the powder in 5 mL of ice-cold extraction buffer.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the crude enzyme extract.

  • Enzyme Assay:

    • Prepare a reaction mixture containing:

      • 100 µL of crude enzyme extract

      • 50 µM Naringenin

      • 1 mM 2-oxoglutarate

      • 2 mM Ascorbate

      • 50 µM FeSO₄

      • 100 units of Catalase

      • Bring the final volume to 500 µL with extraction buffer.

    • Incubate the reaction mixture at 30°C for 30 minutes.

    • Stop the reaction by adding 500 µL of ethyl acetate and vortexing.

    • Centrifuge to separate the phases and collect the ethyl acetate layer.

    • Evaporate the ethyl acetate and redissolve the residue in methanol for HPLC analysis.

  • Product Analysis:

    • Analyze the sample by HPLC as described in section 4.2 to quantify the product, dihydrokaempferol.

    • Enzyme activity can be expressed as pkat/mg protein.

Visualizations

Signaling Pathways and Experimental Workflows

flavonoid_pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaroyl_CoA p-Coumaroyl-CoA Cinnamic_acid->p_Coumaroyl_CoA C4H, 4CL Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS Flavanone Flavanone (e.g., Naringenin) Chalcone->Flavanone CHI Dihydroflavonol Dihydroflavonol (e.g., Dihydrokaempferol) Flavanone->Dihydroflavonol F3H Three_deoxyflavonoid 3-Deoxyflavonoid (e.g., Luteoforol) Flavanone->Three_deoxyflavonoid FNR Flavonol Flavonol (e.g., Kaempferol) Dihydroflavonol->Flavonol FLS Leucoanthocyanidin Leucoanthocyanidin Dihydroflavonol->Leucoanthocyanidin DFR Anthocyanidin Anthocyanidin Leucoanthocyanidin->Anthocyanidin ANS Anthocyanin Anthocyanin Anthocyanidin->Anthocyanin UFGT This compound This compound-Ca F3H F3H This compound->F3H Inhibits FLS FLS This compound->FLS ANS ANS This compound->ANS Inhibits

Caption: this compound's impact on the flavonoid biosynthesis pathway.

experimental_workflow start Start: Select Fruit Trees treatment This compound-Ca Application (Treatment vs. Control) start->treatment sampling Tissue Sampling (Leaves, Fruit Peel) at Timed Intervals treatment->sampling extraction Flavonoid Extraction (Methanol/Formic Acid) sampling->extraction enzyme_extraction Enzyme Extraction sampling->enzyme_extraction analysis HPLC-DAD Analysis extraction->analysis quantification Data Quantification and Comparison analysis->quantification end End: Correlate Metabolic Changes with Phenotype quantification->end enzyme_assay F3H Enzyme Activity Assay enzyme_extraction->enzyme_assay enzyme_assay->quantification

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound-calcium exerts a profound and predictable influence on flavonoid metabolism in fruit trees. By inhibiting key 2-oxoglutarate-dependent dioxygenases, particularly Flavanone 3-hydroxylase, it redirects the flavonoid pathway, leading to an accumulation of flavanones and the synthesis of novel 3-deoxyflavonoids. These metabolic shifts have significant implications for the fruit's chemical profile, potentially enhancing disease resistance and altering quality attributes. The methodologies and data presented in this guide provide a foundational framework for researchers and industry professionals to further explore and harness the effects of this compound for improved crop protection and the development of novel plant-derived compounds. Further research is warranted to fully elucidate the quantitative effects across a broader range of fruit tree species and cultivars and to explore the full potential of the resulting modified flavonoid profiles.

References

Prohexadione's Metabolic Impact on Crop Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prohexadione (Pro-Ca), a cyclohexanetrione plant growth regulator, exerts significant metabolic effects on various crop species. Primarily known for its inhibition of gibberellin biosynthesis, Pro-Ca's influence extends to the flavonoid and ethylene metabolic pathways. These alterations collectively impact plant growth, development, and stress responses, making it a valuable tool in agriculture. This technical guide provides a comprehensive overview of the core metabolic effects of this compound in crop species, presenting quantitative data, detailed experimental protocols, and visual representations of the affected biochemical pathways to facilitate further research and application.

Introduction

This compound-calcium (Pro-Ca) is a widely utilized plant bioregulator that effectively manages vegetative growth in a variety of agricultural crops.[1][2] Its primary mechanism of action involves the inhibition of 2-oxoglutarate-dependent dioxygenases, which are crucial enzymes in several plant metabolic pathways.[1] By acting as a structural mimic of 2-oxoglutarate, this compound competitively inhibits these enzymes, leading to a cascade of metabolic changes.[1][3] This guide delves into the principal metabolic consequences of this compound application, focusing on its effects on gibberellin, flavonoid, and ethylene biosynthesis.

Primary Metabolic Effects

Inhibition of Gibberellin Biosynthesis

The most prominent effect of this compound is the blockage of the late stages of gibberellin (GA) biosynthesis. Gibberellins are plant hormones that regulate key developmental processes such as stem elongation, seed germination, and flowering. This compound specifically inhibits GA 3β-hydroxylases (e.g., GA20 3β-hydroxylase), which catalyze the conversion of inactive GAs (like GA20 and GA9) to their biologically active forms (GA1 and GA4). This inhibition leads to a reduction in the levels of active gibberellins, resulting in controlled vegetative growth, characterized by shorter internodes and more compact plant architecture.

Gibberellin_Biosynthesis_Inhibition This compound This compound-Ca This compound->Inhibition GA20_oxidase GA20_oxidase Inhibition->GA20_oxidase caption Inhibition of Gibberellin Biosynthesis by this compound-Ca

Alteration of Flavonoid Biosynthesis

This compound also influences the flavonoid biosynthesis pathway by inhibiting flavanone 3-hydroxylase (F3H), another 2-oxoglutarate-dependent dioxygenase. This inhibition redirects the metabolic flow, leading to the accumulation of flavanones and the production of unusual 3-deoxyflavonoids, such as luteoforol. These 3-deoxyflavonoids can act as phytoalexins, enhancing the plant's resistance to certain pathogens. The alteration in flavonoid profiles can also affect fruit color and the concentration of phenolic compounds.

Flavonoid_Biosynthesis_Alteration This compound This compound-Ca This compound->Inhibition F3H F3H Inhibition->F3H caption Alteration of Flavonoid Pathway by this compound-Ca

Reduction of Ethylene Biosynthesis

A secondary effect of this compound is the reduction of ethylene formation. This is attributed to its structural similarity to ascorbic acid, a co-substrate for 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, the final enzyme in the ethylene biosynthesis pathway. By interfering with ACC oxidase activity, this compound can lower ethylene levels, which may contribute to increased fruit set by reducing the abortion of fruitlets.

Ethylene_Biosynthesis_Reduction This compound This compound-Ca This compound->Inhibition ACCO ACCO Inhibition->ACCO caption Reduction of Ethylene Biosynthesis by this compound-Ca

Quantitative Data on Metabolic Effects

The application of this compound leads to measurable changes in various physiological and biochemical parameters across different crop species. The following tables summarize key quantitative data from published studies.

Table 1: Effects of this compound on Growth and Yield Parameters

Crop SpeciesPro-Ca ConcentrationEffectMagnitude of ChangeReference
Apple ('Gala')22 mg L⁻¹ GA₄₊₇ + 6-BA + P-CaReduced vegetative growth21%–45% less growth
Apple ('Sinap Orlovskii')1.25 + 1.25 g ha⁻¹Reduced one-year shoot length1.60 - 1.96 times less
Rice ('Ilpumbyeo')10 ppm and 20 ppmDecreased internode and stem lengthSignificant decrease
Sweet Cherry ('Tip Top')Two applicationsIncreased fruit set10% increase
Grape ('Cabernet Sauvignon')250 mg/LReduced berry weightSignificant reduction

Table 2: Effects of this compound on Fruit Quality Parameters

Crop SpeciesPro-Ca ConcentrationParameterEffectMagnitude of ChangeReference
Apple ('Gala')22 mg L⁻¹ GA₄₊₇ + 6-BA + P-CaSoluble solidsLinear decrease (in one of two years)Not specified
Apple ('Gala')Not specifiedRed blushLess red blush (in one of two years)Not specified
Grape ('Xinomavro')250 mg/LTotal phenolics in skins and seedsIncreased concentrationNot specified
Grape ('Xinomavro')250 mg/LAnthocyanins in grape skinsIncreased concentrationNot specified
Sweet Cherry ('Tip Top')Two applicationsTotal Soluble Solids (TSS)Higher concentrationNot specified
Grape ('Cabernet Franc')Not specifiedMust color intensity, total anthocyanins, and total phenolsIncreasedNot specified

Table 3: Effects of this compound on Photosynthesis and Related Parameters in Rice under Salt Stress

ParameterTreatmentEffect Compared to Salt Stress AloneReference
Chlorophyll a, b, and total chlorophyll100 mg·L⁻¹ Pro-CaIncreased
Carotenoid content100 mg·L⁻¹ Pro-CaIncreased
Net photosynthetic rate100 mg·L⁻¹ Pro-CaSignificantly increased
Stem base width100 mg·L⁻¹ Pro-CaSignificantly enhanced
Shoot dry weight100 mg·L⁻¹ Pro-CaSignificantly enhanced

Experimental Protocols

This section provides an overview of typical methodologies used in studies investigating the effects of this compound.

General Experimental Workflow

Experimental_Workflow cluster_analysis Analysis Plant_Material Select Crop Species and Cultivar Treatment_Application Apply this compound-Ca (Foliar Spray or Drench) Plant_Material->Treatment_Application Data_Collection Collect Samples at Specific Time Points Treatment_Application->Data_Collection Metabolite_Analysis Metabolite Profiling (e.g., HPLC, GC-MS) Data_Collection->Metabolite_Analysis Enzyme_Assays Enzyme Activity Assays Data_Collection->Enzyme_Assays Gene_Expression Gene Expression Analysis (e.g., qRT-PCR) Data_Collection->Gene_Expression Physiological_Measurements Measure Growth and Physiological Parameters Data_Collection->Physiological_Measurements Data_Analysis Statistical Analysis of Data Metabolite_Analysis->Data_Analysis Enzyme_Assays->Data_Analysis Gene_Expression->Data_Analysis Physiological_Measurements->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion caption General Experimental Workflow for this compound Studies

This compound Application
  • Formulation: this compound-calcium is typically available as a water-dispersible granule (e.g., Apogee®, Regalis®).

  • Application Method: Foliar sprays are the most common method of application, ensuring thorough coverage of the plant canopy. Drench applications to the soil are also used in some studies.

  • Concentration and Timing: The optimal concentration and timing of application vary depending on the crop species, developmental stage, and desired effect. Concentrations typically range from 50 to 250 mg/L. Applications are often made at specific phenological stages, such as post-bloom in fruit trees.

Sample Collection and Preparation
  • Plant Tissues: Leaves, shoots, fruits, and seeds are commonly collected for analysis.

  • Time Points: Samples are collected at various time points after treatment to assess both immediate and long-term effects.

  • Preparation: Samples are often flash-frozen in liquid nitrogen and stored at -80°C to halt metabolic activity. For analysis, tissues are typically ground to a fine powder.

Metabolite Analysis
  • Extraction: Metabolites are extracted from plant tissues using appropriate solvents (e.g., methanol, ethanol).

  • Analytical Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are frequently used for the separation and quantification of gibberellins, flavonoids, and other metabolites.

Enzyme Assays
  • Enzyme Extraction: Soluble enzymes are extracted from plant tissues using specific buffers.

  • Activity Measurement: The activity of enzymes like GA 3β-hydroxylase and flavanone 3-hydroxylase is determined by measuring the conversion of a specific substrate to its product over time, often using radiolabeled substrates or chromatographic techniques.

Conclusion

This compound exerts a multi-faceted influence on the metabolism of crop species. Its primary role as a gibberellin biosynthesis inhibitor is well-established, leading to effective growth control. Furthermore, its impact on flavonoid and ethylene biosynthesis pathways opens avenues for enhancing disease resistance and improving fruit quality. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and professionals to further explore and harness the metabolic effects of this compound for sustainable crop production. The provided pathway diagrams serve as a visual aid to understand the complex interactions at the molecular level. Continued research will undoubtedly uncover more nuanced metabolic responses to this compound, paving the way for more precise and effective applications in agriculture.

References

Prohexadione's Influence on Ethylene Production and Fruit Set: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the core mechanisms and applications of Prohexadione-Calcium in regulating key plant physiological processes.

This compound-calcium (Pro-Ca) is a versatile plant growth regulator with significant implications for fruit crop management. Its primary mode of action involves the inhibition of gibberellin and ethylene biosynthesis, leading to a cascade of physiological responses that include reduced vegetative growth and enhanced fruit set. This guide provides a comprehensive overview of the quantitative effects of this compound-calcium, details of experimental protocols for its study, and visualizations of the key signaling pathways involved.

Data Presentation: Quantitative Effects of this compound-Calcium

The application of this compound-calcium has been shown to quantitatively influence fruit set and related yield components across a variety of fruit species. The following tables summarize key findings from various studies, providing a comparative overview of its efficacy.

Table 1: Influence of this compound-Calcium on Fruit Set in Apple (Malus domestica)

Cultivar/RootstockThis compound-Ca ConcentrationApplication TimingObserved Effect on Fruit SetReference
'McIntosh'125 mg/L-Increased number of fruits (3.4) per limb cross-sectional area.[1]
'Golden Delicious'/M9Two applications of 200 ppm at a 2-week interval-Higher fruit set percentage (32.8 ± 6.4).[2]
'Gala'42.5 and 125 mg/LTwo applications per seasonIncreased fruit set.[3]
Not Specified125 or 250 mg/LPetal fallIncreased fruit set in three of four experiments.[4]

Table 2: Influence of this compound-Calcium on Fruit Set in Pear (Pyrus communis)

CultivarThis compound-Ca ConcentrationApplication TimingObserved Effect on Fruit SetReference
'Smith'300 mg/L-Significantly higher fruit set percentage (91.04%), number of fruits per plant (346.6), and fruit yield (46.77 kg/plant ).[2]
'Clapp's Favorite'Two applications of 200 ppmOne at complete petal fall and one four weeks laterIncreased return bloom percentage by about 24.04%.
Not Specified250 mg/L-Increased number of fruit.

Table 3: Influence of this compound-Calcium on Fruit Set in Sweet Cherry (Prunus avium)

Cultivar/RootstockThis compound-Ca ConcentrationApplication TimingObserved Effect on Fruit SetReference
'Tip Top'/Gisela 61.8 g/LTwo applications between flower bud and petal fall stagesSignificantly increased fruit setting by 10%.
'0900 Ziraat'250 mg/L + AMS-Decrease in level of acidity (0.60) compared to untreated plants.

Table 4: Influence of this compound-Calcium on Other Fruit Crops

CropCultivarThis compound-Ca ConcentrationApplication TimingObserved EffectReference
Grape'Cabernet Sauvignon'250 mg/LFlower separating stageIncreased yield per vine (4.7 kg).
Apricot'Castlebrite'3 sprays10 to 20% fruit size increase.
Raspberry'Willamette'During April-MayIncreased fruit number per cane (218 ± 23) and yield per cane (864 ± 40 g).

Experimental Protocols

The following sections outline the general methodologies employed in studies investigating the effects of this compound-calcium on fruit set and ethylene production.

Field Trial Design and Treatment Application
  • Experimental Design: Studies typically employ a randomized complete block design (RCBD) with multiple replications. Each experimental unit may consist of a single tree or a plot of several trees.

  • Plant Material: Uniform and healthy trees of the desired cultivar and rootstock combination are selected for the experiments.

  • Treatment Application: this compound-calcium, often in the form of commercial formulations like Regalis®, is applied as a foliar spray. Applications are typically made using a handgun sprayer to ensure thorough coverage of the foliage. Control trees are sprayed with water. The timing of application is a critical variable and can range from the flower bud stage to post-bloom.

Measurement of Fruit Set and Yield Components
  • Fruit Set Assessment: Fruit set is determined by counting the number of flower clusters and the number of fruitlets at a specific time after bloom on selected limbs. The fruit set is then expressed as the number of fruits per 100 flower clusters or per unit of limb cross-sectional area.

  • Yield Data Collection: At commercial harvest, the total number of fruits per tree and the total fruit weight per tree are recorded to determine the yield.

Ethylene Measurement
  • Sample Collection: Ethylene production can be measured from whole fruits. The fruits are enclosed in airtight containers for a specific period.

  • Gas Chromatography: A gas sample is withdrawn from the headspace of the container using a syringe and injected into a gas chromatograph (GC) equipped with a flame ionization detector (FID). The GC separates the gases, and the FID detects the concentration of ethylene.

  • Laser-Based Detection: More advanced methods utilize laser-based photoacoustic detectors, such as the ETD-300, which offer high sensitivity and real-time monitoring of ethylene production.

  • Calculation: Ethylene production is typically expressed as nanoliters or microliters of ethylene per kilogram of fruit per hour (nL or µL kg⁻¹ h⁻¹).

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound-calcium and a typical experimental workflow.

This compound-Ca inhibits the conversion of inactive GA20 to active GA1.

Ethylene_Biosynthesis_Inhibition cluster_pathway Ethylene Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Methionine Methionine S-adenosyl methionine (SAM) S-adenosyl methionine (SAM) Methionine->S-adenosyl methionine (SAM) SAM SAM 1-aminocyclopropane-1-carboxylic acid (ACC) 1-aminocyclopropane-1-carboxylic acid (ACC) SAM->1-aminocyclopropane-1-carboxylic acid (ACC) ACC synthase ACC ACC Ethylene Ethylene ACC->Ethylene ACC oxidase (Dioxygenase) Fruit Senescence/\nAbscission Fruit Senescence/ Abscission Ethylene->Fruit Senescence/\nAbscission Prohexadione_Ca This compound-Ca (Ascorbic Acid Mimic) Inhibition Inhibition Prohexadione_Ca->Inhibition ACC oxidase\n(Dioxygenase) ACC oxidase (Dioxygenase) Inhibition->ACC oxidase\n(Dioxygenase)

This compound-Ca inhibits the final step of ethylene biosynthesis.

Experimental_Workflow start Experimental Setup (Randomized Block Design) treatment This compound-Ca Application (Foliar Spray at Specific Phenological Stage) start->treatment control Control Treatment (Water Spray) start->control data_collection Data Collection treatment->data_collection control->data_collection fruit_set Fruit Set Assessment (Flower & Fruitlet Counts) data_collection->fruit_set yield Yield Measurement (Fruit Number & Weight) data_collection->yield ethylene Ethylene Production Measurement (Gas Chromatography/Laser Detection) data_collection->ethylene analysis Statistical Analysis fruit_set->analysis yield->analysis ethylene->analysis

A typical workflow for this compound-calcium research in fruit crops.

References

Prohexadione-Calcium: A Comprehensive Toxicological and Ecotoxicological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the toxicological and ecotoxicological properties of Prohexadione-calcium, a plant growth regulator. The information is compiled from various regulatory assessments and scientific studies, presenting a comprehensive overview for researchers and professionals in related fields.

Toxicological Profile

This compound-calcium exhibits a low acute toxicity profile across oral, dermal, and inhalation routes of exposure. It is not considered a skin sensitizer and shows minimal to slight irritation potential for skin and eyes. Repeated dose studies in various animal models have identified the kidney and forestomach as potential target organs at high doses. This compound-calcium is not mutagenic, carcinogenic, or neurotoxic, and it does not show evidence of reproductive or developmental toxicity at doses that are not maternally toxic.

Acute Toxicity

This compound-calcium has been extensively tested for its acute toxicity effects. The following table summarizes the key quantitative data from studies on various animal models.

Test Species Route Value Toxicity Category Reference
LD50RatOral>5000 mg/kg bwLow[1][2][3][4]
LD50MouseOral>5000 mg/kg bwLow[1]
LD50RatDermal>2000 mg/kg bwLow
LC50RatInhalation (4h)>4.21 - >5.7 mg/LLow
Skin IrritationRabbitDermalNon-irritant to Slight Irritant-
Eye IrritationRabbitOcularSlight Irritant-
Dermal SensitizationGuinea PigDermalNot a sensitizer-
Repeated Dose Toxicity

Subchronic and chronic toxicity studies have been conducted to evaluate the long-term effects of this compound-calcium.

Study Duration Species NOAEL LOAEL Target Organs/Effects Reference
4-WeekRat301 mg/kg bw/day (males)-Decreased hematocrit, hemoglobin, and red blood cell counts in males at higher doses.
90-DayDog80 mg/kg/day400 mg/kg/dayKidney effects (dilated basophilic tubules) and decreased potassium levels.
1-YearDog20 mg/kg/day200 mg/kg/dayHistopathological changes in the kidneys.
28-Day DermalRat1000 mg/kg/day-No adverse dermal or systemic effects observed.
ChronicRat18.5 mg/kg bw/d94 mg/kg bw/dAbnormal haematology, clinical chemistry and thyroid histopathology and decreased bodyweight gain and food conversion efficiency.
Genotoxicity, Carcinogenicity, and Reproductive Toxicity

This compound-calcium has been evaluated for its potential to cause genetic mutations, cancer, and adverse effects on reproduction and development.

  • Genotoxicity: this compound-calcium was not mutagenic in bacterial or mammalian cell assays.

  • Carcinogenicity: In 2-year chronic toxicity/carcinogenicity studies in rats and mice, this compound-calcium was negative for carcinogenicity. It is classified as "not likely to be carcinogenic to humans".

  • Reproductive and Developmental Toxicity: No reproductive toxicity was noted in a two-generation study in rats. Developmental toxicity studies in rats and rabbits showed no treatment-related developmental effects at doses that were not maternally toxic. Maternal effects, including mortality and abortions, were observed in rabbits at high doses (≥200 mg/kg/day).

Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats indicate that this compound-calcium is rapidly absorbed after oral administration, with peak concentrations reached within 30 minutes. Excretion is rapid and primarily occurs via urine at low doses, with fecal excretion becoming more substantial at higher doses. The compound does not accumulate in tissues. The primary component found in excreta and tissues is the free acid of this compound-calcium.

Ecotoxicological Profile

This compound-calcium demonstrates a favorable ecotoxicological profile, with low toxicity to a wide range of non-target organisms.

Avian Toxicity
Test Species Value Toxicity Classification Reference
Acute Oral LD50Bobwhite Quail>5250 mg/kgPractically non-toxic
Acute Oral LD50Mallard Duck>5250 mg/kgPractically non-toxic
Dietary LC50Bobwhite Quail>2000 ppmPractically non-toxic
Dietary LC50Mallard Duck>2000 ppmPractically non-toxic
Reproductive NOECBobwhite Quail1000 ppm-
Aquatic Toxicity
Test Species Duration Value Toxicity Classification Reference
LC50Rainbow Trout (Oncorhynchus mykiss)96 h>92 - 119 mg/LPractically non-toxic
LC50Bluegill Sunfish (Lepomis macrochirus)96 h>95.6 mg/LPractically non-toxic
LC50Sheepshead Minnow96 h122 ppmPractically non-toxic
EC50Daphnia magna (Water flea)48 h>90 - >100 mg/LPractically non-toxic
Chronic NOECDaphnia magna-12.5 ppm-
EC50Selenastrum capricornutum (Green algae)->1.1 mg/LLow toxicity
EC50Navicula pelliculosa (Freshwater diatom)->1.2 mg/LLow toxicity
EC50Anabaena flos-aquae (Blue-green algae)->1.2 mg/LLow toxicity
EC50Lemna gibba (Duckweed)-1200 ppb-
Terrestrial Organism Toxicity
Organism Test Value Toxicity Classification Reference
Honeybee (Apis mellifera)Acute Contact LD50>100 µ g/bee Practically non-toxic
Earthworm-Low toxicity-
Beneficial Arthropods-Low toxicity-

Experimental Protocols

Detailed experimental protocols for toxicological and ecotoxicological studies are conducted following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

A generalized workflow for an acute oral toxicity study is depicted below.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase TestSubstance Test Substance (this compound-calcium) Dosing Single Oral Dose Administration TestSubstance->Dosing TestAnimals Test Animals (e.g., Rats) Acclimatization Acclimatization (min. 5 days) TestAnimals->Acclimatization Acclimatization->Dosing Observation Clinical Observation (14 days) Dosing->Observation Measurements Body Weight, Food Consumption Observation->Measurements Necropsy Gross Necropsy Observation->Necropsy DataAnalysis Data Analysis (LD50 calculation) Measurements->DataAnalysis Necropsy->DataAnalysis

Generalized workflow for an acute oral toxicity study.

Key elements of these protocols include:

  • Test Organism: Specific species, strain, age, and weight of the animals or organisms are used.

  • Dosage: A range of dose levels, including a control group, is administered.

  • Exposure Duration: The length of exposure is defined (e.g., 96 hours for acute fish toxicity).

  • Endpoints: Specific effects are measured, such as mortality (LD50/LC50), growth inhibition (EC50), or pathological changes (NOAEL/LOAEL).

Mode of Action and Signaling Pathways

This compound-calcium's primary mode of action as a plant growth regulator is the inhibition of gibberellin biosynthesis. Gibberellins are plant hormones that promote cell elongation. By blocking their synthesis, this compound-calcium reduces vegetative growth.

The compound acts as a structural mimic of 2-oxoglutarate, a co-substrate for certain dioxygenases. This leads to the inhibition of enzymes such as GA 3-hydroxylase, a key enzyme in the late stages of gibberellin synthesis.

G cluster_pathway Gibberellin Biosynthesis Pathway Precursor Gibberellin Precursors InactiveGA Inactive Gibberellins Precursor->InactiveGA GA3ox GA 3-hydroxylase (Dioxygenase) InactiveGA->GA3ox ActiveGA Active Gibberellins (e.g., GA1, GA4) Growth Cell Elongation & Vegetative Growth ActiveGA->Growth GA3ox->ActiveGA This compound This compound-calcium This compound->GA3ox Inhibition G cluster_dioxygenases 2-Oxoglutarate-Dependent Dioxygenases cluster_effects Physiological Effects This compound This compound-calcium GA_Dioxygenase Gibberellin Biosynthesis Enzymes This compound->GA_Dioxygenase Inhibition Flavonoid_Dioxygenase Flavonoid Biosynthesis Enzymes This compound->Flavonoid_Dioxygenase Inhibition Ethylene_Dioxygenase Ethylene Biosynthesis Enzymes This compound->Ethylene_Dioxygenase Inhibition ReducedGrowth Reduced Vegetative Growth GA_Dioxygenase->ReducedGrowth AlteredFlavonoids Altered Flavonoid Profile Flavonoid_Dioxygenase->AlteredFlavonoids ReducedEthylene Reduced Ethylene Production Ethylene_Dioxygenase->ReducedEthylene

References

Methodological & Application

Prohexadione-Calcium: Application Protocols for Apple Orchards

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Prohexadione-calcium (Pro-Ca) is a plant growth regulator widely utilized in apple orchards to manage vegetative vigor, improve fruit quality, and aid in disease control. This document provides detailed application notes and protocols based on current scientific literature, designed to guide experimental design and practical application in a research and development context.

Introduction

This compound-calcium functions as a structural mimic of 2-oxoglutaric acid, a co-substrate for certain dioxygenases.[1] This competitive inhibition blocks the late stages of gibberellin (GA) biosynthesis, specifically the conversion of GA₂₀ to the biologically active GA₁.[1][2][3] The resulting reduction in gibberellin levels leads to a decrease in cell elongation and, consequently, shoot growth.[4] Beyond growth regulation, Pro-Ca has been shown to influence flavonoid metabolism, enhancing the production of phytoalexin-like compounds that contribute to disease resistance. It can also reduce ethylene formation, which may lead to increased fruit set by decreasing the abortion of young fruitlets.

Signaling Pathway and Mechanism of Action

This compound-calcium primarily interferes with the gibberellin biosynthesis pathway. The diagram below illustrates the key steps inhibited by Pro-Ca and its downstream effects.

Prohexadione_Calcium_Signaling_Pathway cluster_GA_Pathway Gibberellin Biosynthesis Pathway cluster_ProCa_Action This compound-Calcium Action cluster_Phenolic_Pathway Flavonoid Metabolism cluster_Physiological_Effects Physiological Effects ent-Kaurene ent-Kaurene GA12-aldehyde GA12-aldehyde ent-Kaurene->GA12-aldehyde GA20 GA20 GA12-aldehyde->GA20 Multiple Steps GA1 Bioactive GA1 GA20->GA1 GA 3-oxidase (Dioxygenase) GA20->GA1 Shoot Elongation Reduced Shoot Elongation GA1->Shoot Elongation This compound-Ca This compound-Ca GA 3-oxidase\n(Dioxygenase) GA 3-oxidase (Dioxygenase) This compound-Ca->GA 3-oxidase\n(Dioxygenase) Inhibits Flavanone 3-hydroxylase Flavanone 3-hydroxylase This compound-Ca->Flavanone 3-hydroxylase Inhibits Dihydroflavonols Dihydroflavonols Flavanone 3-hydroxylase->Dihydroflavonols 3-deoxyflavonoids\n(e.g., Luteoforol) 3-deoxyflavonoids (e.g., Luteoforol) Flavanone 3-hydroxylase->3-deoxyflavonoids\n(e.g., Luteoforol) Shunts pathway towards Precursors Precursors Precursors->Flavanone 3-hydroxylase Disease Resistance\n(e.g., Fire Blight, Scab) Disease Resistance (e.g., Fire Blight, Scab) 3-deoxyflavonoids\n(e.g., Luteoforol)->Disease Resistance\n(e.g., Fire Blight, Scab)

Fig. 1: this compound-Calcium's inhibitory effect on gibberellin biosynthesis and flavonoid metabolism.

Application Protocols for Vegetative Growth Control

The primary application of Pro-Ca in apple orchards is to control excessive vegetative growth. This helps to improve light penetration into the canopy, reduce pruning costs, and create a balance between vegetative and reproductive growth.

Application Timing:

The timing of the initial application is crucial for effective growth suppression. Applications should commence when new shoot growth is between 2.5 to 5 cm (1 to 2 inches). This typically coincides with the pink stage of flower development to petal fall. Early applications are more effective as they target the period of rapid shoot elongation. A delay of 2 to 3 weeks after petal fall can result in reduced efficacy. It takes approximately 10 to 14 days for the growth-retarding effects of Pro-Ca to become visible.

Application Rates and Frequency:

Rates can be adjusted based on tree vigor, cultivar, and desired level of control. Multiple low-rate applications are often more effective for season-long control than a single high-rate application.

ObjectiveApplication TimingRate (per 100 gal)Total Seasonal Rate (per acre)Notes
Standard Vigor Control Initial: 1-3 inches of shoot growth. Repeat every 2.5-4 weeks.6 ozUp to 99 ozA non-ionic surfactant is recommended. Use of a water conditioner like ammonium sulfate (AMS) is advised, especially with hard water.
High Vigor Control Initial: Pink stage. Repeat every 3 weeks.6-10 ozUp to 99 ozHigher rates may be necessary for very vigorous cultivars or conditions.
Fire Blight Suppression Petal fall (shoots 1.5-3 inches)2-6 ozAs neededOften tank-mixed with Actigard™ (1 oz/acre) for enhanced control.

Tank Mixing and Adjuvants:

  • Surfactants: The inclusion of a non-ionic surfactant is recommended to improve coverage and uptake.

  • Water Conditioners: In areas with hard water, the addition of ammonium sulfate (AMS) at a rate equal to the weight of the Pro-Ca product is recommended to prevent the precipitation of this compound-calcium.

  • Incompatibilities: Pro-Ca should not be tank-mixed with foliar nutrient sprays containing free calcium, such as calcium chloride or calcium nitrate, as this can cause precipitation. Boron sprays should also be avoided in tank mixes.

Effects on Fruiting and Disease

Fruit Set and Thinning:

Pro-Ca application can lead to an increase in fruit set, primarily by reducing "June drop". This necessitates a more aggressive chemical thinning program to avoid over-cropping, which can lead to smaller fruit size and reduced return bloom.

Disease Suppression:

  • Fire Blight (Erwinia amylovora): Pro-Ca provides indirect control of the shoot blight phase of fire blight. By inhibiting shoot elongation, it promotes the development of thicker cell walls in the new shoots, creating a physical barrier to bacterial invasion. The inhibitory effect begins 10 to 14 days after application.

  • Scab (Venturia inaequalis): Some studies have reported a reduction in scab development following Pro-Ca applications, which may be linked to the induced changes in flavonoid metabolism and enhanced host resistance.

Experimental Protocol: Evaluating Pro-Ca Efficacy

The following outlines a general experimental workflow for assessing the impact of Pro-Ca on apple trees.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Application Treatment Application cluster_Data_Collection Data Collection cluster_Analysis Data Analysis Orchard_Selection Select uniform trees (cultivar, rootstock, age) Treatment_Design Establish treatment groups (e.g., Control, Pro-Ca rates, timings) Orchard_Selection->Treatment_Design Randomization Randomize treatments (e.g., Completely Randomized Design) Treatment_Design->Randomization Timing Apply treatments at specific phenological stages (e.g., petal fall) Randomization->Timing Calibration Calibrate spray equipment for uniform coverage Timing->Calibration Application Apply Pro-Ca with appropriate surfactants and water conditioners Calibration->Application Vegetative_Growth Measure shoot length at regular intervals Application->Vegetative_Growth Fruit_Set Count fruitlets per cluster or limb cross-sectional area Application->Fruit_Set Yield_Quality Assess yield, fruit size, weight, and quality parameters at harvest Application->Yield_Quality Return_Bloom Evaluate flower bud formation the following season Application->Return_Bloom Statistical_Analysis Perform ANOVA and mean separation tests (e.g., Duncan's) Vegetative_Growth->Statistical_Analysis Fruit_Set->Statistical_Analysis Yield_Quality->Statistical_Analysis Return_Bloom->Statistical_Analysis Interpretation Interpret results and draw conclusions on Pro-Ca efficacy Statistical_Analysis->Interpretation

Fig. 2: A generalized experimental workflow for evaluating this compound-Calcium in apple orchards.

Methodology Details:

  • Experimental Design: A completely randomized design with multiple replications (e.g., 4-5) and multiple trees per experimental unit (e.g., 5-10) is recommended.

  • Treatments: Include an untreated control and various rates and timings of Pro-Ca. It may also be relevant to include treatments with different adjuvants.

  • Application: Treatments should be applied to the point of drip using a calibrated sprayer to ensure uniform coverage.

  • Data Collection:

    • Shoot Growth: Randomly select and tag a predetermined number of current-season shoots per tree and measure their length weekly or bi-weekly.

    • Fruit Set: Count the number of fruitlets on tagged limbs or flower clusters after initial fruit drop and again after "June drop" to determine final set.

    • Yield and Fruit Quality: At harvest, record the total weight of fruit per tree. Take a random subsample of fruit to measure size (diameter), weight, firmness, soluble solids content, and titratable acidity. Assess for any disorders like russeting.

    • Return Bloom: In the spring following the application, count the number of flower clusters on the previously tagged limbs to assess the effect on flower bud formation.

Summary of Quantitative Data from Cited Experiments

Cultivar(s)Pro-Ca Rate(s)Application TimingKey FindingsReference
'McIntosh', 'Delicious'125, 250 mg/LPetal fallIncreased fruit set, necessitating more aggressive thinning. Reduced return bloom linearly with increasing concentration.
'Spur Delicious'45 g/100 LMultiple applicationsResulted in shorter shoot growth.
'Empire', 'Royal Court'75, 125 mg/LNot specifiedSignificant reduction in shoot length.
'Jonagold'75, 150, 75+75 mg/dm³; 125, 175, 200 mg/dm³Two consecutive yearsResulted in shorter shoot length.
'Sinap Orlovskii'1.25 + 1.25 g/ha (double application)Not specifiedReduced one-year shoot length by 1.6 to 1.96 times compared to control. Increased yield and commercial value of fruits.
'Gala'42.5, 125 mg/LTwo applications in MayIncreased fruit set and decreased return bloom as Pro-Ca rate increased.
'Idared', 'Generos', 'Florina'Not specifiedAnnually during 2019-2022Evaluated in combination with fertilizers.
'Golden Delicious'150 mg/L; 188 mg/L (two applications)Petal fallReduced severity of russet and scarf skin.

Conclusion

This compound-calcium is a valuable tool for managing apple orchard systems. Its efficacy is highly dependent on proper application timing, rate, and consideration of environmental and cultivar-specific factors. For research and development purposes, carefully designed experiments are crucial to optimize its use for specific production goals, whether for vegetative growth control, yield management, or as part of an integrated disease management program. The protocols and data presented here provide a foundation for further investigation and application of this plant bioregulator.

References

Optimal timing and concentration of Prohexadione for vegetative growth control

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Prohexadione in Vegetative Growth Control

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound-calcium (Pro-Ca) is a widely utilized plant growth regulator that effectively suppresses vegetative growth in a variety of plant species. Its primary mode of action is the inhibition of gibberellin (GA) biosynthesis, which leads to reduced cell elongation and consequently, more compact plant growth.[1][2][3] This characteristic makes it a valuable tool in agricultural and horticultural practices for managing plant size, improving canopy light penetration, and in some cases, enhancing crop load and disease resistance.[1][4] These notes provide detailed protocols and application guidelines for the use of this compound-calcium in controlling vegetative growth, based on scientific literature.

Mechanism of Action

This compound-calcium acts as a structural mimic of 2-oxoglutaric acid, a co-substrate for several dioxygenase enzymes involved in the late stages of gibberellin biosynthesis. Specifically, Pro-Ca targets and inhibits GA 3β-hydroxylase, the enzyme responsible for converting inactive GAs (like GA20 and GA9) into their biologically active forms (such as GA1 and GA4). By blocking this crucial step, the production of growth-promoting gibberellins is significantly reduced, resulting in decreased internode elongation and shoot growth. Beyond gibberellin synthesis, Pro-Ca can also influence other metabolic pathways, including flavonoid metabolism and ethylene biosynthesis, which contributes to its multifunctional effects like increased pathogen resistance and enhanced fruit set.

GABiosynthesis cluster_pathway Gibberellin Biosynthesis Pathway cluster_inhibition Mechanism of this compound-Ca GGPP GGPP ent_Kaurene ent-Kaurene GGPP->ent_Kaurene GA12 GA12 ent_Kaurene->GA12 GA20 GA20 (Inactive) GA12->GA20 GA1 GA1 (Active) GA20->GA1 GA 3β-hydroxylase Enzyme GA 3β-hydroxylase Growth Cell Elongation & Vegetative Growth GA1->Growth ProCa This compound-Ca ProCa->Enzyme Inhibits

Caption: this compound-Ca inhibits the final step of active gibberellin synthesis.

Quantitative Data Summary

The efficacy of this compound-calcium is dependent on the plant species, vigor, application timing, and concentration. The following tables summarize quantitative data from various studies.

Table 1: Effect of this compound-Calcium on Apple Trees (Malus domestica)

CultivarConcentration (mg/L)Application TimingEffect on Shoot GrowthReference
'Golden Delicious'~144 mg/L (initial), ~96 mg/L (subsequent)5 applications at ~21 day intervals, starting at 1-2 inch shoot growth44% reduction in shoot length
Various250 (cumulative dose)Single or multiple sprays starting at petal fall or within 10 daysSeason-long control of vigorous shoot growth
'Gala', 'Marshall Mac', 'Empire', 'Jonagold', 'Red Delicious'188 (initial), 125 (subsequent)7, 28, and 56 days after petal fallSignificant reduction in vegetative growth, varied by cultivar
'Lapins', 'Sweetheart' (Sweet Cherry)150 - 250Single application when shoots are 15 cm longSignificant reduction in terminal shoot elongation

Table 2: Effect of this compound-Calcium on Herbaceous Plants

Plant SpeciesConcentration (mg/L)Application MethodKey ResultsReference
'Maehyang' Strawberry50, 100, 150, 200Foliar Spray or DrenchHigher concentrations suppressed mother plant petiole length. 50-100 mg/L (drench) and 100-150 mg/L (foliar) increased runner plant production.
Cucumber15, 30, 45, 60Foliar Spray (2 applications)30 mg/L was most effective, increasing yield and vegetative development. Higher doses (45, 60 mg/L) decreased plant height and internode length.
Rice ('Ilpumbyeo')10, 20Foliar SprayDecreased internode and stem length. Increased stem breaking force.
Roselle100, 200, 300Foliar SprayPlant height was significantly shorter than untreated controls, with 300 mg/L causing the greatest reduction.
Kabuli Chickpea750, 1500, 3000, 4500Foliar SprayNo significant impact on final plant height due to growth resumption 2-3 weeks after application.

Table 3: Effect of this compound-Calcium on Turfgrass

Grass SpeciesApplication Rate (g a.i./ha)Application ScheduleEffect on GrowthReference
Japanese Lawn Grass165.0 + 165.0Two applicationsReduced shoot growth, improved sod quality
Broadleaf Carpet Grass55.0 + 55.0 + 55.0Three applicationsReduced shoot growth, improved sod quality
Kentucky Bluegrass, Perennial Ryegrass140 to 670Not specifiedReduced leaf biomass

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound-calcium application for vegetative growth control.

Protocol 1: Vegetative Growth Control in Apple Trees
  • Objective: To evaluate the effect of a season-long Pro-Ca program on shoot growth, pruning weight, and yield of mature, vigorous apple trees.

  • Plant Material: Vigorously growing 'Golden Delicious'/'M.111' apple trees.

  • Experimental Design: Randomized complete block design.

  • Treatments:

    • Untreated Control.

    • Season-long Pro-Ca program.

  • Application Protocol:

    • Begin applications when new shoot growth reaches 1 to 2 inches.

    • Prepare a solution of Pro-Ca (e.g., Apogee® or Kudos® 27.5 WDG). A common starting rate is 6 to 12 oz per 100 gallons of water (approximately 720 to 1440 mg/L of formulated product). A water conditioner is recommended in areas with hard water.

    • Include a non-ionic surfactant at a concentration of 1 pt per 100 gallons.

    • Apply as a foliar spray, ensuring thorough coverage of the tree canopy.

    • Reapply at sequential intervals, for example, every 21 days for a total of 5 applications over the growing season. Adjust the rate in subsequent applications if necessary based on tree vigor.

    • Important: Do not tank-mix with calcium chloride, calcium nitrate, or boron.

  • Data Collection:

    • Shoot Length: At the end of the growing season (during dormancy), randomly select and measure the length of terminal shoots from the current season's growth.

    • Pruning Weight: Weigh the wood removed during dormant pruning for each tree.

    • Yield and Fruit Set: At harvest, record the total yield per tree and the number of fruit to calculate fruit density.

    • Fruit Quality: Assess average fruit weight, soluble solids, and firmness.

  • Statistical Analysis: Analyze data using ANOVA to determine treatment effects.

Protocol 2: Propagation Efficiency in Strawberry Mother Plants
  • Objective: To determine the optimal application method and concentration of Pro-Ca to inhibit vegetative growth of mother plants and enhance the production of runner plants.

  • Plant Material: 'Maehyang' strawberry mother plants.

  • Experimental Design: Completely randomized design with treatments varying by application method and concentration.

  • Treatments:

    • Control (water only).

    • Pro-Ca Foliar Spray: 50, 100, 150, 200 mg/L.

    • Pro-Ca Drench: 50, 100, 150, 200 mg/L.

  • Application Protocol:

    • Apply treatments a single time, 30 days after transplanting the mother plants.

    • For foliar spray, use a hand sprayer to apply 35 mL of the respective Pro-Ca solution per plant, ensuring complete coverage.

    • For drench application, slowly pour 35 mL of the respective Pro-Ca solution into the growing medium of each plant.

  • Data Collection (at 15 weeks post-treatment):

    • Mother Plant Growth: Measure petiole length and crown diameter.

    • Runner Production: Count the total number of runners and runner plants produced per mother plant.

    • Runner Length: Measure the length of the runners.

    • Biomass: Determine the fresh and dry weights of the mother plant, runners, and individual runner plants (1st, 2nd, 3rd).

  • Statistical Analysis: Use ANOVA to compare the effects of application method and concentration on the measured parameters.

ExperimentalWorkflow cluster_app Treatment Application cluster_data Data Collection start Plant Material (e.g., Apple Trees, Strawberry Plants) prep Prepare this compound-Ca Solutions (Varying Concentrations) start->prep app_foliar Foliar Spray prep->app_foliar app_drench Soil Drench prep->app_drench app_control Control (Water) prep->app_control growth Incubation / Growth Period (e.g., Full Growing Season) app_foliar->growth app_drench->growth app_control->growth data_veg Vegetative Growth (Shoot Length, Height) growth->data_veg data_yield Reproductive Growth (Yield, Fruit Set) growth->data_yield data_bio Biomass (Fresh/Dry Weight) growth->data_bio analysis Statistical Analysis (ANOVA) data_veg->analysis data_yield->analysis data_bio->analysis

Caption: General experimental workflow for evaluating this compound-Ca effects.

References

Application Notes and Protocols for the Analysis of Prohexadione Residues in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prohexadione-calcium is a widely used plant growth regulator that inhibits the biosynthesis of gibberellins, thereby reducing vegetative growth in various crops. Its application necessitates the development of sensitive and reliable analytical methods to monitor its residue levels in plant tissues, ensuring food safety and compliance with regulatory limits. This document provides detailed application notes and protocols for the determination of this compound residues in different plant matrices, focusing on High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UVD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The primary analytical techniques for this compound residue analysis are HPLC-UVD and LC-MS/MS. LC-MS/MS is generally preferred for its higher sensitivity and selectivity, making it suitable for detecting low residue levels.[1][2][3] Sample preparation typically involves an extraction step with an organic solvent, followed by a clean-up procedure to remove interfering matrix components. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a popular and efficient sample preparation approach for pesticide residue analysis in various food matrices.[4]

Quantitative Data Summary

The following table summarizes the quantitative performance data from various validated methods for this compound residue analysis in different plant tissues.

Plant MatrixAnalytical MethodLimit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)Recovery (%)Linearity (r²)Reference
Chinese Cabbage, AppleHPLC-UVD0.0050.0284.1 - 94.1>0.995
AppleNot Specified0.0020.0170 - 120Not Specified
PlumsHPLC-MS/MSNot Specified0.01Not SpecifiedNot Specified
Rice (Brown rice, hull, straw)LC-MS/MSNot Specified0.0595 - 105>0.9990
Citrus (Whole fruit, pulp)LC-MS/MSNot Specified0.0195 - 105>0.9990

Experimental Protocols

Protocol 1: this compound Residue Analysis using HPLC-UVD

This protocol is adapted from a method developed for the determination of this compound in Chinese cabbage and apple.

1. Sample Preparation and Extraction:

  • Homogenize a representative sample of the plant tissue.
  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 20 mL of acetonitrile acidified with 1% acetic acid.
  • Shake vigorously for 1 minute.
  • Centrifuge at 4000 rpm for 5 minutes.
  • Collect the supernatant.

2. Liquid-Liquid Partitioning:

  • Transfer the supernatant to a separatory funnel.
  • Add 20 mL of saturated sodium chloride solution and 20 mL of dichloromethane.
  • Shake for 2 minutes and allow the layers to separate.
  • Collect the lower organic layer (dichloromethane).
  • Repeat the partitioning step with another 20 mL of dichloromethane.
  • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.

3. Clean-up using Solid Phase Extraction (SPE):

  • Reconstitute the residue in 5 mL of methanol.
  • Condition a strong anion exchange (SAX) SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
  • Load the reconstituted sample onto the SPE cartridge.
  • Wash the cartridge with 5 mL of deionized water followed by 5 mL of methanol.
  • Elute the analyte with 10 mL of 2% formic acid in methanol.
  • Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase for HPLC analysis.

4. HPLC-UVD Conditions:

  • Instrument: Agilent HPLC 1200 series or equivalent.
  • Column: Waters Atlantis C18 (150 mm x 4.6 mm, 5 µm).
  • Mobile Phase: Acetonitrile : 0.1% Formic acid in water (45:55, v/v).
  • Flow Rate: 0.5 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 35°C.
  • UV Detection: 265 nm.

Protocol 2: this compound Residue Analysis using LC-MS/MS

This protocol is a generalized procedure based on methods for various plant matrices like rice and citrus.

1. Sample Preparation and Extraction (QuEChERS-based):

  • Weigh 10 g of homogenized plant sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • Add a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
  • Shake vigorously for 1 minute.
  • Centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

  • Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL d-SPE tube containing primary secondary amine (PSA) and MgSO₄.
  • Vortex for 30 seconds.
  • Centrifuge at high speed for 2 minutes.
  • Collect the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • Instrument: Acquity LC system with a TQ MS Xevo mass spectrometer or equivalent.
  • Column: HSS T3 column (2.1 × 100 mm, 1.8 μm).
  • Mobile Phase: Gradient of (A) acetonitrile and (B) water containing 0.1% formic acid.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Ionization Mode: Electrospray Ionization (ESI), Negative.
  • Capillary Voltage: 25,000 V.
  • Desolvation Temperature: 600°C.
  • Desolvation Gas Flow: 1000 L/Hr.
  • MRM Transitions: m/z 211.4 → 167.5 and m/z 211.4 → 123.5.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis Homogenization Plant Tissue Homogenization Extraction Extraction Homogenization->Extraction Partitioning Liquid-Liquid Partitioning (Optional) Extraction->Partitioning SPE Solid Phase Extraction (SPE / d-SPE) Partitioning->SPE HPLC_UVD HPLC-UVD SPE->HPLC_UVD LC_MSMS LC-MS/MS SPE->LC_MSMS

Caption: General workflow for this compound residue analysis.

hplc_uvd_protocol start Start: Homogenized Sample (10g) extraction 1. Extraction with acidified Acetonitrile (20mL) start->extraction centrifuge1 2. Centrifuge extraction->centrifuge1 partitioning 3. Liquid-Liquid Partitioning with Dichloromethane centrifuge1->partitioning Supernatant evaporation1 4. Evaporate to dryness partitioning->evaporation1 reconstitution1 5. Reconstitute in Methanol (5mL) evaporation1->reconstitution1 spe_cleanup 6. SAX SPE Clean-up reconstitution1->spe_cleanup evaporation2 7. Evaporate eluate to dryness spe_cleanup->evaporation2 Eluate reconstitution2 8. Reconstitute in Mobile Phase (1mL) evaporation2->reconstitution2 hplc_analysis 9. HPLC-UVD Analysis reconstitution2->hplc_analysis end End hplc_analysis->end

Caption: Detailed workflow for HPLC-UVD analysis of this compound.

lcmsms_protocol start Start: Homogenized Sample (10g) extraction 1. Extraction with Acetonitrile (10mL) + QuEChERS salts start->extraction centrifuge1 2. Centrifuge extraction->centrifuge1 dspe_cleanup 3. Dispersive SPE (d-SPE) Clean-up with PSA centrifuge1->dspe_cleanup Supernatant Aliquot centrifuge2 4. Centrifuge dspe_cleanup->centrifuge2 lcmsms_analysis 5. LC-MS/MS Analysis centrifuge2->lcmsms_analysis Final Extract end End lcmsms_analysis->end

Caption: Detailed workflow for LC-MS/MS analysis of this compound.

References

Application Notes & Protocols for the Quantification of Prohexadione using HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of Prohexadione, a plant growth regulator, in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols are designed to be a comprehensive resource, offering clear, step-by-step instructions and comparative data to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely available technique for the quantification of this compound. This method is suitable for residue analysis in various agricultural products and environmental samples.

Quantitative Data Summary

The following table summarizes the quantitative performance of a typical HPLC-UV method for this compound analysis.

ParameterValueMatrixReference
Limit of Detection (LOD)0.005 mg/kgChinese Cabbage, Apple[1][2]
Limit of Quantification (LOQ)0.02 mg/kgChinese Cabbage, Apple[1][2]
Linearity Range0.02 - 2.5 mg/kgChinese Cabbage, Apple[1]
Accuracy (Recovery)84.1 - 94.1%Chinese Cabbage, Apple
Precision (RSD)2.4 - 6.9%Chinese Cabbage, Apple
Recovery in Soil85.7 ± 14.8% (this compound-Ca)Soil
90.1 ± 14.2% (this compound)
Experimental Protocol: HPLC-UV Method

This protocol is a generalized procedure based on established methods for the analysis of this compound in plant and soil matrices.

1. Sample Preparation

  • For Plant Matrices (e.g., Chinese Cabbage, Apple):

    • Homogenize a representative sample (e.g., 10 g) of the material.

    • Perform a solid-liquid extraction with acidic acetonitrile.

    • Follow with an ion-suppression liquid-liquid partitioning step.

    • Clean up the extract using an anion exchange solid-phase extraction (SPE) cartridge.

  • For Soil Samples:

    • Extract a 20 g soil sample by shaking with 50 mL of 0.1N ammonium bicarbonate solution at 50°C.

    • Centrifuge the mixture and acidify the supernatant to pH 2.

    • Pass the acidified supernatant through a conditioned SAX SPE cartridge for initial cleanup.

    • Perform an ethyl acetate partition of the acidic supernatant.

    • Evaporate the solvent and redissolve the residue in 1% acetic acid.

2. HPLC-UV System and Conditions

  • Instrument: Agilent HPLC 1200 series system or equivalent, equipped with a quaternary pump, degasser, column oven, and Diode Array Detector (DAD).

  • Column: Waters Atlantis C18 (150 mm x 4.6 mm, 5 µm) or equivalent C18 column.

  • Mobile Phase: Acetonitrile : 0.1% Formic acid in water (45:55 v/v). For Mass Spectrometry compatibility, phosphoric acid should be replaced with formic acid.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 35°C.

  • UV Detection Wavelength: 265 nm.

3. Calibration

  • Prepare a stock solution of this compound analytical standard (e.g., 100 µg/mL) in acetonitrile.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

4. Analysis

  • Inject the prepared sample extracts into the HPLC system.

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Workflow Diagram: HPLC-UV Analysis of this compound

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis sample Sample (Plant Tissue/Soil) extraction Extraction (Acidic Acetonitrile or Ammonium Bicarbonate) sample->extraction cleanup Cleanup (LLE and/or SPE) extraction->cleanup reconstitution Reconstitution in Mobile Phase cleanup->reconstitution injection HPLC Injection reconstitution->injection separation C18 Column Separation injection->separation detection UV Detection (265 nm) separation->detection quantification Quantification detection->quantification

Caption: HPLC-UV workflow for this compound quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it the preferred method for trace-level quantification of this compound in complex matrices.

Quantitative Data Summary

The following table summarizes the quantitative performance of a typical LC-MS/MS method for this compound analysis.

ParameterValueMatrixReference
Linearity (R²)> 0.9990Rice, Citrus
Limit of Quantification (LOQ)0.05 mg/kg (this compound-Ca)Rice
0.01 mg/kg (Uniconazole)Citrus
Accuracy (Recovery)95 - 105%Rice, Citrus
Precision (CVs)0.8 - 12%Rice, Citrus
Mass Transitions (m/z)211.4 → 167.5-
211.4 → 123.5-
Experimental Protocol: LC-MS/MS Method

This protocol is based on a method for the simultaneous quantification of this compound-Ca and other plant growth regulators in rice and citrus.

1. Sample Preparation

  • Homogenize the sample (e.g., brown rice, citrus pulp).

  • Perform an extraction using a water and 0.1% formic acid/water solution through oscillation.

  • Clean up the extract using a Polymer Anion Exchange (PAX) and Florisil solid-phase extraction (SPE) cartridge.

  • Elute the analytes from the SPE column using a 10% formic acid/water-methanol (v/v, 1:9) solution.

  • Filter the final extract through a 0.22 µm syringe filter before analysis.

2. LC-MS/MS System and Conditions

  • LC System: An Agilent 1290 Infinity II LC System or equivalent.

  • Mass Spectrometer: An Agilent 6470 triple quadrupole mass spectrometer or equivalent.

  • Column: ACQUITY UPLC CORTECS C18 (150 × 2.1 mm, 1.7 µm) or similar.

  • Mobile Phase:

    • A: 0.05% formic acid and 5 mM ammonium formate in water.

    • B: 0.05% formic acid and 5 mM ammonium formate in acetonitrile.

  • Gradient Elution: A suitable gradient program should be developed to ensure the separation of this compound from matrix interferences.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MS/MS Detection: Selected Reaction Monitoring (SRM) mode.

3. Calibration

  • Prepare matrix-matched calibration standards to compensate for matrix effects.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Spike blank matrix extract with known concentrations of the this compound standard to create a calibration curve.

4. Analysis

  • Inject the prepared sample extracts and matrix-matched standards into the LC-MS/MS system.

  • Monitor the specified mass transitions for this compound to ensure accurate identification and quantification.

  • Calculate the concentration of this compound in the samples using the matrix-matched calibration curve.

Workflow Diagram: LC-MS/MS Analysis of this compound

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis sample Sample (e.g., Rice, Citrus) extraction Extraction (Formic Acid/Water) sample->extraction spe_cleanup SPE Cleanup (PAX & Florisil) extraction->spe_cleanup filtration Filtration (0.22 µm) spe_cleanup->filtration injection LC Injection filtration->injection separation C18 Column Separation injection->separation ionization ESI- Ionization separation->ionization detection SRM Detection ionization->detection quantification Quantification detection->quantification

Caption: LC-MS/MS workflow for this compound quantification.

References

Field Application Strategies for Prohexadione in Managing Crop Height

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Prohexadione, typically supplied as this compound-calcium (Pro-Ca), is a potent plant growth regulator widely utilized in agriculture to manage vegetative vigor. Its primary mode of action is the inhibition of gibberellin (GA) biosynthesis, which leads to a reduction in internode elongation and overall plant height. This document provides detailed application notes and experimental protocols for researchers and agricultural scientists. It covers the biochemical mechanism, field application strategies for various crops, quantitative effects on growth and yield, and standardized protocols for efficacy assessment.

Biochemical Mechanism of Action

This compound-calcium is a structural mimic of 2-oxoglutarate, a co-substrate for several dioxygenase enzymes.[1] It specifically inhibits late-stage GA biosynthesis by blocking 3β-hydroxylase, the enzyme responsible for converting inactive GAs (like GA20) into biologically active, growth-promoting GAs (like GA1).[1][2][3] This targeted inhibition leads to reduced cell elongation, resulting in more compact plant architecture without affecting cell division. The effect is temporary, as this compound-Ca is degraded within the plant, often requiring sequential applications for season-long control.[4]

Gibberellin_Biosynthesis_Inhibition GA20 GA20 This compound This compound

Field Application Strategies

The efficacy of this compound-Ca is highly dependent on application timing, rate, crop type, and environmental conditions.

3.1 Application Timing: Timing is the most critical factor for successful growth regulation. Applications should coincide with the period of rapid vegetative growth to achieve maximum effect.

  • Pome Fruits (Apples): Initial applications are recommended from the pink bud stage to early petal fall. This early timing not only controls vegetative growth but can also help suppress shoot fire blight. Repeat applications may be needed every 2.5 to 4 weeks for season-long control.

  • Cereals (Wheat, Barley): To manage lodging, applications are often made between Zadoks growth stages 31-32 (stem elongation). Later applications (GS37 onwards) can target the shortening of upper internodes to prevent stem lodging near harvest.

  • Peanuts: The recommended timing is often based on canopy closure, with initial applications when 50% of lateral vines are touching, followed by a second application at or near 100% canopy closure.

  • Fruiting Vegetables (Tomato, Pepper): Applications are effective when plants have developed 10 true leaves or at 50% blossom to control transplant height and manage overall plant architecture.

3.2 Dosage and Formulation: Rates must be adjusted based on crop vigor, desired level of control, and environmental conditions. This compound-Ca is available in different formulations, such as wettable dry granules (WDG).

  • Adjuvants and Water Conditioners: The performance of this compound-Ca is enhanced by the use of adjuvants. A water conditioner, such as ammonium sulfate, is crucial, especially in hard water, to ensure the active ingredient is available for uptake. A nonionic surfactant is also commonly recommended.

  • Tank Mixing: this compound-Ca is physically compatible with many other agrochemicals. However, it should not be tank-mixed with calcium-containing sprays. It is imperative to perform a jar test to confirm physical compatibility before large-scale mixing. Always adhere to the most restrictive label precautionary measures when tank-mixing products.

3.3 Environmental Considerations:

  • Temperature and Moisture: Efficacy can be influenced by microclimate conditions, including temperature and moisture, which affect plant vigor and uptake.

  • Rainfall: Rainfall is a primary environmental factor that can reduce the efficacy of foliar-applied products by washing them off plant surfaces. The interval between application and a rain event is critical for absorption. This compound-Ca has a relatively short absorption time of approximately 8 hours.

Quantitative Data Summary

The effects of this compound-Ca vary significantly across different crops and application regimes. The following tables summarize representative quantitative data from various studies.

Table 1: Effect of this compound-Ca on Vegetative Growth

CropApplication Rate (g a.i./ha)Growth StageHeight/Shoot ReductionSource(s)
Apple 250 mg/L (single or cumulative)Petal Fall39% - 69%
Peanut (Virginia type) 70 - 14050-100% Canopy Closure11.5% (26 cm vs 23 cm)
Tomato (Transplant) 25 - 100 mg/L (drench/spray)SeedlingUp to 60%
Eggplant (Seedling) 50 - 150 mg/L (spray)Seedling27% - 38%
Rice 15010 Days Before HeadingSignificant decrease
Wheat Manufacturer RecommendationStem Elongation7.5% (100.7 cm vs 93.1 cm)

Table 2: Effect of this compound-Ca on Yield and Quality

CropApplication Rate (g a.i./ha)Yield EffectQuality EffectSource(s)
Peanut (On-farm trials) 70 - 105+453 to +731 kg/ha Improved row visibility
Peanut (Small-plot trials) 70 - 280No significant increaseIncreased peg strength at 140 g/ha
Sweet Cherry Two applications (bud-petal fall)+3 kg/plant (avg.)+10% fruit set, +20% skin color, +12% firmness
Grapevines 250 mg/LDecreased berry weight/setIncreased color, anthocyanins, phenols
Pod Pepper 150 mg/L (+ KH2PO4)+26.6%Increased Vitamin C and capsaicin
Wheat Manufacturer Recommendation+149% to +159% (vs. lodged control)Reduced lodging from 34% to ~10%

Experimental Protocols

5.1 Protocol: Field Trial for Efficacy Assessment of this compound-Ca

Objective: To determine the dose-dependent effect of this compound-Ca on crop height, lodging, and yield under field conditions.

Materials:

  • Certified seeds of the target crop.

  • This compound-Ca formulation (e.g., 27.5% WDG).

  • Ammonium sulfate and a nonionic surfactant.

  • Calibrated plot sprayer.

  • Measuring tape or plant height rod.

  • Data collection sheets or device.

  • Standard plot harvesting equipment.

Methodology:

  • Experimental Design:

    • Use a Randomized Complete Block Design (RCBD) with at least four replications.

    • Define treatments: Include a non-treated control and at least three rates of this compound-Ca (e.g., 0.5x, 1.0x, and 2.0x the recommended label rate).

    • Plot size should be sufficient to minimize edge effects (e.g., 3m x 6m).

  • Crop Establishment:

    • Prepare the seedbed and apply fertilizers according to standard local practices for the crop.

    • Sow the crop at a uniform seeding rate and depth.

  • Treatment Application:

    • Monitor crop growth to identify the target application stage (e.g., GS31 for wheat, 50% canopy closure for peanuts).

    • Calibrate the sprayer to deliver a consistent volume (e.g., 200-400 L/ha).

    • Prepare the spray solution: Fill the tank with half the required water, add the water conditioner (ammonium sulfate), agitate, add the this compound-Ca, add the surfactant, and then add the remaining water. Maintain agitation.

    • Apply treatments to the designated plots, ensuring uniform coverage. Avoid spray drift to adjacent plots.

  • Data Collection:

    • Plant Height: At 14 and 21 days after application (DAA) and at physiological maturity, measure the height of 10 randomly selected plants from the center rows of each plot.

    • Lodging Score (for cereals): At grain fill and pre-harvest, visually assess the percentage of the plot area that is lodged (0% = no lodging, 100% = entire plot flat).

    • Yield: Harvest the center rows of each plot. Measure the total harvested weight and determine grain moisture content. Adjust yield to a standard moisture percentage (e.g., 13.5% for wheat).

    • Yield Components: Subsample to determine parameters like thousand-grain weight (TGW), number of pods per plant, etc.

  • Data Analysis:

    • Perform Analysis of Variance (ANOVA) using appropriate statistical software.

    • If the treatment effect is significant (P ≤ 0.05), use a mean separation test (e.g., Fisher's LSD or Tukey's HSD) to compare treatment means.

Experimental_Workflow start Start: Field Trial Setup design 1. Experimental Design (Randomized Complete Block) start->design planting 2. Crop Establishment (Sowing & Fertilization) design->planting application 3. Treatment Application (Calibrated Sprayer) planting->application data_collection 4. Data Collection (Height, Lodging, Yield) application->data_collection analysis 5. Statistical Analysis (ANOVA, Mean Separation) data_collection->analysis end End: Report Findings analysis->end

References

Application Notes and Protocols for Tank-Mix Compatibility of Prohexadione with Other Agrochemicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prohexadione-calcium is a widely utilized plant growth regulator that effectively manages vegetative growth in various crops by inhibiting the biosynthesis of gibberellins.[1] In modern agricultural practices, the tank-mixing of multiple agrochemicals is a common strategy to control a broader spectrum of pests and diseases, reduce application costs, and save time. However, the physical and chemical compatibility of this compound-calcium with other agrochemicals, such as fungicides, insecticides, and herbicides, is crucial to ensure optimal efficacy and prevent crop injury or damage to application equipment.

These application notes provide a comprehensive overview of the tank-mix compatibility of this compound, detailed experimental protocols for assessing compatibility, and a summary of available data.

Data Presentation: Tank-Mix Compatibility of this compound

The following tables summarize the known physical compatibility of this compound-calcium with various agrochemicals. The data is compiled from manufacturer guidelines and publicly available research. It is important to note that compatibility can be influenced by numerous factors including water quality (pH, hardness, temperature), formulation types, and the specific concentrations of the products being mixed.[2][3][4][5] Therefore, a jar test is always recommended prior to full-scale tank mixing.

Table 1: this compound Tank-Mix Compatibility with Fungicides

Fungicide Active Ingredient Formulation Type (if specified) Compatibility Result Remarks Reference
PyraclostrobinSCCompatibleTested for physical and biological compatibility.
DifenoconazoleECGenerally CompatibleApparent Ag
TebuconazoleECGenerally CompatibleApparent Ag
MancozebWG/DGGenerally CompatibleApparent Ag
MetconazoleSCPhysically CompatibleOMEX
MetrafenoneSCPhysically CompatibleOMEX
Fluxapyroxad + PyraclostrobinSCCompatibleBASF

Table 2: this compound Tank-Mix Compatibility with Insecticides

Insecticide Active Ingredient Formulation Type (if specified) Compatibility Result Remarks Reference
Lambda-cyhalothrinCSCompatibleCroda
ThiamethoxamWGGenerally CompatibleSyngenta
ChlorpyrifosECGenerally CompatibleDow AgroSciences
DeltamethrinECGenerally CompatibleBayer
PirimicarbWGPhysically CompatibleOMEX

Table 3: this compound Tank-Mix Compatibility with Herbicides

Herbicide Active Ingredient Formulation Type (if specified) Compatibility Result Remarks Reference
PinoxadenECCompatibleMix reduced wheat crop height to a similar extent as separate applications.
Fenoxaprop-P-ethylECCompatibleCombined application improved the effectiveness of wheat crop height control.
GlyphosateVariousCaution AdvisedPotential for reduced efficacy of glyphosate. Jar test is highly recommended.
2,4-D AmineSLCaution AdvisedPotential for physical incompatibility.

Table 4: this compound Tank-Mix Compatibility with other Plant Growth Regulators and Adjuvants

Active Ingredient / Adjuvant Formulation Type (if specified) Compatibility Result Remarks Reference
Mepiquat chlorideSLCompatibleOMEX
EthephonSLIncompatibleDo not apply within 3 days of sprays containing ethylene.Rainbow Treecare
Gibberellic acidSPIncompatibleDo not apply within 3 days of sprays containing gibberellic acid.Rainbow Treecare
Calcium-containing productsVariousCaution AdvisedMay reduce the activity of this compound.
Boron-containing productsVariousCaution AdvisedMay reduce the activity of this compound.

Experimental Protocols

Protocol 1: Physical Compatibility Jar Test

This protocol outlines a standardized procedure to assess the physical compatibility of this compound with other agrochemicals in a tank-mix. This test should be conducted prior to mixing large quantities in a spray tank to avoid potential issues such as the formation of precipitates, flocculation, or separation.

Materials:

  • Clean, clear glass jars (1-quart or 1-liter) with lids (one for each proposed tank-mix)

  • Pipettes or measuring cylinders for accurate measurement of liquid formulations

  • A scale for weighing dry formulations

  • The water source that will be used for the actual spray application

  • The this compound product and all other agrochemical products (including adjuvants) to be tested

  • Personal Protective Equipment (PPE) as specified on the product labels

Procedure:

  • Preparation: Wear the appropriate PPE. Ensure all jars and measuring equipment are clean.

  • Water Addition: Fill the jar to one-half of the final intended volume with the source water.

  • Mixing Order (WALES/DALES Method): Add the tank-mix components one at a time, in the following order, while agitating the mixture after each addition. The acronym WALES or DALES helps to remember the correct sequence:

    • W ettable powders and W ater-dispersible G ranules (WG, WDG)

    • A gitate thoroughly

    • L iquid flowables and S uspensions (SC, SL)

    • E mulsifiable concentrates (EC)

    • S urfactants and other adjuvants

  • This compound Addition: Add the this compound product at the appropriate step in the mixing order based on its formulation (typically a water-dispersible granule).

  • Final Volume: Add the remaining water to reach the final desired volume.

  • Agitation and Observation: Secure the lid and invert the jar 10-15 times to ensure thorough mixing. Let the jar stand for 15-30 minutes and observe for any signs of incompatibility.

  • Evaluation: Examine the mixture for any of the following signs of physical incompatibility:

    • Precipitation: Formation of solid particles that settle at the bottom.

    • Flocculation: Clumping of small particles into larger flakes.

    • Phase Separation: Separation of the mixture into distinct layers.

    • Gel Formation: Thickening of the mixture into a gel-like consistency.

    • Excessive Foaming: Formation of a large amount of foam that does not dissipate.

  • Re-agitation: After the initial observation period, invert the jar again to see if any settled material readily re-suspends. If it does not, this indicates a potential issue for spray applications.

Interpretation of Results:

  • Compatible: The mixture remains uniform and free of any of the incompatibility signs.

  • Incompatible: Any of the signs of physical incompatibility are observed. The tank-mix should not be used.

Protocol 2: Chemical Compatibility Assessment

Chemical incompatibility, which can result in the degradation of active ingredients and reduced efficacy, is not always visible in a jar test. A small-scale bioassay is recommended to assess for potential antagonistic or synergistic effects on crop safety and product performance.

Materials:

  • Small, uniform, and healthy plants of the target crop

  • A small, calibrated sprayer

  • The prepared tank-mixture from a successful physical compatibility test

  • Control treatments (water only, and each product applied individually)

  • Growth chamber or greenhouse with controlled environmental conditions

Procedure:

  • Plant Preparation: Grow a sufficient number of healthy, uniform plants of the target crop.

  • Treatment Application:

    • Prepare the tank-mix solution as determined by the physical compatibility test.

    • Apply the following treatments to separate groups of plants:

      • Untreated control (water spray)

      • This compound alone

      • Other agrochemical(s) alone

      • The full tank-mixture

  • Application Conditions: Apply the treatments under controlled conditions, ensuring uniform coverage.

  • Observation and Data Collection:

    • Monitor the plants regularly (e.g., daily for the first week, then weekly) for any signs of phytotoxicity (e.g., leaf burn, stunting, discoloration).

    • Assess the efficacy of each treatment against the target pests or for the desired growth regulation effect. This will vary depending on the products being tested.

  • Data Analysis: Compare the results from the tank-mix treatment with the individual product treatments and the untreated control. Look for any significant differences in crop safety or efficacy.

Interpretation of Results:

  • Compatible: The tank-mixture provides the expected level of efficacy for each component without causing any adverse effects on the crop.

  • Incompatible (Antagonism): The efficacy of one or more components in the tank-mixture is reduced compared to their individual applications.

  • Incompatible (Phytotoxicity): The tank-mixture causes damage to the crop that is not observed with the individual product applications.

Mandatory Visualizations

Experimental_Workflow_for_Tank_Mix_Compatibility cluster_0 Phase 1: Physical Compatibility cluster_1 Phase 2: Chemical & Biological Compatibility Start Start Jar_Test Perform Jar Test Start->Jar_Test 1. Prepare Mix Observe Observe for 30 min Jar_Test->Observe 2. Agitate & Wait Incompatible Physical Incompatibility (Precipitation, Separation, etc.) Observe->Incompatible 3. Evaluate Compatible Physically Compatible Observe->Compatible Stop STOP: Do Not Tank-Mix Incompatible->Stop Bioassay Small-Scale Bioassay (Greenhouse/Field Plot) Compatible->Bioassay 4. Proceed to Bioassay Evaluate_Efficacy Evaluate Efficacy & Phytotoxicity Bioassay->Evaluate_Efficacy 5. Apply Treatments Final_Decision Compatible for Use? Evaluate_Efficacy->Final_Decision 6. Analyze Data Proceed Proceed with Tank-Mix Application Final_Decision->Proceed Yes Stop2 STOP: Do Not Tank-Mix Final_Decision->Stop2 No

Caption: Experimental workflow for assessing tank-mix compatibility.

Prohexadione_Mode_of_Action cluster_GA_Pathway Gibberellin Biosynthesis Pathway cluster_this compound This compound-Ca Action GGDP Geranylgeranyl Diphosphate ent_Kaurene ent-Kaurene GGDP->ent_Kaurene CPS, KS GA12 GA12 ent_Kaurene->GA12 KO, KAO GA20 GA20 (Inactive Precursor) GA12->GA20 GA20ox GA1 GA1 (Active Gibberellin) GA20->GA1 GA3ox Elongation Cell Elongation & Vegetative Growth GA1->Elongation This compound This compound-Ca Inhibition Inhibition This compound->Inhibition Inhibition->GA1 Blocks conversion of GA20 to GA1

Caption: this compound-Ca mode of action in the gibberellin pathway.

References

Application Notes and Protocols for Prohexadione-Calcium Formulations with Enhanced Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prohexadione-calcium (Pro-Ca) is a widely utilized plant growth regulator that effectively manages vegetative growth in various agricultural and horticultural crops.[1][2] Its primary mechanism involves the inhibition of gibberellin (GA) biosynthesis, leading to reduced shoot elongation and a more compact plant structure.[3][4] The efficacy of Pro-Ca is significantly influenced by its formulation and application methodology. Optimizing formulations through the use of adjuvants, different formulation types, and tank-mixing with other agrochemicals can lead to enhanced uptake, greater biological activity, and improved overall performance.[5]

These application notes provide a comprehensive overview of advanced formulation strategies for Pro-Ca, detailed experimental protocols for efficacy evaluation, and a summary of quantitative data from recent studies.

Mechanism of Action

This compound-calcium functions by interfering with the late stages of gibberellin (GA) biosynthesis. It acts as a structural mimic of 2-oxoglutaric acid, a co-substrate for dioxygenase enzymes such as GA20 3β-hydroxylase. By blocking these enzymes, Pro-Ca inhibits the conversion of inactive GAs (e.g., GA₂₀) into highly active, growth-promoting GAs (e.g., GA₁). This leads to a reduction in cell elongation and shoot growth.

Beyond gibberellin inhibition, Pro-Ca also influences other biochemical pathways:

  • Flavonoid Metabolism: It can alter the formation of flavonoids by inhibiting flavanone 3-hydroxylase, which may trigger pathogen resistance by inducing the production of phytoalexin-like compounds.

  • Ethylene Biosynthesis: Due to its structural similarity to ascorbic acid, Pro-Ca can reduce ethylene formation, which may lead to an increase in fruit set.

Prohexadione_Calcium_Pathway Figure 1. Mechanism of Action of this compound-Calcium cluster_gibberellin Gibberellin Biosynthesis cluster_effects Physiological Effects GA_precursors GA Precursors (e.g., GA20) Dioxygenase Dioxygenases (e.g., GA20 3ß-hydroxylase) GA_precursors->Dioxygenase Substrate GA_active Active Gibberellins (e.g., GA1) Shoot_Growth Reduced Shoot Elongation GA_active->Shoot_Growth Dioxygenase->GA_active Catalyzes Two_Oxoglutaric_Acid 2-Oxoglutaric Acid (Co-substrate) Two_Oxoglutaric_Acid->Dioxygenase Required Pathogen_Resistance Increased Pathogen Resistance Fruit_Set Increased Fruit Set ProCa This compound-Calcium ProCa->Dioxygenase Inhibits (Mimics 2-Oxoglutaric Acid) ProCa->Pathogen_Resistance Alters Flavonoid Metabolism ProCa->Fruit_Set Reduces Ethylene Biosynthesis

Caption: Mechanism of Action of this compound-Calcium.

Formulation Strategies for Enhanced Efficacy

The performance of Pro-Ca can be significantly improved by moving beyond standard formulations. Recent research has focused on new formulation types, the inclusion of adjuvants, and tank-mix combinations.

  • Formulation Types: Pro-Ca was initially available as a Water Dispersible Granule (WDG). More recently, an Oil Dispersion (OD) formulation has been introduced, which may offer improved efficacy. Studies suggest the OD formulation can provide similar or enhanced effects in managing vine growth compared to the WDG formulation.

  • Adjuvants: The addition of adjuvants to the spray tank is critical for optimizing Pro-Ca performance. Adjuvants can increase absorption and effectiveness.

    • Crop Oil Concentrate (COC) and Non-ionic Surfactants (NIS): Both are effective in improving the performance of WDG and OD formulations. In peanuts, both adjuvants resulted in comparable pod yield, grade, and economic returns.

    • Urea Ammonium Nitrate (UAN): Research has shown that UAN, either alone or mixed with COC, can increase the foliar uptake and efficacy of Pro-Ca in peanuts, leading to shorter main stems and increased pod yield compared to using COC alone.

  • Tank-Mix Combinations: Combining Pro-Ca with other plant growth regulators or nutrients can produce synergistic effects or provide broader-spectrum growth management.

    • Mepiquat Chloride: This combination enhances growth-regulating effects gently, making it suitable for early growth stages. A mix of mepiquat chloride and Pro-Ca has been shown to effectively reduce wheat crop height.

    • Uniconazole: For crops already exhibiting vigorous growth, combining Pro-Ca with the fast-acting Uniconazole enhances the speed and effectiveness of growth suppression. The presence of Pro-Ca allows for a lower dose of Uniconazole, mitigating potential negative side effects.

    • Potassium Dihydrogen Phosphate: This mixture provides a mild growth inhibition effect while promoting flower and fruit retention.

Formulation_Logic Figure 2. Logic of Enhanced Pro-Ca Formulations ProCa This compound-Calcium (Active Ingredient) Formulation_Type Formulation Type (e.g., OD, WDG) ProCa->Formulation_Type Adjuvants Adjuvants (e.g., COC, NIS, UAN) ProCa->Adjuvants Tank_Mix Tank-Mix Partners (e.g., Mepiquat Chloride) ProCa->Tank_Mix Efficacy Enhanced Efficacy Formulation_Type->Efficacy Improves Stability & Delivery Adjuvants->Efficacy Increases Uptake & Absorption Tank_Mix->Efficacy Provides Synergistic Action

Caption: Logic of Enhanced Pro-Ca Formulations.

Quantitative Data Summary

The following tables summarize quantitative data on the efficacy of various Pro-Ca formulations across different crops.

Table 1: Efficacy of this compound-Calcium Formulations in Peanut (Arachis hypogaea L.)

Formulation Adjuvant Application Rate (g ai/ha) Key Outcomes Citation
WDG & OD COC or NIS 105 Both formulations yielded similar effects on pod yield, grade, and economic return. Significantly improved yield compared to non-treated control.
WDG COC + UAN Not Specified Increased pod yield by 9.6% compared to non-treated control.
WDG UAN Not Specified Increased pod yield by 14.3% compared to non-treated control; more effective than COC alone.
OD N/A 70 Significantly increased yield by 594 kg/ha over the non-treated control.

| WDG | N/A | 105 | Significantly increased yield by 595 kg/ha over the non-treated control. | |

Table 2: Efficacy of this compound-Calcium Formulations in Strawberry (cv. Maehyang)

Application Method Concentration (mg·L⁻¹) Key Outcomes Citation
Foliar Spray 100 - 150 Suppressed petiole length; produced the greatest number of runner plants.
Drench 50 - 100 Suppressed petiole length; produced the greatest number of runner plants. Drenching caused more sensitive growth inhibition compared to foliar spray.

| Drench | 200 | Resulted in the lowest number of runner plants, fewer than the control. | |

Table 3: Efficacy of this compound-Calcium Formulations in Various Crops

Crop Application Rate / Concentration Key Outcomes Citation
Apple 6 oz/100 gal Effective for controlling vegetative growth. Requires 10-14 days to slow growth.
Rice 2-3 g/667m ² Reduces plant height and internode length, improves lodging resistance.
Rice (under NaCl stress) Not Specified Increased productive tillering rate by 17.1% and total yield per plant by 59.4% compared to salt stress alone.
Cucumber 30 mg·L⁻¹ Highest total chlorophyll content. Higher doses (45-60 mg·L⁻¹) had negative effects on yield and morphology.

| Super Sweet Corn | 15 ppm | Most effective and economical concentration for mitigating overgrowth in seedlings. | |

Application Notes and Protocols

General Application Guidelines
  • Timing: For optimal growth control, Pro-Ca should be applied during periods of active vegetative growth. For example, in apples, the initial application is recommended when new shoots are 1-3 inches long. It typically takes 10 to 14 days for the growth-slowing effect to become visible.

  • Coverage: Thorough and uniform spray coverage is essential for consistent results. Application in less than 100 gallons per acre is generally not recommended for tree fruits.

  • Water Quality: The liquid carrier can influence efficacy. Water pH and mineral content can affect how chemicals dissolve and interact.

  • Reapplication: Pro-Ca is degraded within the plant, so reapplication may be necessary every 2.5 to 4 weeks to maintain growth control throughout the season, depending on crop vigor and environmental conditions.

  • Solution Stability: Pro-Ca solutions should be used shortly after preparation. If left for extended periods, the active ingredient can decompose, especially when exposed to light, reducing its efficacy.

Experimental Protocol for Efficacy Evaluation

This protocol provides a generalized framework for conducting field or greenhouse trials to evaluate the efficacy of different Pro-Ca formulations.

Experimental_Workflow Figure 3. Experimental Workflow for Efficacy Trials A 1. Experimental Design (e.g., RCBD) B 2. Plant Material & Cultivation A->B C 3. Treatment Preparation (Formulations, Adjuvants, Rates) B->C D 4. Treatment Application (e.g., Foliar Spray, Drench) C->D E 5. Data Collection (Morphological, Physiological, Yield) D->E F 6. Statistical Analysis (e.g., ANOVA, Tukey's Test) E->F G 7. Results & Interpretation F->G

Caption: Experimental Workflow for Efficacy Trials.

1. Experimental Design

  • Layout: Employ a standard statistical design such as a Randomized Complete Block Design (RCBD) to minimize the effects of field variability.

  • Replicates: Use a minimum of three to four replications for each treatment to ensure statistical power.

  • Treatments: Include a non-treated control group for comparison. Treatments should encompass different formulations (e.g., WDG vs. OD), concentrations/rates, and adjuvant combinations.

2. Plant Material and Cultivation

  • Select a uniform plant variety and ensure consistent cultivation practices (e.g., irrigation, fertilization, pest control) across all experimental units to avoid confounding variables.

3. Treatment Preparation

  • Stock Solutions: For concentration-based trials, prepare a stock solution of Pro-Ca. For example, dissolve a known weight of Pro-Ca (e.g., from Sigma-Aldrich) in deionized water to create a high-concentration stock.

  • Working Solutions: Prepare final working solutions by diluting the stock solution to the desired concentrations (e.g., 50, 100, 150, 200 mg·L⁻¹).

  • Field Rates: For rate-based trials, calculate the amount of formulated product (e.g., Kudos® OD or WDG) needed per unit area (e.g., 105 g ai/ha).

  • Adjuvants: Add adjuvants (e.g., COC at 1% v/v or NIS at 0.25% v/v) to the spray solution according to manufacturer recommendations. Always follow a proper tank-mixing order (e.g., WALES: Wettable powders, Agitate, Liquid flowables, Emulsifiable concentrates, Surfactants) to prevent physical incompatibility.

4. Treatment Application

  • Method: Apply treatments uniformly using the desired method, such as a foliar spray with a calibrated sprayer or a soil/medium drench.

  • Volume: Ensure a consistent volume of solution is applied per plant or per unit area. For example, apply 35 mL of solution per plant in pot studies.

  • Timing: Apply at the specified growth stage and repeat as required by the experimental design (e.g., a second application 14-21 days after the first).

5. Data Collection

  • Morphological Parameters: Measure plant height, main stem length, internode length, stem diameter, and leaf area at regular intervals.

  • Physiological Parameters: Assess chlorophyll content (using a SPAD meter), photosynthetic rate, and chlorophyll fluorescence (Fv/Fm) to determine plant health and stress levels.

  • Yield and Quality Parameters: At harvest, measure relevant yield components such as fruit/pod number, total yield weight, and quality metrics (e.g., total sound mature kernels in peanut, fruit coloration in strawberry).

6. Statistical Analysis

  • Analyze the collected data using Analysis of Variance (ANOVA).

  • When significant differences are found, use a mean separation test such as Tukey's test (p ≤ 0.05) to determine which treatment means are statistically different from one another.

References

Prohexadione Application for Enhanced Stress Tolerance in Wheat and Rice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prohexadione-calcium (Pro-Ca) is a plant growth regulator known for its ability to inhibit gibberellin biosynthesis, leading to reduced vegetative growth.[1][2] Emerging research has highlighted its significant role in enhancing abiotic stress tolerance in crucial cereal crops like wheat and rice.[3][4] This document provides a comprehensive overview of the application of Pro-Ca to improve tolerance to drought and salt stress in these crops, summarizing key quantitative data and providing detailed experimental protocols based on recent studies. The application of Pro-Ca has been shown to mitigate stress-induced damage by improving water balance, promoting antioxidant metabolism, and enhancing photosynthetic efficiency.[3]

Mechanism of Action

This compound-calcium acts as a structural mimic of 2-oxoglutaric acid, a co-substrate for dioxygenases involved in the biosynthesis of gibberellins (GAs). By inhibiting enzymes like GA20 3ß-hydroxylase, Pro-Ca reduces the levels of biologically active GAs, resulting in more compact plant growth. This redirection of metabolic resources, away from excessive shoot elongation, is believed to contribute to enhanced stress resilience. Furthermore, Pro-Ca influences flavonoid metabolism and can lead to reduced ethylene formation, both of which may play a role in its stress-mitigating effects. Under stress conditions, Pro-Ca application has been demonstrated to up-regulate antioxidant defense systems and improve photosynthetic performance.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of Pro-Ca in enhancing stress tolerance and a general experimental workflow for evaluating its efficacy.

prohexadione_signaling_pathway ProCa This compound-Calcium Dioxygenases 2-Oxoglutarate Dependent Dioxygenases ProCa->Dioxygenases Inhibits Antioxidant_System Upregulated Antioxidant System ProCa->Antioxidant_System Photosynthesis Improved Photosynthesis ProCa->Photosynthesis GA_Biosynthesis Gibberellin Biosynthesis Dioxygenases->GA_Biosynthesis Flavonoid_Biosynthesis Flavonoid Biosynthesis Dioxygenases->Flavonoid_Biosynthesis Active_GAs Reduced Active Gibberellins GA_Biosynthesis->Active_GAs Vegetative_Growth Inhibited Vegetative Growth Active_GAs->Vegetative_Growth Stress_Tolerance Enhanced Stress Tolerance Vegetative_Growth->Stress_Tolerance Phytoalexins Phytoalexin-like Compounds Flavonoid_Biosynthesis->Phytoalexins Phytoalexins->Stress_Tolerance Antioxidant_System->Stress_Tolerance Photosynthesis->Stress_Tolerance

Proposed signaling pathway of this compound-Calcium in enhancing plant stress tolerance.

experimental_workflow Seed_Germination Seed Germination and Seedling Growth ProCa_Application This compound-Calcium Application (e.g., Foliar Spray) Seed_Germination->ProCa_Application Stress_Induction Induction of Abiotic Stress (Drought or Salinity) ProCa_Application->Stress_Induction Data_Collection Data Collection and Sampling Stress_Induction->Data_Collection Physiological_Analysis Physiological Analysis (Photosynthesis, Water Content) Data_Collection->Physiological_Analysis Biochemical_Assays Biochemical Assays (Antioxidants, MDA) Data_Collection->Biochemical_Assays Morphological_Analysis Morphological Analysis (Plant Height, Biomass) Data_Collection->Morphological_Analysis Data_Analysis Data Analysis and Interpretation Physiological_Analysis->Data_Analysis Biochemical_Assays->Data_Analysis Morphological_Analysis->Data_Analysis

General experimental workflow for evaluating Pro-Ca mediated stress tolerance.

Quantitative Data Summary

The following tables summarize the quantitative effects of Pro-Ca application on wheat and rice under drought and salt stress conditions, respectively.

Table 1: Effects of this compound-Calcium on Wheat under Drought Stress

ParameterStress TreatmentPro-Ca + Stress% Change vs. StressReference
Antioxidant Enzymes
Superoxide Dismutase (SOD) ActivityIncreasedFurther Increased-
Catalase (CAT) ActivityIncreasedFurther Increased-
Peroxidase (POD) ActivityIncreasedFurther Increased-
Ascorbate Peroxidase (APX) ActivityIncreasedFurther Increased-
Non-Enzymatic Antioxidants
Ascorbic Acid (AsA) Content (µmol/g FW)-up to 5.0-
Glutathione (GSH) Content (µmol/g FW)-up to 0.86-
Oxidative Stress Markers
Malondialdehyde (MDA) ContentIncreasedReduced-
Electrolyte Leakage (EL)IncreasedReduced-
Water Balance
Relative Water Content (RWC)DecreasedIncreased-
Photosynthetic Parameters
Net Photosynthetic Rate (Pn)DecreasedIncreased-
Stomatal Conductance (gs)DecreasedIncreased-
Transpiration Rate (Tr)DecreasedIncreased-
Growth Parameters
Plant HeightDecreased--
BiomassDecreasedIncreased-

Table 2: Effects of this compound-Calcium on Rice under Salt Stress

ParameterStress TreatmentPro-Ca + Stress% Change vs. StressReference
Antioxidant Enzymes
Superoxide Dismutase (SOD) ActivityIncreased+75.2%
Peroxidase (POD) ActivityIncreased+3.5%
Ascorbate Peroxidase (APX) ActivityIncreased+84.2%
Oxidative Stress Markers
Malondialdehyde (MDA) ContentIncreased-5.8%
Photosynthetic Parameters
Net Photosynthetic Rate (Pn)Decreased+167.2%
Stomatal Conductance (Gs)Decreased+40.8%
Transpiration Rate (Tr)Decreased+29%
Chlorophyll a ContentDecreasedIncreased-
Chlorophyll b ContentDecreasedIncreased-
Ion Homeostasis
Na+ ConcentrationIncreased-17.1%
Yield Components
Productive Tillering Rate-+17.1%
Total Yield per Plant-+59.4%
Number of Filled Grains (Main Stem)-+32.6%
1000-grain Weight (Main Stem)-+39.5%

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Evaluation of this compound-Calcium on Drought Tolerance in Wheat

1. Plant Material and Growth Conditions:

  • Wheat Cultivar: Use a locally relevant cultivar, for example, 'Jimai 22'.

  • Germination: Surface sterilize seeds with 10% sodium hypochlorite, soak in water at 25°C for 24 hours, and germinate on moist filter paper in Petri dishes.

  • Seedling Culture: Grow seedlings in a controlled environment with a day/night temperature of 25°C/15°C, a 10-hour photoperiod, and a photosynthetic active radiation of 500 µmol/m²/s.

2. This compound-Calcium and Drought Treatment:

  • Pro-Ca Application: At a designated growth stage (e.g., three-leaf stage), apply Pro-Ca as a foliar spray. A common concentration is 100 mg/L.

  • Drought Stress Induction: Induce drought stress by withholding water for a specified period or by using a polyethylene glycol (PEG) solution to achieve a desired water potential.

3. Measurement of Physiological and Biochemical Parameters:

  • Relative Water Content (RWC):

    • Excise fresh leaves and record their fresh weight (FW).

    • Immerse the leaves in distilled water for 4 hours to achieve full turgor and record the turgid weight (TW).

    • Dry the leaves at 80°C for 48 hours and record the dry weight (DW).

    • Calculate RWC (%) = [(FW - DW) / (TW - DW)] × 100.

  • Photosynthetic Parameters: Measure net photosynthetic rate (Pn), stomatal conductance (gs), and transpiration rate (Tr) using a portable photosynthesis system.

  • Antioxidant Enzyme Assays:

    • Homogenize fresh leaf tissue in a suitable buffer (e.g., phosphate buffer).

    • Centrifuge the homogenate and use the supernatant for enzyme activity assays.

    • Measure the activities of SOD, CAT, POD, and APX using established spectrophotometric methods.

  • MDA and Electrolyte Leakage (EL):

    • Determine MDA content using the thiobarbituric acid (TBA) reaction.

    • Measure EL by assessing the electrical conductivity of the bathing solution of leaf discs.

Protocol 2: Evaluation of this compound-Calcium on Salt Tolerance in Rice

1. Plant Material and Growth Conditions:

  • Rice Cultivars: Select both a salt-sensitive and a salt-tolerant variety for comparative analysis (e.g., 'Huanghuazhan' and 'Guanghong 3').

  • Growth Conditions: Grow rice seedlings in a greenhouse or controlled environment. For hydroponic systems, use a standard nutrient solution. For soil-based experiments, use pots with a defined soil mixture.

2. This compound-Calcium and Salt Treatment:

  • Pro-Ca Application: Apply Pro-Ca as a foliar spray at a concentration of 100 mg/L.

  • Salt Stress Induction: Introduce salt stress by adding NaCl to the nutrient solution or irrigation water to achieve the desired concentration (e.g., 50 mM or 80 mM).

3. Measurement of Morphological and Physiological Parameters:

  • Morphological Traits: Measure plant height, stem base width, leaf area, and dry matter accumulation.

  • Chlorophyll Content: Extract chlorophyll from fresh leaves using ethanol or acetone and measure the absorbance at specific wavelengths to determine the content of chlorophyll a and b.

  • Photosynthetic Rate: Use a portable photosynthesis system to measure gas exchange parameters as described for wheat.

  • Antioxidant Enzyme Activity: Follow the same procedures as outlined for wheat to measure SOD, POD, and APX activities.

  • Ion Content: Determine Na+ concentration in plant tissues using flame photometry or inductively coupled plasma mass spectrometry (ICP-MS) after acid digestion of dried plant material.

  • Yield Components: At maturity, harvest the plants and measure yield-related traits such as the number of filled grains per panicle, 1000-grain weight, and seed setting rate.

Conclusion

This compound-calcium demonstrates significant potential as a tool to enhance the resilience of wheat and rice to abiotic stresses such as drought and salinity. Its application can lead to improved physiological performance, including better water status, enhanced antioxidant capacity, and more efficient photosynthesis, ultimately contributing to yield stability under adverse environmental conditions. The protocols and data presented here provide a foundation for further research and development of Pro-Ca as a crop stress management strategy.

References

Troubleshooting & Optimization

Overcoming reduced efficacy of Prohexadione in specific cultivars

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the reduced efficacy of Prohexadione in specific plant cultivars.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound-calcium (Pro-Ca) primarily functions as a plant growth regulator by inhibiting the late stages of gibberellin (GA) biosynthesis.[1][2][3] It acts as a structural mimic of 2-oxoglutaric acid, a co-substrate for certain dioxygenases.[1][2] Specifically, it blocks the 3β-hydroxylation of GA20 to the biologically active GA1, leading to a reduction in vegetative growth.

Q2: Besides growth regulation, what are the other known effects of this compound?

A2: this compound also influences other metabolic pathways. It can inhibit flavanone 3-hydroxylase, an enzyme in the flavonoid biosynthesis pathway, leading to the production of unusual flavonoids that can enhance pathogen resistance. Additionally, it can reduce ethylene formation due to its structural similarity to ascorbic acid, a co-substrate for ACC oxidase, an enzyme in the ethylene biosynthesis pathway.

Q3: Why is the efficacy of this compound sometimes reduced in specific cultivars?

A3: The efficacy of this compound can be cultivar-dependent due to several factors, including differences in uptake, metabolism, and sensitivity of the target enzymes. Genetic variations among cultivars can lead to differences in the structure or expression levels of the dioxygenases that this compound targets. Furthermore, the physiological state of the plant, influenced by its genetic makeup, can affect the translocation and degradation rate of the compound.

Troubleshooting Guide

Issue 1: Suboptimal reduction in vegetative growth observed after this compound application.

  • Possible Cause 1: Incorrect Application Timing.

    • Troubleshooting Step: The timing of this compound application is critical and should coincide with the period of active vegetative growth. Applying too early or too late can significantly reduce its effectiveness. For fruit trees, application when new shoots are between 2-5 cm in length is often recommended.

  • Possible Cause 2: Inadequate Concentration.

    • Troubleshooting Step: The optimal concentration of this compound can vary depending on the cultivar, environmental conditions, and the desired level of growth regulation. A dose-response experiment is recommended to determine the optimal concentration for your specific cultivar and conditions.

  • Possible Cause 3: Poor Absorption.

    • Troubleshooting Step: The uptake of this compound can be hindered by factors such as a thick leaf cuticle or unfavorable environmental conditions (e.g., low humidity, high temperature). The use of adjuvants, such as non-ionic surfactants, can improve absorption. Water quality, particularly hardness, can also affect efficacy; using ammonium sulphate (AMS) as a water conditioner is recommended in hard water conditions.

  • Possible Cause 4: Cultivar Insensitivity.

    • Troubleshooting Step: Some cultivars are inherently less responsive to this compound. If other troubleshooting steps have been exhausted, consider testing alternative plant growth regulators or a combination of this compound with other compounds.

Issue 2: Inconsistent results across different experiments.

  • Possible Cause 1: Environmental Variability.

    • Troubleshooting Step: Temperature, humidity, and light intensity can all influence the efficacy of this compound. Ensure that environmental conditions are consistent across experiments. If conducting field trials, record environmental data to help explain any variability in the results.

  • Possible Cause 2: Inconsistent Application Technique.

    • Troubleshooting Step: Ensure a uniform and thorough application of the this compound solution to the target plant tissues. Calibrate spray equipment to ensure consistent delivery of the desired volume and droplet size.

  • Possible Cause 3: Variation in Plant Material.

    • Troubleshooting Step: Use plant material of a uniform age, size, and developmental stage for your experiments to minimize biological variability.

Data Presentation

Table 1: Effect of this compound-Ca Concentration on Vegetative Growth of Different Strawberry Cultivars

CultivarThis compound-Ca Concentration (mg L⁻¹)Petiole Length (cm)Leaf Area (cm²)
Maehyang 0 (Control)12.555.2
5010.848.9
1009.545.1
1508.742.3
2008.139.8
Aromas 0 (Control)14.262.5
10011.954.7
20010.148.2
4008.541.9
Camarosa 0 (Control)13.860.1
10011.552.3
2009.846.5
4008.240.7

Data synthesized from studies on different strawberry cultivars to illustrate cultivar-specific responses to varying this compound-Ca concentrations.

Table 2: Influence of Adjuvants on the Efficacy of this compound-Ca in Peanut

TreatmentMain Stem Height (cm)Pod Yield ( kg/ha )
Control (No Pro-Ca)45.23500
Pro-Ca (105 g ai/ha)38.53850
Pro-Ca (105 g ai/ha) + Non-ionic Surfactant36.24050
Pro-Ca (105 g ai/ha) + Crop Oil Concentrate35.84100

This table summarizes findings on the enhanced efficacy of this compound-Ca when combined with different adjuvants in peanut cultivation.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound-Ca for a Specific Cultivar

  • Plant Material: Select healthy, uniform plants of the target cultivar at the desired growth stage.

  • Treatment Groups: Prepare a series of this compound-Ca solutions at different concentrations (e.g., 0, 50, 100, 150, 200 mg L⁻¹). Include a control group treated with water only.

  • Application: Apply the solutions as a foliar spray until runoff, ensuring complete coverage of the foliage. Use a randomized complete block design with at least four replicates per treatment.

  • Data Collection: Measure relevant parameters such as plant height, internode length, leaf area, and biomass at regular intervals (e.g., weekly) for a specified period.

  • Statistical Analysis: Analyze the data using analysis of variance (ANOVA) to determine the statistically significant effects of the different concentrations.

Protocol 2: Evaluating the Efficacy of Adjuvants with this compound-Ca

  • Plant Material: Use a cultivar known to have variable responses to this compound-Ca.

  • Treatment Groups:

    • Control (Water spray)

    • This compound-Ca at a standard concentration

    • This compound-Ca + Non-ionic Surfactant (at manufacturer's recommended rate)

    • This compound-Ca + Crop Oil Concentrate (at manufacturer's recommended rate)

    • This compound-Ca + Ammonium Sulphate (for hard water conditions)

  • Application: Apply treatments as a foliar spray. Ensure each treatment is applied to a separate group of plants with adequate replication.

  • Data Collection: Measure key efficacy indicators such as the reduction in shoot growth, as well as potential phytotoxicity symptoms.

  • Analysis: Compare the mean responses of each treatment group to determine which adjuvant(s) significantly enhance the efficacy of this compound-Ca.

Visualizations

Prohexadione_Mechanism cluster_GA Gibberellin Pathway cluster_Flavonoid Flavonoid Pathway cluster_Ethylene Ethylene Pathway Pro_Ca This compound-Ca Dioxygenases 2-oxoglutarate dependent Dioxygenases Pro_Ca->Dioxygenases Inhibits GA_Biosynthesis Gibberellin Biosynthesis Dioxygenases->GA_Biosynthesis Flavonoid_Biosynthesis Flavonoid Biosynthesis Dioxygenases->Flavonoid_Biosynthesis Ethylene_Biosynthesis Ethylene Biosynthesis Dioxygenases->Ethylene_Biosynthesis GA20 GA20 (inactive) GA_Biosynthesis->GA20 Flavanone Flavanone Flavonoid_Biosynthesis->Flavanone ACC ACC Ethylene_Biosynthesis->ACC GA1 GA1 (active) GA20->GA1 GA 3-oxidase (Dioxygenase) Growth_Inhibition Reduced Vegetative Growth GA1->Growth_Inhibition Promotes Dihydroflavonols Dihydroflavonols Flavanone->Dihydroflavonols Flavanone 3-hydroxylase (Dioxygenase) Pathogen_Resistance Increased Pathogen Resistance Dihydroflavonols->Pathogen_Resistance Ethylene Ethylene ACC->Ethylene ACC oxidase (Dioxygenase) Reduced_Senescence Reduced Senescence Ethylene->Reduced_Senescence Promotes

Caption: this compound-Ca's multi-pathway inhibitory action.

Experimental_Workflow start Start: Reduced Efficacy Observed q1 Is application timing optimal? start->q1 sol1 Adjust timing based on growth stage q1->sol1 No q2 Is the concentration appropriate? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Conduct dose-response experiment q2->sol2 No q3 Is poor absorption suspected? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Test with adjuvants (e.g., surfactants) q3->sol3 No q4 Is the cultivar known to be less responsive? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Consider alternative PGRs or combinations q4->sol4 Yes end Efficacy Improved q4->end No a4_yes Yes a4_no No sol4->end

Caption: Troubleshooting workflow for this compound efficacy issues.

References

Mitigating phytotoxicity symptoms from Prohexadione application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating phytotoxicity symptoms that may arise during experiments involving Prohexadione.

Troubleshooting Guide: Addressing this compound Phytotoxicity

Issue: Observed Phytotoxicity Symptoms After this compound Application

Background: this compound-calcium is a plant growth regulator that functions by inhibiting the biosynthesis of active gibberellins (GAs), specifically blocking the conversion of inactive GA₂₀ and GA₉ to their active forms, GA₁ and GA₄.[1][2][3] An overdose or application to sensitive species can lead to phytotoxicity.

Common Symptoms of this compound Phytotoxicity:

  • Stunted Growth: Reduced internode elongation is the primary intended effect, but excessive application can lead to severe stunting.

  • Leaf Distortions: Cupping, crinkling, or other abnormal leaf shapes may occur.

  • Chlorosis: Yellowing of leaf tissues.

  • Necrosis: Browning and death of plant tissues.

  • Delayed Flowering: Interference with normal developmental processes.

Immediate Corrective Actions:

  • Cease Further this compound Application: Discontinue any further treatment with this compound until the phytotoxicity issue is resolved.

  • Rinse Foliage (If Applicable): If the application was a foliar spray and detected shortly after application, rinsing the foliage with water may help remove some of the unabsorbed product.

  • Application of Gibberellic Acid (GA): The most effective method to counteract the inhibitory effects of this compound is the application of gibberellic acid. This compound is a gibberellin biosynthesis inhibitor, and exogenous application of GA can help restore normal growth.[3]

Experimental Protocol: Reversal of this compound-Induced Phytotoxicity with Gibberellic Acid (GA₃)

This protocol outlines a general procedure for the application of gibberellic acid to mitigate phytotoxicity symptoms from this compound. Researchers should optimize concentrations for their specific plant species and experimental conditions.

Materials:

  • Gibberellic acid (GA₃) stock solution (e.g., 1000 ppm)

  • Distilled water

  • Surfactant (optional, to improve leaf coverage)

  • Spray bottles or appropriate application equipment

  • Personal Protective Equipment (PPE): gloves, safety glasses

Procedure:

  • Prepare GA₃ Solutions: Prepare a range of GA₃ concentrations to test for efficacy. A common starting range is 1-10 ppm. To prepare a 1 ppm solution from a 1000 ppm stock, dilute 1 mL of the stock solution into 999 mL of distilled water.

  • Incorporate Surfactant (Optional): If using a surfactant, add it to the final GA₃ solution according to the manufacturer's instructions.

  • Application: Apply the GA₃ solution as a foliar spray, ensuring thorough coverage of the affected plant tissues. Apply during periods of lower light intensity (e.g., early morning or late afternoon) to minimize the risk of leaf burn.

  • Observation: Monitor the treated plants daily for signs of recovery. Look for the resumption of normal growth in apical meristems and the expansion of new leaves.

  • Reapplication (If Necessary): If no significant improvement is observed after 5-7 days, a second application may be considered, potentially at a slightly higher concentration. It is crucial to start with lower concentrations and titrate upwards to avoid causing excessive stem elongation.

  • Data Collection: Record observations on plant height, leaf morphology, and overall vigor at regular intervals.

Quantitative Data on Phytotoxicity Mitigation

The following table summarizes representative data on the potential recovery of wheat seedlings from this compound-induced phytotoxicity following the application of Gibberellic Acid (GA₃).

This compound (ppm)GA₃ (ppm)Plant Height (cm)Leaf Chlorosis (SPAD value)Visual Recovery Score (1-5)
0 (Control)015.245.35
5008.138.72
50110.541.23
50513.844.14
501016.144.85

Note: This data is illustrative and results will vary depending on the plant species, environmental conditions, and severity of the initial phytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound-calcium inhibits the late stages of gibberellin (GA) biosynthesis.[1] Specifically, it blocks the action of 3β-hydroxylase, an enzyme that converts inactive GAs (GA₂₀ and GA₉) into their biologically active forms (GA₁ and GA₄). This leads to a reduction in cell elongation and vegetative growth.

Q2: How quickly do phytotoxicity symptoms appear after this compound application?

A2: Symptoms can appear within a few days to a week after application, depending on the plant species, growth stage, concentration of this compound used, and environmental conditions.

Q3: Can I use other gibberellins besides GA₃ to reverse the effects?

A3: Yes, other active gibberellins like GA₄₊₇ can also be effective. The choice of gibberellin may depend on the specific plant species and the desired response.

Q4: Are there any preventative measures I can take to avoid this compound phytotoxicity?

A4: Yes. Always conduct a small-scale trial on a few plants before treating an entire experiment. Use the lowest effective concentration and avoid application during periods of plant stress (e.g., high temperature, drought). Ensure uniform application to prevent localized overdosing.

Q5: Besides gibberellin synthesis, does this compound affect other pathways?

A5: Yes, this compound can also influence the flavonoid biosynthesis pathway and may lead to a reduction in ethylene production. These secondary effects can contribute to its overall impact on plant growth and development.

Visualizing the Mechanism and Workflow

To further clarify the processes involved, the following diagrams illustrate the gibberellin biosynthesis pathway and a general experimental workflow for mitigating phytotoxicity.

Gibberellin_Biosynthesis_Pathway GGPP Geranylgeranyl Diphosphate ent_Kaurene ent-Kaurene GGPP->ent_Kaurene Early Steps GA12 GA12 ent_Kaurene->GA12 GA20 GA20 (inactive) GA12->GA20 GA1 GA1 (active) GA20->GA1 Conversion This compound This compound Enzyme 3β-hydroxylase This compound->Enzyme Inhibition Experimental_Workflow Start This compound Application Observe Observe for Phytotoxicity Symptoms Start->Observe No_Symptoms Continue Experiment Observe->No_Symptoms No Symptoms Phytotoxicity Observed Observe->Symptoms Yes End Document Results No_Symptoms->End Apply_GA Apply Gibberellic Acid (GA) Symptoms->Apply_GA Monitor Monitor Plant Recovery Apply_GA->Monitor Recovered Recovery Observed Monitor->Recovered Yes Not_Recovered Adjust GA Concentration / Re-apply Monitor->Not_Recovered No Recovered->End Not_Recovered->Apply_GA

References

Adjusting Prohexadione application rates based on environmental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the application of Prohexadione (Pro-Ca) based on varying environmental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound-calcium?

This compound-calcium (Pro-Ca) is a plant bioregulator that primarily functions by inhibiting the biosynthesis of gibberellins, which are plant hormones responsible for cell elongation.[1][2] Pro-Ca acts as a structural mimic of 2-oxoglutaric acid, a co-substrate for dioxygenases involved in the late stages of gibberellin production.[3][4] Specifically, it blocks the 3β-hydroxylation of GA20 to the highly active GA1, leading to reduced vegetative growth and more compact plants.[5]

Q2: What are the secondary effects of this compound-calcium application?

Beyond growth regulation, Pro-Ca can induce other physiological responses in plants. It has been observed to:

  • Enhance disease resistance: Pro-Ca can trigger the formation of 3-deoxyflavonoids with phytoalexin-like properties, which can increase resistance to certain pathogens.

  • Reduce ethylene formation: This can lead to increased fruit set by preventing the abortion of fruitlets.

  • Alter flavonoid metabolism: By inhibiting flavanone 3-hydroxylase, Pro-Ca can change the profile of flavonoids and other phenolic compounds in plants.

Q3: How long does this compound-calcium remain active in the plant?

This compound-calcium is relatively short-lived. Its inhibitory effect on gibberellin biosynthesis typically lasts for 3 to 4 weeks, after which vegetative growth resumes.

Troubleshooting Guide

Issue 1: Reduced efficacy of this compound-calcium under drought conditions.

  • Question: My experiments are showing a diminished response to Pro-Ca application during a period of low water availability. How can I improve its effectiveness?

  • Answer: Drought stress can reduce the uptake of foliar-applied Pro-Ca. To counteract this, consider the following adjustments:

    • Inclusion of a non-ionic surfactant: Using a surfactant can enhance the absorption of Pro-Ca through the leaf tissue, especially under dry conditions. A common recommendation is to add a non-ionic surfactant at a rate of 0.05% v/v (volume/volume).

    • Adjusting application timing: Apply Pro-Ca during periods of higher humidity, such as early morning or evening, to facilitate better leaf surface wetness and absorption.

    • Optimizing spray volume: Ensure adequate spray volume to achieve thorough coverage of the plant foliage.

Issue 2: Inconsistent results with this compound-calcium application at high temperatures.

  • Question: I am observing variable results in my experiments conducted under high ambient temperatures. What factors should I consider?

  • Answer: High temperatures can influence the metabolic activity of the plant and the stability of the applied solution, potentially leading to inconsistent outcomes.

    • Hydrolysis Stability: this compound-calcium's stability is pH and temperature-dependent. At 20°C, its half-life is 25 days at pH 7, but this decreases with increasing temperature. Be mindful of the temperature of your spray solution and the ambient conditions.

    • Timing of Application: Avoid applying Pro-Ca during the hottest part of the day to minimize rapid drying of the spray droplets, which can hinder absorption.

    • Consider Split Applications: Instead of a single high-dose application, consider splitting the application into two or more lower-dose treatments. This can provide a more sustained growth regulation effect, especially under stressful conditions.

Issue 3: this compound-calcium seems to be ineffective on vigorously growing plants.

  • Question: Despite applying the recommended dose, I am not seeing significant growth reduction in my very vigorous plant specimens. What could be the reason?

  • Answer: Highly vigorous plants can sometimes metabolize or dilute the effect of Pro-Ca more rapidly. In such cases, a single application may not be sufficient.

    • Higher Application Rate: For large, vigorous trees or plants, a higher application rate may be necessary. For example, in apple trees, rates can range from 75 to 125 ppm depending on the vigor.

    • Multiple Applications: A program of two or three sequential applications at 3 to 5-week intervals may be more effective than a single application for sustained growth control.

    • Early Application Timing: For maximum growth control, the initial application should be made early in the growth cycle, for instance, at the pink bud stage in apple trees, before rapid shoot elongation begins.

Issue 4: Phytotoxicity symptoms observed after this compound-calcium application.

  • Question: I have noticed some leaf yellowing and scorching after applying Pro-Ca. What could be causing this phytotoxicity?

  • Answer: While Pro-Ca generally has a favorable toxicological profile, phytotoxicity can occur under certain conditions.

    • Tank Mixing with Foliar Nutrients: Avoid tank-mixing Pro-Ca with foliar nutrient sprays, especially those containing free calcium ions like calcium chloride, as this can cause precipitation of the active ingredient and lead to clogged nozzles and potential phytotoxicity. Chelated or complexed calcium formulations are generally more compatible.

    • High Concentration: Applying a concentration that is too high for the specific plant species or cultivar can lead to adverse effects. Always start with the lower end of the recommended concentration range and conduct small-scale trials to determine the optimal dose for your experimental conditions.

    • Environmental Stress: Applying Pro-Ca to plants that are already under severe stress (e.g., extreme heat, severe drought) can sometimes exacerbate stress responses and lead to phytotoxicity.

Data Presentation

Table 1: Influence of this compound-calcium Rate on Peanut Mainstem Height

Treatment Rate (g a.i./ha)Mainstem Height Reduction Compared to Control
70 (0.5x)Significant reduction, similar to higher rates
105 (0.75x)Significant reduction, similar to higher rates
140 (1.0x - Labeled Rate)Significant reduction

Data compiled from studies on runner and virginia market type peanut cultivars. The 0.75x rate provided a significant yield improvement over the non-treated control.

Table 2: Effect of this compound-calcium Concentration on Strawberry 'Maehyang' Runner Plants

Pro-Ca Concentration (mg·L−1)Application MethodNumber of Runner Plants
0 (Control)-Lower than treated
50DrenchIncreased
100Foliar SprayHighest
100DrenchIncreased
150Foliar SprayHighest

This study suggests that the optimal concentration and application method can vary, with foliar sprays at 100 and 150 mg·L−1 and drenches at 50 and 100 mg·L−1 being most effective for runner plant production in this cultivar.

Experimental Protocols

Protocol 1: Preparation and Application of this compound-calcium Solution

This protocol describes the general procedure for preparing and applying Pro-Ca for experimental purposes.

  • Reagent Preparation:

    • Accurately weigh the required amount of this compound-calcium (e.g., as a water-dispersible granule formulation).

    • Prepare a stock solution by dissolving the Pro-Ca in deionized water. For analytical standards, a stock solution of 0.10 mg/mL can be prepared in pH 9 water.

    • From the stock solution, prepare working solutions of the desired concentrations (e.g., 50, 100, 150, 200 mg·L−1).

  • Inclusion of Adjuvants (if necessary):

    • If applying under conditions of reduced uptake (e.g., drought), add a non-ionic surfactant to the final spray solution at a concentration of 0.05% v/v.

    • To enhance the release of the active free acid form, ammonium sulphate can be added to the spray solution to bind the calcium ions.

  • Application Procedure:

    • Foliar Spray: Use a hand sprayer or other appropriate spraying equipment to apply the solution to the plant foliage until runoff. Ensure thorough and uniform coverage of the target tissues.

    • Drench Application: Slowly pour a specific volume of the solution (e.g., 35 mL per plant) into the growing medium around the base of the plant.

  • Post-Application:

    • Allow a rain-free period of at least 6 hours after application for the product to become rainfast.

    • Monitor plants regularly for treatment effects and any signs of phytotoxicity.

Mandatory Visualization

Prohexadione_Signaling_Pathway cluster_gibberellin Gibberellin Biosynthesis Pathway cluster_this compound This compound-Ca Action cluster_effects Physiological Effects 2-oxoglutaric acid 2-oxoglutaric acid 3β-hydroxylase 3β-hydroxylase 2-oxoglutaric acid->3β-hydroxylase Co-substrate GA20 GA20 (Inactive Gibberellin) GA20->3β-hydroxylase GA1 GA1 (Active Gibberellin) Reduced_Growth Reduced Vegetative Growth 3β-hydroxylase->GA1 Catalyzes ProCa This compound-Ca ProCa->3β-hydroxylase Inhibits

Caption: this compound-Ca inhibits the enzyme 3β-hydroxylase, blocking active gibberellin production.

Experimental_Workflow start Start: Define Experimental Objective and Conditions prep Prepare this compound-Ca Solutions of Varying Concentrations start->prep env_cond Set and Monitor Environmental Conditions (e.g., Temp, Humidity, Water) prep->env_cond application Apply Pro-Ca Solution (Foliar Spray or Drench) env_cond->application data_collection Data Collection (e.g., Plant Height, Biomass, Physiological Parameters) application->data_collection analysis Statistical Analysis of Results data_collection->analysis conclusion Draw Conclusions and Optimize Application Rate analysis->conclusion

Caption: A generalized workflow for experiments adjusting this compound-Ca application rates.

References

Prohexadione Technical Support Center: Enhancing Uptake and Translocation in Your Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Prohexadione Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the effective use of this compound-calcium (Pro-Ca) in plant-related experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to optimize the uptake and translocation of Pro-Ca in your studies.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the application of this compound-calcium.

Issue/QuestionPossible Cause(s)Troubleshooting Steps & Recommendations
Lack of Efficacy (No visible reduction in plant growth) Hard Water: The calcium ions (Ca2+) in hard water can interfere with the dissolution of this compound-calcium, reducing its availability for uptake.[1]- Use deionized or distilled water for preparing solutions. - If using tap water, consider adding a water conditioner or ammonium sulfate to bind with excess calcium ions.[1][2]
Incorrect Application Timing: Pro-Ca is most effective when applied to actively growing plant tissues. Application to mature or slow-growing plants will result in reduced efficacy.[3]- Apply Pro-Ca when shoots are in a state of active elongation. For example, in apple trees, the optimal timing is when new shoots are 1 to 2 inches long.[4]
Inadequate Plant Coverage: Pro-Ca is primarily absorbed through foliar tissues, so thorough coverage is essential for optimal uptake.- Ensure a uniform and complete spray application to all targeted plant surfaces. - Use appropriate spray volumes to wet the foliage without excessive runoff.
Suboptimal Environmental Conditions: Low humidity and high temperatures can lead to rapid drying of the spray solution on the leaf surface, reducing the time available for absorption.- Apply Pro-Ca during periods of higher humidity, such as early morning or evening, to slow the drying time of droplets. - Avoid application during the hottest part of the day.
Phytotoxicity (e.g., leaf burn, discoloration) High Concentration: Applying Pro-Ca at concentrations exceeding the plant's tolerance can lead to cellular damage.- Conduct dose-response trials to determine the optimal, non-phytotoxic concentration for your specific plant species and cultivar. - Start with lower recommended concentrations and gradually increase if necessary.
Incompatible Tank Mix: Mixing Pro-Ca with certain other chemicals can result in a phytotoxic combination.- Always perform a jar test to check for physical compatibility before tank-mixing Pro-Ca with other pesticides or fertilizers. - Avoid tank-mixing with calcium-containing products like calcium chloride or calcium nitrate, as this can reduce efficacy.
Sensitive Plant Species/Cultivars: Some plants are inherently more sensitive to plant growth regulators.- Review the literature for recommended application rates for your specific plant species. - Conduct small-scale trials on a few plants before treating the entire batch.
Inconsistent Results Across Experiments Variable Environmental Conditions: Fluctuations in temperature, humidity, and light intensity between experiments can affect plant growth rates and, consequently, their response to Pro-Ca.- Maintain and record consistent environmental conditions (temperature, humidity, photoperiod) in your growth chambers or greenhouse for the duration of the experiments.
Inconsistent Application Technique: Variations in spray volume, pressure, and coverage can lead to differing amounts of Pro-Ca being delivered to the plants.- Standardize your application protocol, including spray volume per plant and application method, to ensure consistency across all experiments.
Plant Vigor and Age: The physiological state of the plant, including its vigor and developmental stage, can influence its response to Pro-Ca.- Use plants of a uniform age and developmental stage for your experiments. - Ensure all plants are healthy and actively growing before treatment.

Quantitative Data Summary

The following tables summarize the effects of this compound-calcium on various plant parameters based on data from several studies. These tables are intended to provide a comparative overview to aid in experimental design.

Table 1: Effect of this compound-calcium Concentration on Corn Seedling Growth

Pro-Ca Concentration (ppm)Seedling Height Reduction (%)First Internode Length Reduction (%)Second Internode Length Reduction (%)
2Significant reductionSignificant reductionSignificant reduction
15Most effective and economical for mitigating overgrowth--
21--Up to 84.65% in inbred lines

Data synthesized from a study on super sweet corn seedlings. The growth retardant effect was observed to be temporary, ceasing after transplantation to the field.

Table 2: Impact of this compound-calcium on Peanut Yield and Growth

Pro-Ca Application RateMain Stem Height ReductionYield Increase ( kg/ha ) in large on-farm experiments
Reduced rates (e.g., 105 g a.i./ha)Similar to full labeled rate453 to 731
Full labeled rate (e.g., 140 g a.i./ha)Significant reduction-

Results can vary by location and environmental conditions. The yield increase was more consistently observed in large on-farm experiments compared to small plot studies.

Table 3: Influence of this compound-calcium on Nutrient Uptake in Cucumber Leaves

Pro-Ca Concentration (mg L-1)Effect on N, P, K, Mg, and Fe Concentration
15No significant change
30Higher concentrations observed
45Reduced mineral content
60Reduced mineral content

This study suggests that optimal concentrations of Pro-Ca can enhance nutrient uptake, while excessive concentrations may have a negative impact.

Key Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language script.

Signaling Pathways

Gibberellin_Biosynthesis_Inhibition This compound This compound-Ca This compound->Inhibition GA1 GA1 Elongation Cell Elongation & Shoot Growth GA1->Elongation Promotes GA20 GA20

Flavonoid_Biosynthesis_Interaction This compound This compound-Ca This compound->Inhibition1 This compound->Inhibition2 This compound->Inhibition3 Dihydroflavonol Dihydroflavonol Anthocyanidins Anthocyanidins Flavonols Flavonols Flavanone Flavanone

Ethylene_Biosynthesis_Interaction This compound This compound-Ca (Ascorbic Acid Mimic) This compound->Inhibition Ethylene Ethylene Senescence Senescence & Fruit Abscission Ethylene->Senescence Promotes ACC ACC

Experimental Workflows

Experimental_Workflow cluster_prep Preparation cluster_app Application cluster_eval Evaluation A Determine Optimal Pro-Ca Concentration & Adjuvant B Prepare Stock Solution (Use deionized water) A->B C Prepare Final Spray Solution (Add adjuvant if needed) B->C D Select Healthy, Actively Growing Plants C->D E Apply as Foliar Spray or Soil Drench D->E F Ensure Thorough and Uniform Coverage E->F G Monitor Plant Growth (e.g., height, biomass) F->G H Conduct Physiological Assays (e.g., photosynthesis) G->H I Analyze Tissue for Pro-Ca Content (HPLC/LC-MS) H->I

Troubleshooting_Logic Start Experiment Start Issue Issue Encountered? Start->Issue No_Effect Lack of Efficacy? Issue->No_Effect Yes Phyto Phytotoxicity? Issue->Phyto Yes Inconsistent Inconsistent Results? Issue->Inconsistent Yes End Continue Experiment Issue->End No Check_Water Check Water Hardness & Application Timing No_Effect->Check_Water Check_Conc Review Concentration & Tank Mix Phyto->Check_Conc Check_Env Standardize Environmental Conditions & Technique Inconsistent->Check_Env Solution Implement Corrective Actions Check_Water->Solution Check_Conc->Solution Check_Env->Solution Solution->End

Experimental Protocols

This section provides detailed methodologies for the preparation and application of this compound-calcium, as well as for the analysis of its concentration in plant tissues.

Protocol 1: Preparation and Foliar Application of this compound-calcium

Objective: To apply Pro-Ca to plants via foliar spray to regulate vegetative growth.

Materials:

  • This compound-calcium (powder or water-dispersible granule formulation)

  • Deionized or distilled water

  • Non-ionic surfactant (optional, but recommended)

  • Water conditioner (e.g., ammonium sulfate) if using hard water

  • Analytical balance and weigh boats

  • Volumetric flasks and graduated cylinders

  • Magnetic stirrer and stir bar

  • Handheld or backpack sprayer with a fine nozzle

  • Personal protective equipment (gloves, safety glasses)

Procedure:

  • Solution Preparation: a. Determine the desired final concentration of Pro-Ca based on preliminary tests or literature recommendations for the specific plant species. b. Calculate the required mass of Pro-Ca powder. For example, to make 1 liter of a 100 mg/L (100 ppm) solution, weigh out 100 mg of Pro-Ca. c. If using hard water, first dissolve the water conditioner in the required volume of water according to the manufacturer's instructions. d. In a volumetric flask, add approximately half the final volume of deionized water. e. Add the weighed Pro-Ca to the water and mix thoroughly using a magnetic stirrer until fully dissolved. f. If using a surfactant, add it to the solution at the recommended rate (e.g., 0.05% to 0.1% v/v) and mix well. g. Bring the solution to the final volume with deionized water and mix again to ensure homogeneity.

  • Plant Preparation: a. Select healthy, uniform plants that are in a stage of active vegetative growth. b. If applicable, randomly assign plants to treatment and control groups. c. Ensure plants are well-watered prior to application but that the foliage is dry.

  • Application: a. Calibrate the sprayer to ensure a consistent and fine mist. b. Apply the Pro-Ca solution to the plant foliage, ensuring complete and uniform coverage of all leaf surfaces (adaxial and abaxial). c. Spray until the point of runoff, but avoid excessive dripping from the leaves. d. For the control group, spray with a solution containing only water and the surfactant (if used in the treatment group). e. Allow the spray to dry on the plants completely. Pro-Ca is rainfast after approximately 6-8 hours.

  • Post-Application Care: a. Return plants to their controlled environment. b. Resume normal watering and fertilization schedules after the application has dried. c. Monitor plants regularly for signs of growth regulation and any potential phytotoxicity.

Protocol 2: Soil Drench Application of this compound-calcium

Objective: To apply Pro-Ca to the growing medium for root uptake.

Materials:

  • Same as for foliar application (excluding the sprayer).

  • Graduated cylinders or beakers for measuring application volume.

Procedure:

  • Solution Preparation: a. Prepare the Pro-Ca solution as described in Protocol 1, steps 1a-1e. A surfactant is not necessary for soil drench applications.

  • Plant Preparation: a. Select healthy, uniform plants in pots with a well-draining substrate. b. The growing medium should be slightly moist but not saturated to ensure the drench is absorbed and not just drained out.

  • Application: a. Determine the volume of solution to apply per pot. This should be sufficient to moisten the entire root zone without excessive leaching. A common starting point is 10% of the pot volume. b. Slowly and evenly pour the calculated volume of the Pro-Ca solution onto the surface of the growing medium, avoiding contact with the foliage if possible. c. Apply the same volume of deionized water to the control plants.

  • Post-Application Care: a. Withhold the next watering to allow for the uptake of the Pro-Ca by the roots. b. Monitor plants for growth responses. Note that the effects from a soil drench may take longer to appear compared to a foliar spray.

Protocol 3: Quantification of this compound in Plant Tissue by HPLC

Objective: To extract and quantify the amount of this compound in plant tissue samples.

Materials:

  • Plant tissue samples (fresh or frozen)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction solvent (e.g., acidic acetonitrile)

  • Centrifuge and centrifuge tubes

  • Solid-phase extraction (SPE) cartridges (e.g., anion exchange) for cleanup

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical column (e.g., C18)

  • This compound analytical standard

  • Mobile phase solvents (e.g., acetonitrile, water with formic or acetic acid)

Procedure:

  • Sample Preparation and Extraction: a. Weigh a known amount of fresh or frozen plant tissue. b. Immediately freeze the tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle. c. Transfer the powdered tissue to a centrifuge tube. d. Add a measured volume of cold extraction solvent to the tube. e. Homogenize the sample thoroughly and then shake or vortex for a specified time. f. Centrifuge the sample at high speed to pellet the solid debris. g. Carefully collect the supernatant (the extract).

  • Extract Cleanup (SPE): a. Condition an SPE cartridge according to the manufacturer's instructions. b. Load the plant extract onto the cartridge. c. Wash the cartridge with a weak solvent to remove interfering compounds. d. Elute the this compound from the cartridge using a stronger solvent. e. Collect the eluate and, if necessary, evaporate it to dryness under a gentle stream of nitrogen and reconstitute it in a known volume of the initial mobile phase.

  • HPLC Analysis: a. Prepare a series of standard solutions of this compound of known concentrations to create a calibration curve. b. Set up the HPLC method with the appropriate column, mobile phase, flow rate, and UV detection wavelength (e.g., 274 nm). c. Inject the standard solutions to generate a calibration curve (peak area vs. concentration). d. Inject the cleaned-up plant extracts. e. Identify the this compound peak in the sample chromatograms based on the retention time of the standard. f. Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve. The concentration is typically expressed as mg/kg of fresh or dry tissue weight. For higher sensitivity and confirmation, LC-MS/MS can be used.

References

Technical Support Center: Prohexadione Degradation Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation kinetics of Prohexadione in soil and water.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in soil?

A1: this compound-calcium is generally not persistent in soil environments. Its degradation is rapid, particularly under aerobic conditions. The major route of dissipation is microbial degradation, leading to mineralization into carbon dioxide.[1][2] In soils rich in microorganisms, the half-life can be as short as 24 hours.[3]

Q2: How quickly does this compound degrade in aerobic vs. anaerobic soil?

A2: There is a significant difference in the degradation rate between aerobic and anaerobic conditions.

  • Aerobic Soil: Metabolism is very fast, with reported half-lives (DT50) of less than 2 days, and on average about 1 day at 20°C.[1]

  • Anaerobic Soil: Degradation is much slower. For instance, in an anaerobic aquatic metabolism study, the half-life was 117 days.

Q3: What is the degradation pathway of this compound in soil?

A3: In aerobic soil, this compound undergoes rapid and extensive degradation. The primary degradation pathway involves mineralization, with the only significant metabolite being carbon dioxide (CO2). Soil-bound residues can also be formed.

Q4: How does this compound degrade in water, and what are the main factors influencing this process?

A4: In aquatic environments, this compound degradation occurs through both hydrolysis and photolysis. The rate is highly dependent on the pH of the water.

  • Hydrolysis: The hydrolysis rate is pH-dependent and follows first-order kinetics. It is faster in acidic conditions and slower in neutral to alkaline conditions.

  • Photolysis: Degradation by sunlight (photolysis) also contributes significantly to its breakdown in water, with a half-life of less than a week when combined with hydrolysis.

Q5: What are the primary degradation products of this compound in water?

A5: The initial and major degradation product from the hydrolysis of this compound-calcium is despropionyl-prohexadione, also known as KI-5376 or 3,5-dioxocyclohexanoic acid. This occurs through the cleavage of the propionyl side chain. Under the influence of light, this initial product can further degrade into smaller molecules like tricarballylic acid and glutaric acid.

Degradation Kinetics Data Summary

The following tables summarize the reported half-life (DT50/t½) values for this compound under various environmental conditions.

Table 1: Degradation of this compound in Soil

ConditionTemperatureHalf-Life (DT50/t½)Reference
Aerobic Metabolism (4 soil types)20°C< 2 days (average ~1 day)
Aerobic Metabolism10°CUp to 8 days
Field DissipationField Conditions0.8 to 20 days
Anaerobic Aquatic MetabolismLab Conditions117 days
Soil (rich in microorganisms)Not Specified~24 hours

Table 2: Degradation of this compound in Water

Degradation ProcesspHTemperatureHalf-Life (DT50/t½)Reference
Hydrolysis520°C5 days
720°C25 days
920°C83 days
Hydrolysis525°C4.4 days
725°C65 - 72.2 days
925°CStable
Aqueous Photolysis6.1Lab Conditions4.2 days
Aqueous Photolysis5Lab Conditions9.9 - 10 days
Aqueous Photolysis9Lab Conditions23 - 23.2 days
Aerobic Aquatic MetabolismNot SpecifiedLab Conditions12 - 32 hours

Experimental Protocols

Protocol 1: Aerobic Soil Metabolism Study

This protocol outlines a typical lab-based experiment to determine the rate of aerobic degradation of this compound in soil.

  • Soil Selection: Collect fresh soil samples from a relevant agricultural region. Characterize the soil type (e.g., loamy sand, silt loam), pH, organic matter content, and microbial biomass.

  • Test Substance Application: Prepare a stock solution of radiolabeled (e.g., ¹⁴C) this compound-calcium. Apply the solution evenly to the soil samples to achieve the desired concentration.

  • Incubation: Place the treated soil samples in incubation vessels (e.g., biometer flasks) that allow for the trapping of evolved CO₂. Maintain the soil at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity). Ensure a continuous flow of air.

  • Sampling: Collect soil samples and CO₂ traps at predetermined intervals (e.g., 0, 1, 2, 4, 7, 14, 30 days).

  • Extraction and Analysis: Extract this compound and its metabolites from the soil using a suitable solvent (see Protocol 3). Analyze the extracts and CO₂ traps using Liquid Scintillation Counting (LSC) to quantify radioactivity. Use HPLC or LC-MS/MS to identify and quantify the parent compound and degradation products.

  • Data Analysis: Calculate the DT50 and DT90 values for this compound by plotting its concentration over time and fitting the data to an appropriate kinetic model (e.g., single first-order).

Protocol 2: Aqueous Photolysis Study

This protocol describes an experiment to assess the degradation of this compound in water due to sunlight.

  • Solution Preparation: Prepare sterile, buffered aqueous solutions of this compound-calcium at different pH values (e.g., pH 5, 7, 9). The concentration should not exceed half of its water solubility.

  • Irradiation: Place the solutions in quartz glass vessels. Expose the samples to a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp). Run a parallel set of samples kept in the dark to serve as controls for hydrolysis and other non-photolytic degradation. Maintain a constant temperature (e.g., 25°C).

  • Sampling: Collect samples from both the irradiated and dark control vessels at specific time points.

  • Analysis: Analyze the samples directly using HPLC-UV or LC-MS/MS to determine the concentration of the parent compound and any major photoproducts.

  • Data Analysis: Determine the photolysis rate constant and half-life by comparing the degradation rates in the light-exposed samples versus the dark controls. The quantum yield can also be calculated to estimate degradation rates under different environmental conditions.

Protocol 3: Analytical Method for this compound in Soil Samples

This protocol provides a validated method for extracting and quantifying this compound and its main metabolite, despropionyl-prohexadione, from soil.

  • Extraction:

    • Weigh 20.0 g of soil into a centrifuge bottle.

    • Add 50.0 mL of 0.1 N ammonium bicarbonate solution. A mild base is required for complete extraction.

    • Shake the mixture for 30 minutes in a water bath at 50°C.

    • Centrifuge the sample and collect the supernatant. Repeat the extraction on the soil pellet and combine the supernatants.

  • Initial Cleanup:

    • Acidify the combined supernatant to pH 2 with a suitable acid.

    • Pass the acidified solution through a conditioned SAX (Strong Anion Exchange) Solid Phase Extraction (SPE) cartridge.

  • Sample Splitting & Further Cleanup:

    • Divide the cleaned extract into two equal portions for separate analysis of the parent compound and its metabolite.

    • For this compound: Perform a liquid-liquid partition of the acidic portion with ethyl acetate. Evaporate the ethyl acetate and redissolve the residue in 1% acetic acid.

    • For Despropionyl-prohexadione: Use two ENV+ SPE columns for cleanup, first under basic conditions (pH 7-8) and then under acidic conditions (pH 2).

  • Quantification:

    • Analyze the final prepared samples using HPLC with column switching and UV detection.

    • Typical detection wavelengths are 274 nm for this compound and 260 nm for despropionyl-prohexadione.

    • The limit of quantitation for this method is typically 0.01 ppm.

Troubleshooting Guide

Q: My this compound recovery from fortified soil samples is consistently low. What could be the cause?

A: Low recovery can stem from several issues:

  • Incomplete Extraction: this compound and its metabolites require a mild basic solution for complete extraction from soil. Ensure you are using an appropriate extraction solvent, such as 0.1 N ammonium bicarbonate.

  • Degradation During Sample Prep: this compound (the free acid) is less stable than its calcium salt. Ensure samples are processed promptly and stored frozen. Avoid unnecessarily harsh acidic or basic conditions during cleanup.

  • SPE Cartridge Issues: The performance of SPE cartridges can vary between lots. It is crucial to test each new lot to confirm adequate recovery and adjust elution parameters if necessary.

  • Analyte Adsorption: Glassware can sometimes adsorb analytes. Ensure all glassware is properly cleaned and consider silanization if adsorption is suspected.

Q: I am having trouble detecting the despropionyl-prohexadione metabolite in my water samples. Why might this be?

A: There are a few possibilities:

  • pH Conditions: The rate of formation of despropionyl-prohexadione via hydrolysis is much slower at neutral or alkaline pH. If your experiment is at pH 9, very little of the metabolite may have formed within your experimental timeframe.

  • Further Degradation: The metabolite itself is subject to degradation, particularly photolysis. If your experiment involves high light intensity or long duration, the metabolite may have formed and then degraded below the limit of detection.

  • Analytical Sensitivity: Ensure your analytical method (e.g., HPLC-UV) has a sufficiently low detection limit for the metabolite. LC-MS/MS offers higher sensitivity and selectivity and may be required for trace-level detection.

Q: The degradation rate in my field study is much faster than my lab study predicts. What could explain this discrepancy?

A: This is a common observation. Several factors contribute to faster degradation in the field:

  • Microbial Activity: Field soils typically have a more diverse and active microbial population than lab-incubated soils, leading to enhanced biodegradation.

  • Environmental Fluctuations: Field conditions include fluctuating temperature, moisture, and UV radiation, which can collectively accelerate degradation processes compared to static lab conditions.

  • Leaching and Runoff: In the field, the compound can dissipate through leaching into deeper soil layers or surface runoff, which are not accounted for in contained lab systems. While this compound's rapid degradation limits extensive leaching, it can still be a contributing factor to its disappearance from the topsoil.

Q: Why is ammonium sulphate sometimes recommended to be added to this compound spray solutions?

A: The active form of the molecule is the free acid, this compound. The formulated product contains the more stable calcium salt. In the spray tank, especially with hard water containing calcium ions, the equilibrium can be affected. Ammonium sulphate is added to bind the free calcium in the water, which helps release the active this compound acid, ensuring its availability for plant uptake.

Visualizations

Prohexadione_Ca This compound-Calcium (Stable Form) Prohexadione_Acid This compound (Active Acid Form) Prohexadione_Ca->Prohexadione_Acid Release in Aqueous Solution Metabolite1 Despropionyl-Prohexadione (KI-5376) Prohexadione_Acid->Metabolite1 Hydrolysis (pH dependent) / Photolysis Mineralization CO₂ + Bound Residues (Mineralization) Prohexadione_Acid->Mineralization Aerobic Soil Metabolism Metabolite2 Tricarballylic Acid & Glutaric Acid Metabolite1->Metabolite2 Photolysis cluster_extraction Sample Extraction cluster_cleanup Cleanup & Separation cluster_analysis Analysis Soil_Sample 1. Weigh 20g Soil Sample Add_Buffer 2. Add 0.1N Ammonium Bicarbonate Soil_Sample->Add_Buffer Shake_Heat 3. Shake at 50°C for 30 min Add_Buffer->Shake_Heat Centrifuge 4. Centrifuge & Collect Supernatant Shake_Heat->Centrifuge Acidify 5. Acidify to pH 2 Centrifuge->Acidify SAX_SPE 6. Pass through SAX SPE Cartridge Acidify->SAX_SPE Split 7. Split Sample for Analysis SAX_SPE->Split Cleanup_Pro 8a. Ethyl Acetate Partition Split->Cleanup_Pro This compound Cleanup_Met 8b. Dual ENV+ SPE (Basic then Acidic) Split->Cleanup_Met Metabolite HPLC_Pro 9a. Analyze by HPLC-UV (274 nm) Cleanup_Pro->HPLC_Pro HPLC_Met 9b. Analyze by HPLC-UV (260 nm) Cleanup_Met->HPLC_Met

References

Impact of spray solution pH on Prohexadione-calcium stability and absorption

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prohexadione-calcium (Pro-Ca). The following information addresses common issues related to spray solution pH and its impact on the stability and absorption of Pro-Ca.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound-calcium stability in an aqueous solution?

A1: this compound-calcium is most stable in neutral to alkaline conditions. It is hydrolytically stable at pH 9 and hydrolyzes slightly at a neutral pH of 7.[1] Acidic conditions lead to significant degradation.[1]

Q2: How does the pH of the spray solution affect the activity of this compound-calcium?

A2: While Pro-Ca is more stable at a higher pH, its activity as a plant growth regulator is dependent on its conversion to the free acid form, this compound.[1] This conversion is favored in acidic conditions. An acidic spray solution (around pH 4-5) enhances the foliar uptake and absorption of the active compound because the non-dissociated form is more readily able to permeate plant membranes.[2][3]

Q3: Why is ammonium sulfate often recommended for addition to this compound-calcium spray solutions?

A3: Ammonium sulfate is added to bind the calcium ions in the spray solution. This action facilitates the release of the active this compound free acid, which is essential for its biological activity.

Q4: What is the main degradation product of this compound-calcium in acidic solutions?

A4: The major transformation product of this compound-calcium hydrolysis, particularly under acidic conditions, is despropionyl-prohexadione.

Q5: Can I tank-mix this compound-calcium with other pesticides?

A5: Tank-mixing this compound-calcium with other products can alter the pH of the final solution, which may affect the stability and efficacy of the mixed components. It is crucial to check the compatibility and the optimal pH range for all products in the tank mix. Most pesticides are generally most stable in a slightly acidic solution with a pH of about five.

Troubleshooting Guides

Issue 1: Reduced efficacy of this compound-calcium application.

  • Possible Cause: The pH of the spray solution may be too high (alkaline), which, while ensuring the stability of this compound-calcium, prevents its conversion to the active this compound free acid, thereby reducing absorption by the plant.

  • Solution: Adjust the pH of the spray solution to a slightly acidic range (pH 4-5) using an appropriate acidifying adjuvant. Consider adding ammonium sulfate to the tank mix to facilitate the release of the active ingredient. Always perform a jar test to check for physical compatibility before mixing a full batch.

Issue 2: Precipitation or formulation instability in the spray tank.

  • Possible Cause: The water quality, particularly hardness (high levels of calcium, magnesium, etc.) and pH, can affect the solubility and stability of this compound-calcium. Pro-Ca solubility is pH-dependent.

  • Solution: Use water with a known quality. If using hard water, the addition of a water conditioner or ammonium sulfate can help. Ensure the product is fully dissolved before adding other components to the tank mix. Continuous agitation is recommended to maintain a homogenous solution.

Issue 3: Inconsistent results between experimental batches.

  • Possible Cause: Variation in the pH of the water source used for preparing solutions can lead to inconsistent degradation rates and absorption of this compound-calcium.

  • Solution: Standardize the water source and always measure and adjust the pH of the spray solution for each experiment. Use a calibrated pH meter for accurate measurements. Maintain detailed records of the solution preparation for each batch.

Data Presentation

Table 1: pH-Dependent Stability of this compound-calcium in Aqueous Solution

pHHydrolysis Half-Life (at 20°C)Stability ClassificationMajor Degradation Product (% after 28 days at 25°C)
55 daysFairly Hydrolysable91.56%
725 - 66 daysModerately Hydrolysable24.1%
983 daysSlightly Hydrolysable / Stable1.63%

Data compiled from multiple sources.

Table 2: pH-Dependent Solubility of this compound-calcium in Water (at 20°C)

pHSolubility (mg/L)
5.01602
6.5174
7.0786
9.0665

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Determination of this compound-calcium Stability by High-Performance Liquid Chromatography (HPLC)

  • Preparation of Buffer Solutions: Prepare buffer solutions at pH 5, 7, and 9.

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound-calcium standard in a suitable solvent (e.g., methanol or pH 9 water) to prepare a stock solution.

  • Sample Preparation: Add an aliquot of the stock solution to each buffer solution to achieve a known final concentration.

  • Incubation: Store the prepared samples at a constant temperature (e.g., 25°C) and protect them from light.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), withdraw an aliquot from each sample.

  • Sample Analysis:

    • Acidify the aliquot to pH 2 to convert any remaining this compound-calcium to its free acid form.

    • Analyze the sample using a validated HPLC-UV method. A common method involves a C18 column with UV detection at 274 nm.

    • The mobile phase can consist of an acidic acetonitrile/water mixture.

  • Data Analysis: Quantify the concentration of this compound and its major degradant, despropionyl-prohexadione, at each time point by comparing with standard curves. Calculate the hydrolysis half-life at each pH.

Mandatory Visualizations

Prohexadione_Calcium_Workflow cluster_solution Spray Solution Preparation cluster_activation Activation in Solution cluster_absorption Plant Absorption ProCa This compound-calcium (Stable Form) Active_Acid This compound (Active Free Acid) ProCa->Active_Acid Dissociation (favored by low pH) Ca_Sulfate Calcium Sulfate Water Water Carrier Water->Active_Acid AMS Ammonium Sulfate (Optional) AMS->Ca_Sulfate Binds Ca²+ Acidifier Acidifier (e.g., Citric Acid) Acidifier->Active_Acid Lowers pH Plant Plant Foliage Active_Acid->Plant Foliar Uptake

Caption: Workflow of this compound-calcium activation in a spray solution for plant absorption.

pH_Impact_Diagram pH_Scale Impact of pH on this compound-calcium Acidic (pH 4-5) Neutral (pH 7) Alkaline (pH 9) Stability Stability Low Moderate High pH_Scale:low->Stability:f0 Degradation pH_Scale:neutral->Stability:f1 pH_Scale:high->Stability:f2 Stable Absorption Absorption (Activity) High Moderate Low pH_Scale:low->Absorption:f0 Optimal pH_Scale:neutral->Absorption:f1 pH_Scale:high->Absorption:f2 Reduced

Caption: Relationship between pH, stability, and absorption of this compound-calcium.

References

Prohexadione Treatments: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address inconsistencies encountered during experiments with Prohexadione. The information is tailored for researchers, scientists, and drug development professionals to ensure more predictable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing minimal or no vegetative growth inhibition after this compound application?

A1: Several factors can contribute to a lack of efficacy. Consider the following:

  • Incorrect Application Timing: this compound is most effective when applied to actively growing plants. Applications on plants with slow growth due to environmental stress or dormancy will likely be ineffective. For many species, application at the petal fall stage has shown to be more effective than later applications[1].

  • Suboptimal Concentration: The required concentration of this compound-calcium can vary significantly between plant species and even cultivars[2][3]. Rates from 63 ppm to 500 ppm have been used effectively on vigorous trees, with 125 ppm to 250 ppm being typical for effective control[1]. It is crucial to perform a dose-response experiment for your specific system.

  • Poor Absorption: this compound is primarily absorbed through foliage, a process that is generally complete within eight hours[1]. Factors that hinder absorption, such as rain shortly after application or a thick leaf cuticle, can reduce its effectiveness. The addition of a surfactant may improve uptake.

  • Plant Vigor and Crop Load: The effectiveness of this compound is influenced by the overall health and vigor of the plant, as well as its crop load. Highly vigorous plants may require higher concentrations or multiple applications.

  • Product Stability: this compound-calcium can degrade in water over time, especially when exposed to light. Ensure that your solution is freshly prepared before each experiment. The formulated product is stable for at least 2 years when stored away from direct sunlight.

Q2: My this compound treatment resulted in phytotoxicity. What could be the cause?

A2: Phytotoxicity, such as leaf yellowing, crinkling, or stunting, can occur with plant growth regulators. With this compound, this is often linked to:

  • Excessive Concentration: Applying a concentration higher than the plant can tolerate is a common cause of phytotoxicity. This is particularly true for sensitive species.

  • Over-application: Even at a suitable concentration, excessive application volume can lead to adverse effects.

  • Environmental Stress: Plants under stress from drought, extreme temperatures, or nutrient deficiencies may be more susceptible to phytotoxicity from chemical treatments.

  • Tank Mixing Incompatibility: While not widely reported for this compound, mixing with certain other chemicals could potentially lead to phytotoxic effects. Always check for compatibility before co-applying with other substances.

Q3: Can this compound affect flowering and fruit development?

A3: Yes, this compound can have several effects on reproductive development, which can sometimes be inconsistent:

  • Delayed Flowering: Some plant growth regulators can delay flowering, and this has been noted with paclobutrazol, another gibberellin inhibitor. While this compound's primary role is vegetative growth control, effects on flowering time can occur.

  • Reduced Fruit Size: High concentrations of this compound-calcium applied during the cell-division phase of fruit development have been reported to decrease fruit size in some cases.

  • Increased Fruit Set: Conversely, this compound treatments can lead to reduced ethylene formation, which, combined with the increased availability of assimilates no longer used for shoot growth, can increase fruit set.

  • Alternate Bearing: In some fruit trees, the use of this compound-calcium has been explored to control alternate bearing, where a tree produces a heavy crop one year and a light crop the next.

Q4: I'm seeing inconsistent results between different batches of this compound or between experiments. Why?

A4: Reproducibility issues can stem from a variety of sources:

  • Product Formulation and Purity: Ensure you are using a consistent source and formulation of this compound. Different formulations may have different adjuvants or concentrations of the active ingredient.

  • Experimental Conditions: Minor variations in environmental conditions such as light intensity, temperature, and humidity can impact plant growth and, consequently, their response to this compound.

  • Plant Material Variability: Genetic variability within your plant material, as well as differences in age and developmental stage, can lead to varied responses.

  • Water Quality: The pH and mineral content of the water used to prepare your this compound solution can influence its stability and efficacy.

Data Presentation

Table 1: Effective Concentrations of this compound-Calcium in Various Plant Species

Plant SpeciesEffective Concentration Range (ppm)Observed EffectsReference
Apple (Malus domestica)63 - 500Vegetative growth control
Pear (Pyrus communis)250Increased fruit weight and size
Strawberry (Fragaria × ananassa)50 - 200Inhibition of petiole length, increased runner plant production
Peanut (Arachis hypogaea)70 - 140 g a.i./haReduced canopy growth, increased yield in on-farm experiments
Rice (Oryza sativa)100Increased tiller number, enhanced salt stress tolerance
Sweet Cherry (Prunus avium)Not specifiedReduced vegetative growth, improved fruit set
Grape (Vitis vinifera)200 - 800Regulation of endogenous hormones, increased sugar and acid content

Experimental Protocols

Protocol: Evaluating the Efficacy of this compound-Calcium on Vegetative Growth

This protocol provides a general framework. Specific parameters should be optimized for your experimental system.

  • Plant Material: Use healthy, uniform plants at an active stage of growth. Document the species, cultivar, age, and any pre-treatment conditions.

  • This compound Solution Preparation:

    • Use high-purity water (e.g., deionized or distilled).

    • Prepare a stock solution of this compound-calcium. Note that the active ingredient is the free acid this compound, which is generated in an aqueous solution from the calcium salt.

    • Prepare fresh dilutions to the desired experimental concentrations (e.g., 0, 50, 100, 200, 400 ppm) immediately before application. The inclusion of a non-ionic surfactant may be considered to improve foliar uptake.

  • Application:

    • Apply the solution as a foliar spray until runoff, ensuring complete coverage of the foliage.

    • Alternatively, for some applications, a drench method can be used.

    • Treat a control group with the same solution lacking this compound-calcium (including the surfactant if used).

    • Perform applications at a consistent time of day to minimize variability due to diurnal rhythms.

  • Post-Application Care:

    • Maintain consistent and optimal growing conditions (light, temperature, humidity, water, and nutrients) for all treatment groups.

    • Avoid overhead watering for at least 8 hours to allow for complete foliar absorption.

  • Data Collection:

    • Measure relevant parameters at regular intervals (e.g., weekly) for 3-6 weeks.

    • Parameters may include: plant height, stem diameter, internode length, leaf area, number of new leaves, and shoot fresh and dry weight.

  • Statistical Analysis:

    • Use appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.

Mandatory Visualization

Prohexadione_Workflow cluster_prep Preparation cluster_app Application cluster_post Post-Treatment cluster_analysis Analysis Plant_Material Select Healthy Plants Prepare_Solution Prepare Fresh this compound Solution Plant_Material->Prepare_Solution Application Foliar Spray or Drench Prepare_Solution->Application Growth_Period Maintain Optimal Conditions Application->Growth_Period Data_Collection Measure Growth Parameters Growth_Period->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Caption: Experimental workflow for this compound treatment.

Gibberellin_Biosynthesis_Inhibition cluster_pathway Gibberellin Biosynthesis Pathway GA20 GA20 (inactive) GA1 GA1 (active) GA20->GA1 3β-hydroxylase This compound This compound This compound->Inhibition

Caption: this compound's inhibition of gibberellin biosynthesis.

Troubleshooting_Logic Start Inconsistent Results Observed Check_Timing Was application timing optimal? Start->Check_Timing Check_Concentration Was the concentration appropriate? Check_Timing->Check_Concentration Yes Resolve Address identified issue and repeat experiment Check_Timing->Resolve No Check_Absorption Were absorption conditions favorable? Check_Concentration->Check_Absorption Yes Check_Concentration->Resolve No Check_Plant_Health Were plants healthy and vigorous? Check_Absorption->Check_Plant_Health Yes Check_Absorption->Resolve No Check_Plant_Health->Resolve Yes Check_Plant_Health->Resolve No

Caption: A logical approach to troubleshooting this compound results.

References

Technical Support Center: Enhancing the Rainfastness of Prohexadione Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to provide researchers, scientists, and formulation development professionals with comprehensive guidance on enhancing the rainfastness of Prohexadione formulations. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

This compound, typically used as this compound-calcium, is a plant growth regulator. Its primary mode of action is the inhibition of the late stages of gibberellin biosynthesis in plants.[1] Gibberellins are plant hormones that regulate various developmental processes, including stem elongation. By inhibiting their production, this compound-calcium effectively reduces vegetative shoot growth, leading to more compact plants.[2]

Q2: What is "rainfastness" and why is it critical for this compound formulations?

Rainfastness refers to the ability of a foliar-applied product, like a this compound formulation, to resist being washed off by rainfall or irrigation.[3] Since this compound is absorbed by the plant's green tissues, it needs to remain on the leaf surface for a sufficient amount of time to be absorbed.[1] If it is washed off prematurely, its efficacy in controlling plant growth will be significantly reduced.

Q3: How long does it take for a this compound formulation to become rainfast?

The time required for a this compound formulation to become rainfast can vary depending on the specific formulation, the adjuvants used, and environmental conditions. However, as a general guideline, some product labels for this compound-calcium suggest allowing 6 hours for the product to become rainfast after application.

Q4: What are the main types of adjuvants that can enhance the rainfastness of this compound?

Adjuvants are substances added to a spray mixture to improve the performance of the active ingredient. For enhancing the rainfastness of this compound formulations, the following types of adjuvants are commonly considered:

  • Surfactants (e.g., Non-ionic Surfactants - NIS): These agents reduce the surface tension of the spray droplets, allowing for better spreading and coverage on the leaf surface.[4]

  • Crop Oil Concentrates (COC): These are petroleum or vegetable oil-based adjuvants that can improve the penetration of the active ingredient through the waxy cuticle of the leaf, which can also contribute to improved rainfastness.

  • Stickers: These adjuvants are designed to increase the adhesion of the spray deposit to the leaf surface, making it more resistant to wash-off from rain.

Q5: Are there different formulations of this compound available, and does the formulation type affect rainfastness?

Yes, this compound is available in different formulations, with the most common being Water Dispersible Granules (WDG). A newer Oil Dispersion (OD) formulation has also been introduced. The formulation type can significantly impact rainfastness. Generally, oil-based formulations or those containing built-in adjuvants may offer better rainfastness compared to simple water-dispersible granules.

Troubleshooting Guide

Q1: My this compound formulation shows poor efficacy after a rainfall event. What are the likely causes and how can I troubleshoot this?

Poor efficacy after rainfall is a classic sign of insufficient rainfastness. Here are the potential causes and troubleshooting steps:

  • Inadequate Drying Time: The formulation may not have had enough time to dry and be absorbed by the plant before the rain.

    • Solution: Monitor weather forecasts and plan applications to allow for the recommended rain-free period (e.g., 6 hours) after application.

  • Suboptimal Adjuvant Selection: The type or concentration of the adjuvant used may not be optimal for your specific formulation and environmental conditions.

    • Solution: Conduct a small-scale experiment to compare the efficacy of your this compound formulation with different adjuvants (e.g., NIS vs. COC) and at various concentrations. Refer to the experimental protocols below for guidance.

  • Incorrect Application Rate: If the initial application rate of this compound was too low, even a small amount of wash-off could reduce the active ingredient below its effective concentration.

    • Solution: Ensure you are using the recommended application rate for your target plant species and growth stage.

Q2: I observed precipitation in my spray tank after mixing this compound-calcium with other products. What could be the cause?

This is a common issue when tank-mixing this compound-calcium with certain other products, particularly foliar fertilizers containing free calcium ions. This compound-calcium can react with free calcium, leading to the precipitation of the active ingredient. This will not only clog your sprayer nozzles but also significantly reduce the efficacy of the application.

  • Solution: Avoid tank-mixing this compound-calcium with foliar nutrient sprays containing calcium chloride or other sources of free calcium. Chelated calcium formulations are generally more compatible. Always perform a jar test to check for compatibility before mixing a new combination in your spray tank.

Q3: I am working with hard water. Can this affect the performance of my this compound formulation?

Yes, hard water, which has a high concentration of calcium and magnesium ions, can negatively impact the performance of this compound-calcium. The active form of this compound is the free acid, and in a spray solution, the calcium salt dissociates to release this active form. High levels of calcium in the water can suppress this dissociation, leading to reduced efficacy.

  • Solution: Use a water conditioner, such as ammonium sulfate (AMS), in your spray solution. AMS will bind with the calcium ions in the hard water, allowing for the release of the active this compound acid.

Q4: I have observed phytotoxicity (e.g., fruit cracking) on my plants after applying this compound-calcium. What could be the reason?

While this compound is generally safe for target crops, phytotoxicity can occur under certain conditions or on sensitive varieties. For example, in 'Empire' apples, this compound-calcium has been observed to cause fruit cracking and corking. This damage can be worsened by the addition of a water conditioner.

  • Solution:

    • Variety Sensitivity: Be aware of the sensitivity of the specific plant variety you are working with. Conduct a small-scale trial on a few plants before treating a large area.

    • Adjuvant and Tank-Mix Effects: The addition of certain adjuvants or tank-mix partners can sometimes increase the risk of phytotoxicity. If you observe phytotoxicity, try applying this compound-calcium with a different adjuvant or on its own.

    • Environmental Conditions: High temperatures and humidity can sometimes increase the absorption of plant growth regulators, potentially leading to phytotoxicity. Avoid applying during the hottest part of the day.

Data Presentation

While extensive public data on the specific rainfastness of various this compound formulations is limited, the following table provides a template for how to structure your own experimental data for clear comparison. This format will allow you to systematically evaluate the impact of different adjuvants on the rainfastness of your this compound formulations.

Table 1: Template for this compound-calcium Rainfastness Data

Formulation TypeAdjuvant TypeAdjuvant Conc. (% v/v)Rainfall Intensity (mm/hr)Rainfall Duration (min)Time Between Application and Rainfall (min)This compound-calcium Remaining on Leaf Surface (%)
WDGNone (Control)0103060Enter your data here
WDGNIS0.25103060Enter your data here
WDGCOC1.0103060Enter your data here
ODNone (Control)0103060Enter your data here
ODNIS0.25103060Enter your data here
ODCOC1.0103060Enter your data here
WDGNone (Control)02030120Enter your data here
WDGNIS0.252030120Enter your data here
WDGCOC1.02030120Enter your data here

Experimental Protocols

Here are detailed methodologies for key experiments to evaluate and enhance the rainfastness of this compound formulations.

Protocol 1: Rainfastness Evaluation using a Rainfall Simulator

Objective: To quantify the amount of this compound-calcium washed off from a leaf surface by simulated rainfall when formulated with different adjuvants.

Materials:

  • This compound-calcium formulation (e.g., WDG or OD)

  • Adjuvants (e.g., NIS, COC)

  • Target plants (e.g., apple seedlings, peanut plants) grown in pots

  • Laboratory track sprayer

  • Rainfall simulator with adjustable intensity and duration

  • Deionized water

  • Analytical balance, volumetric flasks, pipettes

Methodology:

  • Formulation Preparation: Prepare spray solutions of the this compound formulation at a target concentration (e.g., 200 mg/L). For treatments with adjuvants, add the adjuvant at the desired concentration (e.g., 0.25% v/v for NIS, 1.0% v/v for COC). Include a control treatment with no adjuvant.

  • Plant Preparation: Select healthy, uniform plants for the experiment.

  • Application: Use a laboratory track sprayer to apply the formulations to the plants, ensuring uniform coverage of the leaf surfaces. Leave a set of plants unsprayed to serve as a baseline control for the analytical method.

  • Drying Period: Allow the applied formulations to dry on the leaf surfaces for a specified period (e.g., 60 minutes) under controlled environmental conditions (e.g., 25°C, 50% relative humidity).

  • Rainfall Simulation: Place the treated plants in the rainfall simulator. Subject the plants to a simulated rainfall event of a known intensity (e.g., 10 mm/hr) and duration (e.g., 30 minutes).

  • Sample Collection: Immediately after the rainfall simulation, carefully collect a representative sample of leaves from each plant.

  • Residue Analysis: Analyze the amount of this compound-calcium remaining on the leaf surfaces using the analytical protocol described below.

Protocol 2: Analysis of this compound-calcium Residue on Leaf Surfaces

Objective: To quantify the concentration of this compound-calcium on leaf surfaces using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Leaf samples from the rainfastness experiment

  • Extraction solvent (e.g., acetonitrile:water mixture)

  • HPLC system with a UV detector

  • C18 HPLC column

  • This compound-calcium analytical standard

  • Vortex mixer, centrifuge, syringe filters

Methodology:

  • Extraction: a. Weigh a known amount of leaf tissue (e.g., 5 grams) into a centrifuge tube. b. Add a specific volume of extraction solvent (e.g., 20 mL). c. Vortex the sample for 2 minutes to wash the this compound-calcium from the leaf surface. d. Centrifuge the sample to pellet the leaf material.

  • Sample Preparation: a. Take an aliquot of the supernatant. b. Filter the aliquot through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis: a. Inject the sample into the HPLC system. b. Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like formic acid) to separate the this compound from other compounds. c. Detect the this compound using a UV detector at the appropriate wavelength (e.g., around 230 nm).

  • Quantification: a. Prepare a calibration curve using the this compound-calcium analytical standard. b. Quantify the amount of this compound-calcium in the samples by comparing their peak areas to the calibration curve. c. Calculate the percentage of this compound-calcium remaining on the leaf surface relative to the amount applied (determined from a set of plants that were sprayed but not subjected to rainfall).

Visualizations

Prohexadione_Signaling_Pathway cluster_gibberellin Gibberellin Biosynthesis Pathway GA12 GA12 GA_intermediate ... GA12->GA_intermediate Multiple Steps GA20 GA20 GA_intermediate->GA20 GA1 Active Gibberellin (GA1) GA20->GA1 Enzyme GA 3-oxidase GA20->Enzyme Growth Stem Elongation GA1->Growth Promotes This compound This compound-calcium This compound->Enzyme Inhibits Enzyme->GA1 Rainfastness_Experimental_Workflow cluster_prep Preparation cluster_application Application & Treatment cluster_analysis Analysis A 1. Prepare this compound Formulations (with and without adjuvants) C 3. Apply Formulations (Track Sprayer) A->C B 2. Select and Prepare Test Plants B->C D 4. Allow for a Specific Drying Time C->D E 5. Rainfall Simulation (Controlled Intensity & Duration) D->E F 6. Collect Leaf Samples E->F G 7. Extract this compound Residue F->G H 8. Quantify Residue (HPLC Analysis) G->H Factors_Influencing_Rainfastness cluster_formulation Formulation Properties cluster_application Application Parameters cluster_environment Environmental Factors cluster_plant Plant Surface Characteristics center This compound Rainfastness A1 Formulation Type (WDG vs. OD) A1->center A2 Adjuvant Type (NIS, COC, Sticker) A2->center A3 Adjuvant Concentration A3->center B1 Drying Time Before Rain B1->center B2 Spray Droplet Size B2->center C1 Rainfall Intensity C1->center C2 Rainfall Duration C2->center C3 Temperature & Humidity (affecting drying) C3->center D1 Leaf Surface (Waxy vs. Hairy) D1->center D2 Leaf Orientation D2->center

References

Validation & Comparative

Cross-Species Comparison of Prohexadione's Metabolic Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of Prohexadione across different species, supported by experimental data. This compound, a cyclohexanecarboxylic acid derivative, is widely used as a plant growth regulator. Its metabolic effects, however, extend beyond its primary application and differ significantly between plant and animal species. This document summarizes key findings on its mode of action, metabolic pathways, and toxicological profile to support further research and development.

Executive Summary

This compound's primary mechanism of action in plants is the inhibition of 2-oxoglutarate-dependent dioxygenases, which are crucial enzymes in the biosynthesis of gibberellins and flavonoids. This leads to growth retardation and changes in plant secondary metabolism. In contrast, in mammals, this compound exhibits low acute toxicity and is primarily metabolized to its free acid form before being excreted. There is no evidence of carcinogenicity or significant immunotoxicity in animal studies. This guide details these differences, presenting quantitative data and experimental methodologies for a comprehensive cross-species comparison.

Data Presentation: Quantitative Metabolic Effects

The following tables summarize the quantitative effects of this compound on various metabolic parameters across different species.

Table 1: Effects of this compound on Plant Growth and Hormone Levels

SpeciesParameterTreatmentResultReference
Rice (Oryza sativa)Plant Height100 mg/L Pro-Ca + 50 mM NaClOpposite effect to gibberellin treatment[1]
Rice (Oryza sativa)Endogenous GA1 levelsPro-Ca applicationSignificant decrease[2]
Sweet Cherry (Prunus avium)Vegetative Growth (shoot length)75, 150, or 300 mg a.i./L Pro-CaProportional reduction to dosage[3]
Strawberry (Fragaria x ananassa)Petiole Length200 mg/L Pro-CaSignificant inhibition[4]

Table 2: Effects of this compound on Plant Metabolism

SpeciesParameterTreatmentResultReference
Rice (Oryza sativa)α-amylase activity100 mg/L Pro-Ca + 50 mM NaCl7.28–8.22% increase[1]
Rice (Oryza sativa)β-amylase activity100 mg/L Pro-Ca + 50 mM NaCl28.37–32.92% increase
Grape (Vitis vinifera)Soluble Sugar Content600 mg/L Pro-Ca11.28% increase
Grape (Vitis vinifera)Citric Acid Content600 mg/L Pro-Ca97.80% increase
Grape (Vitis vinifera)Malic Acid Content600 mg/L Pro-Ca68.86% increase

Table 3: Toxicological Profile of this compound-Calcium in Mammals

SpeciesTestDosageResultReference
RatAcute Oral Toxicity (LD50)>5000 mg/kg bwLow toxicity
RatAcute Dermal Toxicity (LD50)>2000 mg/kg bwLow toxicity
RatAcute Inhalation Toxicity (LC50)>4.21 mg/LLow toxicity
Rat, MouseCarcinogenicityNot specifiedNot likely to be carcinogenic to humans

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Analysis of Gibberellin Levels in Plants by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for quantifying endogenous gibberellin (GA) levels in plant tissues treated with this compound.

  • Sample Preparation: Freeze-dry plant tissue samples and grind to a fine powder.

  • Extraction: Extract the powdered tissue with a solvent mixture, typically 80% methanol containing an antioxidant like butylated hydroxytoluene. Use deuterated GA internal standards for quantification.

  • Purification: Purify the extract using solid-phase extraction (SPE) cartridges (e.g., C18 and silica-based cartridges) to remove interfering compounds.

  • Derivatization: Derivatize the GA-containing fractions to make them volatile for GC analysis. This is typically done by methylation followed by trimethylsilylation.

  • GC-MS Analysis: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS). Use selected ion monitoring (SIM) for sensitive and specific detection of GAs and their internal standards.

  • Quantification: Calculate the concentration of each GA based on the peak area ratios of the endogenous GA to its corresponding deuterated internal standard.

Flavonoid Profiling in Plants by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol describes a common method for analyzing changes in the flavonoid profile of plants treated with this compound.

  • Sample Preparation: Homogenize fresh or freeze-dried plant material in a suitable solvent, often acidic methanol, to extract flavonoids.

  • Extraction: Perform solid-liquid extraction, followed by centrifugation to separate the extract from the plant debris. The extraction can be repeated to ensure complete recovery.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

  • HPLC-MS/MS Analysis: Separate the flavonoid compounds using a reverse-phase C18 column on an HPLC or UHPLC system. The mobile phase typically consists of a gradient of water and acetonitrile, both containing a small amount of formic acid to improve peak shape and ionization. Detect and identify flavonoids using a mass spectrometer, often a triple quadrupole or Q-TOF, in both positive and negative electrospray ionization modes.

  • Quantification: Quantify individual flavonoids by comparing their peak areas to those of authentic standards. For unknown compounds, putative identification can be made based on their mass spectra and fragmentation patterns.

Gene Expression Analysis in Plants by RNA-Sequencing (RNA-Seq)

This protocol provides a general workflow for transcriptome analysis to identify genes affected by this compound treatment.

  • RNA Extraction: Isolate total RNA from control and this compound-treated plant tissues using a commercial kit or a TRIzol-based method.

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high integrity (RIN > 7).

  • Library Preparation: Construct sequencing libraries from the high-quality RNA. This involves mRNA purification (for eukaryotes), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapter sequences.

    • Alignment: Align the cleaned reads to a reference genome or perform de novo assembly if a reference is not available.

    • Differential Expression Analysis: Quantify gene expression levels and identify differentially expressed genes (DEGs) between control and treated samples using statistical packages like DESeq2 or edgeR.

    • Functional Annotation: Perform functional annotation and pathway analysis of the DEGs to understand the biological processes affected by this compound.

Repeated Dose 28-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 407)

This protocol outlines the standardized procedure for assessing the sub-acute oral toxicity of a substance like this compound in rodents.

  • Test Animals: Use healthy, young adult rodents (preferably rats) from a single strain. House them in appropriate conditions with controlled temperature, humidity, and light cycle.

  • Dose Groups: Use at least three dose levels of the test substance and a concurrent control group. The dose levels should be selected to elicit a range of toxic effects, with the highest dose causing toxicity but not mortality. A limit test at 1000 mg/kg body weight/day can be performed if low toxicity is expected.

  • Administration: Administer the test substance orally (gavage, in feed, or drinking water) daily for 28 days.

  • Observations: Conduct daily clinical observations for signs of toxicity. Record body weight and food/water consumption weekly.

  • Clinical Pathology: At the end of the study, collect blood samples for hematology and clinical biochemistry analysis.

  • Pathology: Perform a full necropsy on all animals. Collect and preserve organs and tissues for histopathological examination.

  • Data Analysis: Analyze the data for dose-related effects on all parameters. Determine the No-Observed-Adverse-Effect-Level (NOAEL).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound's metabolic effects.

Prohexadione_Plant_Metabolism cluster_this compound This compound-Ca cluster_pathways Affected Metabolic Pathways cluster_enzymes Target Enzymes (2-Oxoglutarate-Dependent Dioxygenases) cluster_effects Physiological Effects This compound This compound-Ca GA_hydroxylase GA 3-hydroxylase This compound->GA_hydroxylase Inhibits F3H Flavanone 3-hydroxylase This compound->F3H Inhibits ACC_oxidase ACC oxidase This compound->ACC_oxidase Inhibits Gibberellin Gibberellin Biosynthesis Growth Reduced Vegetative Growth Gibberellin->Growth Promotes Flavonoid Flavonoid Biosynthesis Flavonoid_acc Altered Flavonoid Profile Flavonoid->Flavonoid_acc Leads to Ethylene Ethylene Biosynthesis Ethylene_prod Reduced Ethylene Production Ethylene->Ethylene_prod Leads to GA_hydroxylase->Gibberellin Catalyzes late steps F3H->Flavonoid Key enzyme in ACC_oxidase->Ethylene Final step in

Caption: this compound's mode of action in plants.

RNA_Seq_Workflow A 1. RNA Extraction (from control and this compound-treated plants) B 2. RNA Quality Control (Spectrophotometry, Bioanalyzer) A->B C 3. Library Preparation (mRNA purification, cDNA synthesis, adapter ligation) B->C D 4. High-Throughput Sequencing (e.g., Illumina) C->D E 5. Data Analysis D->E F Quality Control & Trimming E->F G Alignment to Reference Genome F->G H Differential Expression Analysis G->H I Functional Annotation & Pathway Analysis H->I

Caption: Experimental workflow for RNA-Seq analysis.

Animal_Metabolism_Workflow cluster_intake Intake cluster_adme ADME cluster_assessment Toxicological Assessment Intake Oral Administration (Gavage, Feed, Water) Absorption Rapid Absorption Intake->Absorption Distribution Systemic Distribution Absorption->Distribution Metabolism Metabolism (Hydrolysis to free acid, conjugation) Distribution->Metabolism Excretion Excretion (Urine and Feces) Metabolism->Excretion Toxicity Low Acute Toxicity Metabolism->Toxicity Leads to Carcinogenicity No Evidence of Carcinogenicity Metabolism->Carcinogenicity Leads to

Caption: this compound's metabolic fate in mammals.

References

Prohexadione-Calcium: A Plant Growth Regulator's Role in Disease Resistance Compared to Traditional Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

Prohexadione-calcium (Pro-Ca), a plant growth regulator known for controlling vegetative growth, has emerged as a significant tool in integrated pest management strategies due to its ability to induce disease resistance in plants. This guide provides a comprehensive comparison of the efficacy of Pro-Ca against traditional fungicides, supported by experimental data, detailed methodologies, and visual representations of its mode of action.

Mechanism of Action: Inducing the Plant's Own Defenses

Unlike conventional fungicides that directly target pathogens, Pro-Ca works by triggering the plant's innate defense mechanisms. Its primary mode of action is the inhibition of gibberellin biosynthesis, which leads to a reduction in shoot growth. This, in turn, redirects the plant's resources towards other physiological processes, including the production of defense-related compounds.

Pro-Ca specifically inhibits 2-oxoglutarate-dependent dioxygenases, key enzymes in both the gibberellin and flavonoid biosynthetic pathways. By blocking flavanone 3-hydroxylase (F3H) in the flavonoid pathway, Pro-Ca leads to the accumulation of precursor flavonoids, which are then shunted to produce 3-deoxyflavonoids, such as luteoforol. These compounds act as phytoalexins, antimicrobial substances that enhance the plant's resistance to pathogens.

Furthermore, studies have shown that Pro-Ca application can lead to the thickening of plant cell walls, creating a physical barrier that impedes pathogen invasion. This multi-faceted approach of inducing both biochemical and structural defenses contributes to the broad-spectrum disease resistance observed in Pro-Ca-treated plants.

Signaling Pathways and Experimental Workflow

The disease resistance induced by this compound-calcium is a form of Systemic Acquired Resistance (SAR), a whole-plant defense response. The following diagrams illustrate the signaling pathway and a typical experimental workflow for evaluating its efficacy.

This compound-Calcium Signaling Pathway ProCa This compound-Calcium (Pro-Ca) Dioxygenases 2-Oxoglutarate-Dependent Dioxygenases ProCa->Dioxygenases Inhibits CellWall Cell Wall Thickening ProCa->CellWall Induces Gibberellin Gibberellin Biosynthesis (e.g., GA 3-hydroxylase) Dioxygenases->Gibberellin Flavonoid Flavonoid Biosynthesis (e.g., Flavanone 3-hydroxylase) Dioxygenases->Flavonoid Growth Reduced Vegetative Growth Gibberellin->Growth Leads to Flavanones Flavanone Accumulation Flavonoid->Flavanones Blocks conversion, leading to Deoxyflavonoids 3-Deoxyflavonoids (e.g., Luteoforol) Flavanones->Deoxyflavonoids Shunted to produce Phytoalexins Phytoalexin Production Deoxyflavonoids->Phytoalexins Resistance Induced Disease Resistance (SAR) Phytoalexins->Resistance CellWall->Resistance

Caption: this compound-Calcium's mode of action in inducing disease resistance.

Experimental_Workflow start Start: Plant Material Selection (e.g., Apple Seedlings) treatment Treatment Application - this compound-Calcium - Fungicide - Control (Water) start->treatment incubation Incubation Period treatment->incubation inoculation Pathogen Inoculation (e.g., Erwinia amylovora) incubation->inoculation assessment Disease Assessment - Incidence (%) - Severity (lesion length) inoculation->assessment data_analysis Data Analysis (e.g., ANOVA, t-test) assessment->data_analysis end Conclusion data_analysis->end

Caption: A generalized experimental workflow for evaluating disease resistance inducers.

Quantitative Data Summary: this compound-Calcium vs. Fungicides

The following tables summarize the quantitative data from various studies comparing the efficacy of Pro-Ca with fungicides in controlling specific plant diseases.

Apple Fire Blight (Erwinia amylovora)
TreatmentApplication RateDisease Incidence (%)Disease Severity (Lesion Length in cm)Reference
Untreated Control -55.010.5[1]
This compound-Ca 125 mg/L20.04.2[1]
Streptomycin 100 mg/L15.03.1[1]
This compound-Ca + Streptomycin 125 mg/L + 100 mg/L5.01.5[1]
Untreated Control -85.7-[2]
This compound-Ca (Pink) 125 mg/L26.8-
This compound-Ca (Petal Fall) 125 mg/L19.4-
Streptomycin 100 mg/L3.3-
Kasugamycin 100 mg/L0.9-

Note: In the study by Yoder et al. (1999), Pro-Ca was applied preventatively, while streptomycin was applied closer to the time of inoculation. The combination treatment showed a synergistic effect. The study by Cox et al. (2020) evaluated pre-bloom applications of Pro-Ca and found significant reductions in blossom blight incidence.

Apple Scab (Venturia inaequalis)
TreatmentApplication RateLeaf Scab Incidence (%)Fruit Scab Incidence (%)Biological Efficiency (%)Reference
Control 1 (No Pro-Ca, No Fungicide) -18.62.1-
Control 2 (Standard Fungicide Program) -1.20.393.5 (Leaf), 85.7 (Fruit)
Pro-Ca (125 g/ha) 125 g/ha1.00.194.6 (Leaf), 95.2 (Fruit)
Pro-Ca (250 g/ha) 250 g/ha1.30.493.0 (Leaf), 81.0 (Fruit)
Pro-Ca (125 + 125 g/ha) 125 + 125 g/ha1.10.294.1 (Leaf), 90.5 (Fruit)

Note: The study by Kuzin et al. (2021) demonstrates that Pro-Ca applications, in conjunction with a standard fungicide program, can enhance the biological efficiency against apple scab.

Peanut Southern Stem Rot (Sclerotium rolfsii)

Direct comparative studies between this compound-calcium and fungicides for the control of southern stem rot in peanuts are limited. However, extensive research has been conducted on the efficacy of various fungicides against this disease.

Fungicide Active IngredientMaximum Labeled Rate% SSR ControlReference
Inpyrfluxam -18.8%
Benzovindiflupyr + Azoxystrobin -15.4%
Flutolanil -12.3%
Prothioconazole + Tebuconazole -10.5%
Tebuconazole -3.5%

Note: The data from Anco et al. (2024) provides a meta-analysis of fungicide efficacy for Southern Stem Rot (SSR) control. While Pro-Ca is used in peanut cultivation for growth regulation, its role in managing southern stem rot requires further investigation.

Experimental Protocols

Key Experiment 1: Efficacy of this compound-Calcium against Fire Blight in Apple Shoots
  • Objective: To evaluate the effectiveness of Pro-Ca in suppressing fire blight in apple shoots compared to streptomycin.

  • Plant Material: 'Rome Beauty'/MM.106 apple trees.

  • Treatments:

    • Untreated control.

    • This compound-Ca at 125 mg/L and 250 mg/L.

    • Streptomycin at 100 mg/L.

    • Combination of this compound-Ca and Streptomycin.

  • Application: Pro-Ca was applied as a foliar spray at the 25-cm shoot growth stage. Streptomycin was applied one day before inoculation.

  • Inoculation: Actively growing shoots were inoculated with a suspension of Erwinia amylovora.

  • Disease Assessment: Fire blight incidence (percentage of infected shoots) and severity (length of canker progression) were assessed on excised shoots.

  • Data Analysis: Arcsine transformed means were analyzed by Waller–Duncan k ratio t-test (P ≤ 0.05).

Key Experiment 2: Efficacy of this compound-Calcium against Apple Scab
  • Objective: To evaluate the influence of Pro-Ca on scab development on vigorous apple cultivars.

  • Plant Material: 'Sinap Orlovskii' apple trees.

  • Treatments:

    • Control 1: No Pro-Ca, no fungicide.

    • Control 2: Standard fungicide protection program.

    • Pro-Ca at 125 g/ha, 250 g/ha, and a split application of 125 + 125 g/ha, all in conjunction with the standard fungicide program.

  • Application: Pro-Ca was applied as a foliar spray.

  • Disease Assessment: Scab development on leaves and fruits was visually assessed and recorded as a percentage of infected tissue.

  • Data Analysis: Biological efficiency was calculated based on the reduction in disease compared to the untreated control.

Conclusion

This compound-calcium demonstrates significant efficacy in inducing disease resistance against certain pathogens, notably fire blight and apple scab in apples. Its unique mode of action, which involves stimulating the plant's own defense mechanisms, offers a valuable alternative and complementary tool to traditional fungicides. While direct comparisons with fungicides for all diseases and crops are not yet available, the existing data suggests that Pro-Ca can be a key component of integrated pest management programs, potentially reducing the reliance on conventional chemical treatments. Further research is warranted to explore the full potential of Pro-Ca in managing a broader range of plant diseases across various agricultural systems.

References

A Comparative Guide to the Long-Term Effects of Repeated Prohexadione Applications on Soil Health

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating demand for enhanced agricultural productivity has led to the widespread use of plant growth regulators (PGRs). Among these, Prohexadione-calcium has gained prominence for its ability to control vegetative growth and improve crop quality. However, the long-term consequences of its repeated application on the intricate ecosystem of the soil remain a critical area of investigation. This guide provides a comprehensive comparison of the long-term effects of this compound-calcium on soil health with alternative PGRs, supported by available experimental data and detailed methodologies.

Executive Summary

This compound-calcium exhibits a favorable environmental profile with a relatively short soil half-life, suggesting a lower potential for long-term accumulation and associated risks compared to more persistent alternatives like Paclobutrazol and Chlormequat chloride. While direct, long-term studies on the impact of repeated this compound-calcium applications on soil microbial communities and enzyme activities are limited, its rapid degradation suggests a reduced likelihood of significant, lasting disruption to the soil microbiome.

In contrast, evidence suggests that persistent PGRs such as Paclobutrazol can have discernible long-term effects on soil health, including alterations in microbial populations and enzymatic functions. Chlormequat chloride has also been shown to impact soil bacterial diversity, particularly at high concentrations. The long-term effects of Trinexapac-ethyl on soil health are not extensively documented in the currently available scientific literature.

This guide synthesizes the existing data to facilitate an informed assessment of the long-term soil health implications of these plant growth regulators.

Comparison of Long-Term Soil Health Effects

The following tables summarize the available quantitative and qualitative data on the long-term effects of this compound-calcium and its alternatives on key soil health parameters.

Table 1: Soil Persistence and Dissipation

Plant Growth RegulatorSoil Half-Life (t½)Persistence ClassificationNotes
This compound-calcium 1.4 to 23 days[1][2]Non-persistentThe primary route of dissipation is through oxidative mineralization to carbon dioxide[2].
Trinexapac-ethyl 2.8 hours to 4.3 days (aerobic soil)Non-persistentBiodegradation is the main pathway for dissipation[3].
Paclobutrazol 43 to 618 daysPersistentCharacterized as an environmentally stable compound in soil[4].
Chlormequat chloride Not definitively stated in search resultsGenerally considered non-persistent in soil systems.

Table 2: Effects on Soil Microbial Communities

Plant Growth RegulatorEffect on Microbial BiomassEffect on Microbial DiversityEffect on Microbial Composition
This compound-calcium No long-term studies with quantitative data available.No long-term studies with quantitative data available.No long-term studies with quantitative data available. Low toxicity to soil microorganisms has been noted.
Trinexapac-ethyl No long-term studies with quantitative data available.No long-term studies with quantitative data available.No long-term studies with quantitative data available.
Paclobutrazol Initial decrease observed, with recovery over time.Can be negatively affected.Alters bacterial populations, with some studies showing reductions in bacteria, fungi, and actinomycetes, while others suggest recruitment of xenobiotic-degrading bacteria.
Chlormequat chloride No long-term studies with quantitative data available.High concentrations can significantly reduce bacterial diversity.Can alter the abundance of specific bacterial phyla such as Proteobacteria, Firmicutes, and Bacteroidetes.

Table 3: Effects on Soil Enzyme Activities

Plant Growth RegulatorDehydrogenase ActivityPhosphatase ActivityUrease ActivityOther Enzymes
This compound-calcium No long-term studies with quantitative data available.No long-term studies with quantitative data available.No long-term studies with quantitative data available.No long-term studies with quantitative data available.
Trinexapac-ethyl No long-term studies with quantitative data available.No long-term studies with quantitative data available.No long-term studies with quantitative data available.No long-term studies with quantitative data available.
Paclobutrazol Can be negatively affected.Application of a microbial agent with Paclobutrazol showed increased alkaline phosphatase activity.Application of a microbial agent with Paclobutrazol showed increased urease activity.Application of a microbial agent with Paclobutrazol showed increased sucrase activity.
Chlormequat chloride No long-term studies with quantitative data available.No long-term studies with quantitative data available.No long-term studies with quantitative data available.No long-term studies with quantitative data available.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies cited in this guide.

Methodology for Paclobutrazol Impact on Soil Microbial Community

A study investigating the effect of Paclobutrazol on soil bacterial communities in mango and wax apple orchards utilized the following methodology:

  • Soil Sampling: Soil samples were collected from orchards with a history of Paclobutrazol application and from untreated rice fields as a control.

  • DNA Extraction: Total genomic DNA was extracted from the soil samples.

  • PCR Amplification: The 16S rDNA gene fragments were amplified from the extracted DNA using universal bacterial primers.

  • Denaturing Gradient Gel Electrophoresis (DGGE): The amplified PCR products were analyzed using DGGE to separate different bacterial 16S rDNA gene fragments and visualize the bacterial community profiles.

  • Sequence Analysis: Distinct DGGE bands were excised, purified, and sequenced to identify the bacterial species.

  • Phylogenetic Analysis: The obtained sequences were compared with databases to determine the phylogenetic relationships of the bacterial communities in the different soil samples.

Methodology for Chlormequat Chloride Impact on Soil Bacterial Diversity

The experimental protocol to assess the impact of different concentrations of Chlormequat chloride (CC) on the bacterial community in peanut soil involved:

  • Experimental Design: Peanut soil samples were treated with different concentrations of CC: low (45 g ai/ha), medium (75 g ai/ha), and high (225 g ai/ha), with an untreated control.

  • Soil Sampling: Rhizosphere soil samples (0-20 cm) were collected from each treatment group.

  • DNA Extraction and Sequencing: High-throughput sequencing of the 16S rRNA gene was performed to characterize the soil bacterial communities.

  • Data Analysis: Operational Taxonomic Units (OTUs) were clustered, and alpha diversity indices (e.g., richness) and beta diversity were calculated to assess the differences in bacterial community structure and composition among the treatments.

Visualizing the Impact: Signaling Pathways and Workflows

To better understand the mechanisms of action and experimental processes, the following diagrams are provided.

Prohexadione_Action_Pathway This compound This compound-calcium Dioxygenases Late-stage Dioxygenases (e.g., GA 20-oxidase, GA 3-oxidase) This compound->Dioxygenases Inhibits GA_Biosynthesis Gibberellin Biosynthesis Pathway GA_Biosynthesis->Dioxygenases Active_GAs Active Gibberellins (e.g., GA1, GA4) Dioxygenases->Active_GAs Catalyzes conversion to Cell_Elongation Cell Elongation Active_GAs->Cell_Elongation Promotes Vegetative_Growth Reduced Vegetative Growth Cell_Elongation->Vegetative_Growth Leads to

Caption: this compound-calcium's mode of action in plants.

Soil_Health_Assessment_Workflow cluster_field Field Application cluster_lab Laboratory Analysis cluster_data Data Interpretation PGR_Application Repeated PGR Application (this compound, Alternatives) Soil_Sampling Long-term Soil Sampling PGR_Application->Soil_Sampling Microbial_Analysis Microbial Community Analysis (Biomass, Diversity, Composition) Soil_Sampling->Microbial_Analysis Enzyme_Analysis Soil Enzyme Activity Assays (Dehydrogenase, Phosphatase, etc.) Soil_Sampling->Enzyme_Analysis OM_Analysis Soil Organic Matter Content Analysis Soil_Sampling->OM_Analysis Data_Comparison Comparative Data Analysis Microbial_Analysis->Data_Comparison Enzyme_Analysis->Data_Comparison OM_Analysis->Data_Comparison Conclusion Assessment of Long-term Soil Health Effects Data_Comparison->Conclusion

Caption: Experimental workflow for assessing soil health.

PGR_Persistence_Comparison cluster_risk Potential for Long-term Soil Impact This compound This compound-Ca (Non-persistent) Low_Risk Lower Risk Trinexapac Trinexapac-ethyl (Non-persistent) Paclobutrazol Paclobutrazol (Persistent) High_Risk Higher Risk Chlormequat Chlormequat chloride (Generally Non-persistent)

Caption: Persistence comparison of plant growth regulators.

References

Prohexadione: A Comparative Analysis of its Influence Across Diverse Plant Families

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the plant growth regulator Prohexadione-calcium (Pro-Ca) reveals a spectrum of effects that vary significantly across different plant families. Primarily known for its ability to control vegetative growth, Pro-Ca's impact extends to flowering, fruit development, and stress response, with outcomes dependent on the specific plant species, application timing, and dosage.

This compound-calcium operates by inhibiting the late stages of gibberellin (GA) biosynthesis, specifically the 3β-hydroxylation of GA20 to the biologically active GA1.[1] This mode of action effectively reduces cell elongation, leading to more compact plant growth.[2][3] Beyond growth regulation, Pro-Ca has been observed to influence flavonoid metabolism, ethylene production, and induce pathogen resistance in some plant species.[2] This guide provides a comparative analysis of Pro-Ca's effects on various plant families, supported by experimental data and detailed methodologies.

Mechanism of Action: A Multi-faceted Impact

This compound-calcium's primary mode of action is as a structural mimic of 2-oxoglutaric acid, a co-substrate for dioxygenases involved in gibberellin biosynthesis.[2] By blocking enzymes like GA 3β-hydroxylase, it curtails the production of growth-active gibberellins. This targeted inhibition of the late stages of GA biosynthesis distinguishes it from other growth retardants that act earlier in the pathway.

Furthermore, Pro-Ca can influence other physiological processes:

  • Flavonoid Metabolism: It can inhibit flavanone 3-hydroxylase, altering the flavonoid profile in plants like apples and pears and inducing the production of phytoalexin-like compounds, which contributes to disease resistance.

  • Ethylene Biosynthesis: Due to its structural similarity to ascorbic acid, a co-substrate for ACC oxidase, Pro-Ca can lead to reduced ethylene formation. This can, in turn, affect processes like fruit set and senescence.

  • Stress Resistance: Pro-Ca has been shown to enhance resistance to various stressors, including pathogen attacks and abiotic stresses like salinity.

Prohexadione_Mechanism cluster_Gibberellin Gibberellin Biosynthesis Pathway cluster_this compound This compound-Ca Action cluster_Flavonoid Flavonoid Metabolism cluster_Ethylene Ethylene Biosynthesis Precursors Precursors GA20 GA20 Precursors->GA20 Multiple Steps GA1 Active Gibberellin (promotes stem elongation) GA20->GA1 GA 3β-hydroxylase Pro-Ca This compound-Ca GA 3β-hydroxylase GA 3β-hydroxylase Pro-Ca->GA 3β-hydroxylase Inhibits Flavanone 3-hydroxylase Flavanone 3-hydroxylase Pro-Ca->Flavanone 3-hydroxylase Inhibits ACC oxidase ACC oxidase Pro-Ca->ACC oxidase Inhibits (structurally similar to co-substrate) Flavanone Flavanone Dihydroflavonol Dihydroflavonol Flavanone->Dihydroflavonol Flavanone 3-hydroxylase 3-Deoxyflavonoids Phytoalexins (Disease Resistance) Flavanone->3-Deoxyflavonoids Induces alternate pathway Anthocyanins Anthocyanins Dihydroflavonol->Anthocyanins ACC ACC Ethylene Ethylene (influences fruit set, senescence) ACC->Ethylene ACC oxidase Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_data Data Collection cluster_analysis Data Analysis and Conclusion Plant_Material Select uniform plant material (e.g., species, cultivar, age) Acclimatization Acclimatize plants to experimental conditions (e.g., greenhouse, field) Plant_Material->Acclimatization Experimental_Design Establish experimental design (e.g., completely randomized, randomized complete block) Acclimatization->Experimental_Design ProCa_Prep Prepare this compound-Ca solutions at desired concentrations Experimental_Design->ProCa_Prep Application Apply Pro-Ca via foliar spray or soil drench at specific growth stages ProCa_Prep->Application Vegetative Measure vegetative growth parameters (e.g., plant height, shoot length, leaf area) Application->Vegetative Control Include a non-treated control group Reproductive Assess reproductive parameters (e.g., flower number, fruit set, yield) Vegetative->Reproductive Physiological Conduct physiological and biochemical analyses (e.g., chlorophyll, hormones, metabolites) Reproductive->Physiological Stats Perform statistical analysis (e.g., ANOVA, mean separation tests) Physiological->Stats Interpretation Interpret results and draw conclusions Stats->Interpretation Logical_Relationships cluster_plant_factors Intrinsic Plant Factors cluster_application_factors Application Factors ProCa This compound-Ca Application Dose Application Rate (Dose) ProCa->Dose Timing Application Timing (Growth Stage) ProCa->Timing Method Application Method (Foliar/Drench) ProCa->Method Genetics Plant Family/Species/Cultivar Genetics Metabolism Endogenous Hormone Levels & Metabolism Genetics->Metabolism Uptake Uptake, Translocation, and Metabolism of Pro-Ca Genetics->Uptake Differential_Effect Differential Effect on Plant Growth & Development Genetics->Differential_Effect Metabolism->Differential_Effect Uptake->Differential_Effect Dose->Differential_Effect Timing->Differential_Effect Method->Differential_Effect

References

Prohexadione-Calcium: A Comparative Guide to Enhancing Abiotic Stress Tolerance in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Prohexadione-calcium (Pro-Ca) with other alternatives for enhancing abiotic stress tolerance in plants. The information presented is supported by experimental data to validate the role of Pro-Ca in mitigating the detrimental effects of environmental stressors such as salinity and drought.

This compound-Calcium: An Overview

This compound-calcium is a plant growth regulator that strategically modulates plant physiology to bolster resilience against abiotic stresses. Its primary mode of action involves the inhibition of the late stages of gibberellin (GA) biosynthesis, specifically the conversion of GA20 to the biologically active GA1. This action leads to a reduction in vegetative growth, particularly stem elongation, and redirects the plant's resources towards protective mechanisms.[1][2]

Performance Comparison with Alternatives

While direct comparative studies under abiotic stress conditions are still emerging, the available data suggests Pro-Ca offers a distinct advantage in enhancing plant resilience. Unlike some growth retardants, Pro-Ca has a favorable toxicological profile and a short persistence in soil and plants.[3]

Quantitative Data Summary

The following tables summarize the quantitative effects of Pro-Ca on key physiological and biochemical markers of abiotic stress tolerance in various plant species.

Table 1: Effect of this compound-Calcium on Antioxidant Enzyme Activity under Salt Stress in Rice Seedlings

TreatmentSuperoxide Dismutase (SOD) ActivityPeroxidase (POD) ActivityAscorbate Peroxidase (APX) ActivityReference
Salt Stress (S)BaselineBaselineBaseline[2]
S + Pro-Ca (100 mg/L)75.2% increase3.5% increase84.2% increase[2]

Note: Percentage changes are relative to the salt stress treatment.

Table 2: Impact of this compound-Calcium on Photosynthetic Parameters under Salt Stress in Rice Seedlings

| Treatment | Net Photosynthetic Rate (Pn) | Chlorophyll a (Chl a) Content | Chlorophyll b (Chl b) Content | Total Chlorophyll Content | Reference | |---|---|---|---|---| | Salt Stress (S) | Baseline | Baseline | Baseline | Baseline | | | S + Pro-Ca (100 mg/L) | 167.2% increase | 4.4% increase | 3.8% increase | 4.3% increase | |

Note: Percentage changes are relative to the salt stress treatment.

Table 3: Influence of this compound-Calcium on Ion Homeostasis under Salt Stress in Rice Seedlings

TreatmentNa+ Content in ShootsK+ Content in ShootsK+/Na+ RatioReference
Salt Stress (S)84.4% increase (vs. control)Baseline39.9% decrease (vs. control)
S + Pro-Ca (100 mg/L)17.1% decrease (vs. S)Significant increase (vs. S)Significantly inhibited decrease (vs. S)

Table 4: Effect of this compound-Calcium on Oxidative Stress Markers under Salt Stress in Rice Seedlings

TreatmentMalondialdehyde (MDA) ContentReference
Salt Stress (S)5.8% increase (vs. control)
S + Pro-Ca (100 mg/L)5.8% decrease (vs. S)

Signaling Pathways and Experimental Workflows

The application of Pro-Ca under abiotic stress triggers a cascade of molecular responses, primarily involving the plant hormone and MAPK signaling pathways.

G cluster_stress Abiotic Stress (e.g., Salinity) cluster_proca This compound-Ca Application cluster_pathway Signaling Pathway cluster_response Cellular Response stress Abiotic Stress mapk MAPK Cascade stress->mapk hormone Plant Hormone Signal Transduction stress->hormone proca This compound-Ca proca->mapk proca->hormone photosynthesis Photosynthesis Protection proca->photosynthesis antioxidant Enhanced Antioxidant System (SOD, POD, APX) mapk->antioxidant arr A-ARR Genes (Cytokinin Response Regulators) hormone->arr Upregulation ion Ion Homeostasis (Reduced Na+ uptake) hormone->ion tolerance Stress Tolerance antioxidant->tolerance photosynthesis->tolerance ion->tolerance

Caption: Pro-Ca signaling pathway under abiotic stress.

G cluster_analysis Analysis start Plant Material (e.g., Rice Seedlings) stress_treatment Abiotic Stress Treatment (e.g., NaCl solution) start->stress_treatment control Control Group (No Stress, No Pro-Ca) start->control proca_treatment This compound-Ca Application (Foliar Spray) stress_treatment->proca_treatment Split Group phys_biochem Physiological & Biochemical Analysis - Antioxidant Enzymes - Photosynthetic Parameters - Ion Content - MDA & Electrolyte Leakage stress_treatment->phys_biochem molecular Molecular Analysis - Gene Expression (qRT-PCR) - Transcriptome Sequencing stress_treatment->molecular proca_treatment->phys_biochem proca_treatment->molecular control->phys_biochem control->molecular data Data Collection & Analysis phys_biochem->data molecular->data

Caption: Experimental workflow for evaluating Pro-Ca.

Experimental Protocols

Determination of Antioxidant Enzyme Activity

This protocol outlines the spectrophotometric measurement of key antioxidant enzymes.

a. Enzyme Extraction:

  • Homogenize 0.5 g of fresh plant tissue in 5 mL of ice-cold 50 mM phosphate buffer (pH 7.8) containing 1% polyvinylpyrrolidone (PVP).

  • Centrifuge the homogenate at 12,000 × g for 20 minutes at 4°C.

  • Collect the supernatant as the crude enzyme extract for the following assays.

b. Superoxide Dismutase (SOD) Assay:

  • The assay mixture (3 mL) contains 50 mM phosphate buffer (pH 7.8), 13 mM methionine, 75 µM nitroblue tetrazolium (NBT), 2 µM riboflavin, 100 µM EDTA-Na2, and 100 µL of the enzyme extract.

  • The reaction is initiated by placing the tubes under fluorescent light for 15 minutes.

  • A control reaction is performed without the enzyme extract.

  • The absorbance is read at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction.

c. Peroxidase (POD) Assay:

  • The assay mixture (3 mL) contains 50 mM phosphate buffer (pH 7.0), 1% guaiacol, 0.4% H2O2, and 100 µL of the enzyme extract.

  • The increase in absorbance due to the oxidation of guaiacol is recorded at 470 nm for 2 minutes.

  • Enzyme activity is calculated using the extinction coefficient of guaiacol.

d. Catalase (CAT) Assay:

  • The assay mixture (3 mL) contains 50 mM phosphate buffer (pH 7.0), 10 mM H2O2, and 100 µL of the enzyme extract.

  • The decomposition of H2O2 is monitored as a decrease in absorbance at 240 nm for 2 minutes.

  • Enzyme activity is calculated using the extinction coefficient of H2O2.

Measurement of Electrolyte Leakage

This protocol determines the extent of membrane damage under stress.

  • Collect fresh leaf samples (e.g., 0.1 g of leaf discs) and rinse them with deionized water to remove surface contaminants.

  • Place the samples in a test tube containing 10 mL of deionized water.

  • Incubate at room temperature on a shaker for 2 hours.

  • Measure the initial electrical conductivity (EC1) of the solution using a conductivity meter.

  • Autoclave the samples at 121°C for 20 minutes to induce complete electrolyte leakage.

  • Cool the solution to room temperature and measure the final electrical conductivity (EC2).

  • Calculate the relative electrolyte leakage (REL) as: REL (%) = (EC1 / EC2) × 100.

Quantification of Proline Content

This protocol measures the concentration of the osmolyte proline.

  • Homogenize 0.5 g of fresh plant tissue in 10 mL of 3% aqueous sulfosalicylic acid.

  • Filter the homogenate through Whatman No. 2 filter paper.

  • To 2 mL of the filtrate, add 2 mL of acid-ninhydrin and 2 mL of glacial acetic acid.

  • Heat the mixture in a boiling water bath for 1 hour.

  • Terminate the reaction by placing the tube in an ice bath.

  • Extract the reaction mixture with 4 mL of toluene, vortexing for 20-30 seconds.

  • Separate the toluene layer and measure its absorbance at 520 nm.

  • Determine the proline concentration from a standard curve prepared with known concentrations of proline.

References

Prohexadione Treatment: A Comparative Guide to Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and plant sciences, understanding the molecular impact of plant growth regulators is paramount. This guide provides a comparative analysis of gene expression changes in response to Prohexadione-Calcium (Pro-Ca) treatment, with a focus on its effects under abiotic stress conditions. The information presented is synthesized from recent studies to offer a clear overview of its performance and molecular mechanisms.

Performance Comparison: this compound vs. Alternative Treatments

This compound-Calcium is primarily known as a gibberellin biosynthesis inhibitor. Its application leads to a variety of physiological and transcriptional changes, particularly in stress mitigation. The following tables summarize quantitative data from studies comparing Pro-Ca treatment with control and salt-stressed conditions in rice seedlings.

Table 1: Comparison of Physiological Traits in Rice Seedlings

Treatment GroupPlant HeightStem Base WidthLeaf AreaShoot Dry WeightNet Photosynthetic Rate
Control (CK) NormalNormalNormalNormalNormal
Salt Stress (S) DecreasedDecreasedDecreasedDecreasedDecreased
Salt Stress + Pro-Ca (S + Pro-Ca) Decreased (compared to CK)Increased (compared to S)Increased (compared to S)Increased (compared to S)Increased by 167.2% (compared to S)[1][2]

Table 2: Comparison of Ion Content and Enzyme Activity in Rice Seedlings under Salt Stress

ParameterSalt Stress (S)Salt Stress + Pro-Ca (S + Pro-Ca)Percentage Change with Pro-Ca
Na+ Concentration IncreasedReduced-17.1%[1][2]
Ascorbate Peroxidase Activity BaselineIncreased+84.2%[1]
Superoxide Dismutase Activity BaselineIncreased+75.2%
Peroxidase Activity BaselineIncreased+3.5%
Malondialdehyde Level IncreasedDecreased-5.8%

Table 3: Differentially Expressed Genes in Rice Seedlings under Salt Stress (S + Pro-Ca vs. S)

GeneFunctionRegulation by Pro-Ca
SOD2 Antioxidant (Superoxide dismutase)Up-regulated
PXMP2 Antioxidant-relatedUp-regulated
MPV17 Antioxidant-relatedUp-regulated
E1.11.1.7 Antioxidant (Peroxidase)Up-regulated
PsbS Photosynthesis (Photosystem II)Up-regulated
PsbD Photosynthesis (Photosystem II)Up-regulated
heml Chlorophyll BiosynthesisUp-regulated
PPD Chlorophyll DegradationDown-regulated
Lhcb1, Lhcb2, Lhcb3, Lhcb5, Lhcb6 Light-Harvesting Complex IIDown-regulated

In a study on herbaceous peony, Pro-Ca treatment resulted in a decrease in red flower color, which was correlated with the down-regulation of several genes in the flavonoid biosynthetic pathway, including F3H (flavanone 3-hydroxylase), F3'H (flavonoid 3'-hydroxylase), DFR (dihydroflavonol 4-reductase), and ANS (anthocyanidin synthase).

Experimental Protocols

The following is a generalized methodology for analyzing gene expression in plants treated with this compound using RNA sequencing (RNA-seq).

1. Plant Material and Treatment:

  • Rice (Oryza sativa L.) seedlings are grown to the 2.5 leaf stage.

  • Three treatment groups are established:

    • Control (CK): Normal watering conditions.

    • Salt Stress (S): Watered with a 50 mmol·L−1 NaCl solution.

    • Salt Stress + Pro-Ca (S + Pro-Ca): Watered with a 50 mmol·L−1 NaCl solution and sprayed with 100 mg·L−1 Pro-Ca.

  • Leaf samples are collected at specified time points (e.g., 6, 12, and 24 hours) after treatment, with three biological replicates per group.

2. RNA Extraction and Library Preparation:

  • Total RNA is extracted from the collected leaf samples using a suitable kit (e.g., TRIzol reagent).

  • RNA integrity and concentration are assessed using an Agilent 2100 Bioanalyzer and a NanoDrop spectrophotometer.

  • mRNA is purified from total RNA using oligo(dT) magnetic beads.

  • The purified mRNA is fragmented into smaller pieces.

  • First-strand cDNA is synthesized using random hexamer primers, followed by second-strand cDNA synthesis.

  • The double-stranded cDNA is purified and subjected to end-repair, A-tailing, and ligation with sequencing adapters.

  • The ligated products are amplified by PCR to create the final cDNA library.

3. Sequencing and Bioinformatic Analysis:

  • The prepared libraries are sequenced on an Illumina sequencing platform.

  • Raw sequencing reads are filtered to remove low-quality reads and adapter sequences.

  • The clean reads are mapped to a reference genome.

  • Gene expression levels are quantified using the FPKM (Fragments Per Kilobase of transcript per Million mapped reads) method.

  • Differentially expressed genes (DEGs) are identified between comparison groups (e.g., S + Pro-Ca vs. S) using criteria such as a Q-value < 0.01 and a |log2(Fold Change)| > 1.5.

  • Functional annotation and enrichment analysis (GO and KEGG) are performed on the DEGs to identify key biological processes and pathways affected by the treatment.

4. qRT-PCR Validation:

  • A subset of key DEGs is selected for validation using quantitative real-time PCR (qRT-PCR) to confirm the RNA-seq results.

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway affected by this compound.

G cluster_0 Experimental Setup cluster_1 RNA Sequencing cluster_2 Bioinformatic Analysis cluster_3 Validation & Interpretation A Plant Growth (e.g., Rice seedlings) B Treatment Groups: - Control (CK) - Salt Stress (S) - Salt Stress + Pro-Ca A->B C Sample Collection (e.g., at 6, 12, 24h) B->C D Total RNA Extraction C->D E mRNA Purification & Library Preparation D->E F Illumina Sequencing E->F G Data Quality Control F->G H Read Mapping to Reference Genome G->H I Gene Expression Quantification (FPKM) H->I J Differential Gene Expression Analysis I->J K Functional Annotation (GO, KEGG) J->K L qRT-PCR Validation of Key DEGs J->L M Biological Interpretation L->M

Caption: Experimental workflow for gene expression analysis in response to this compound treatment.

References

Comparative Metabolomic Profiling of Prohexadione-Treated Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolomic changes induced by prohexadione-calcium in plant tissues, supported by experimental data from peer-reviewed studies. This compound-calcium is a widely used plant growth regulator that competitively inhibits 2-oxoglutarate-dependent dioxygenases, leading to significant alterations in plant metabolism, particularly in the biosynthesis of gibberellins and flavonoids. These changes not only affect plant growth and development but also have implications for plant defense mechanisms and the production of secondary metabolites relevant to drug discovery.

Executive Summary

This compound-calcium treatment in plants leads to a significant reduction in the biosynthesis of growth-promoting gibberellins and a redirection of metabolic flux towards the flavonoid pathway. This results in a range of physiological responses, including reduced vegetative growth, altered fruit development, and enhanced resistance to certain pathogens. Metabolomic studies reveal a complex interplay of changes in various classes of compounds, including hormones, phenolics, and amino acids. This guide presents a compilation of quantitative data from various studies to facilitate a comparative analysis of these effects.

Comparison of Metabolomic Changes

The application of this compound-calcium induces a cascade of metabolic changes. The primary mode of action is the inhibition of 2-oxoglutarate-dependent dioxygenases, which are key enzymes in both the gibberellin and flavonoid biosynthetic pathways.

Impact on Gibberellin Biosynthesis

This compound-calcium effectively blocks the conversion of inactive gibberellin precursors to their active forms. This leads to a decrease in the concentration of growth-promoting gibberellins, such as GA1 and GA4, and an accumulation of their precursors, like GA20 and GA9.

Table 1: Effect of this compound-Calcium on Endogenous Gibberellin Content in Chrysanthemum morifolium

GibberellinControl (ng/g DW)This compound-Calcium (200 ppm) (ng/g DW)% Change
GA11.80.7-61.1%
GA40.90.5-44.4%
GA92.53.1+24.0%
GA204.25.8+38.1%

Data adapted from a study on Chrysanthemum morifolium.

Alterations in Flavonoid Metabolism

The inhibition of flavanone 3-hydroxylase (F3H), another 2-oxoglutarate-dependent dioxygenase, by this compound-calcium leads to a significant shift in the flavonoid profile. This often results in the accumulation of 3-deoxyflavonoids, which are not typically abundant in untreated plants, and can enhance resistance to pathogens.[1]

Table 2: Effect of this compound-Calcium on Flavonoid Content in Herbaceous Peony (Paeonia lactiflora) Petals

Flavonoid ClassControl (mg/g FW)This compound-Calcium Treated (mg/g FW)% Change
Anthocyanins1.250.55-56.0%
Anthoxanthins3.802.10-44.7%

Data adapted from a study on Paeonia lactiflora.[2]

Comparison with Trinexapac-ethyl

Experimental Protocols

Metabolomic Analysis of Flavonoids using UPLC-MS/MS

This protocol is adapted from a method for broad-range flavonoid profiling in plant tissues.

a. Sample Preparation and Extraction

  • Harvest plant tissue and immediately freeze in liquid nitrogen. Store at -80°C until extraction.

  • Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

  • Weigh approximately 100 mg of the frozen powder into a microcentrifuge tube.

  • Add 1 mL of extraction solution (80% methanol with 0.1% formic acid).

  • Vortex the mixture for 1 minute.

  • Sonicate the sample for 30 minutes in an ice bath.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

b. UPLC-MS/MS Conditions

  • Instrumentation: Ultra-Performance Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., Q-Exactive Orbitrap).

  • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B (linear gradient)

    • 10-12 min: 95% B (isocratic)

    • 12-12.1 min: 95-5% B (linear gradient)

    • 12.1-15 min: 5% B (isocratic for column re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Range: m/z 100-1500.

    • Data Acquisition: Data-dependent MS/MS acquisition.

Quantification of Gibberellins using GC-MS

This protocol is a general outline for the quantification of gibberellins in plant tissues.

a. Sample Preparation and Extraction

  • Freeze-dry plant tissue and grind to a fine powder.

  • Extract the powder with 80% methanol containing an appropriate internal standard (e.g., [2H2]-GA1).

  • Centrifuge the extract and collect the supernatant.

  • Partition the supernatant against ethyl acetate at pH 2.5.

  • Purify the ethyl acetate fraction using solid-phase extraction (SPE) with a C18 cartridge followed by an anion-exchange cartridge.

b. Derivatization

  • Dry the purified extract under a stream of nitrogen.

  • Derivatize the sample by methylation with diazomethane followed by trimethylsilylation.

c. GC-MS Conditions

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for steroid and hormone analysis (e.g., DB-1 or equivalent).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60°C for 1 min.

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 5°C/min to 300°C, hold for 5 min.

  • Mass Spectrometry:

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for each gibberellin and the internal standard.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key metabolic pathways affected by this compound-calcium and a general workflow for metabolomic analysis.

Prohexadione_Action_Pathway This compound This compound-Calcium Dioxygenases 2-Oxoglutarate Dependent Dioxygenases This compound->Dioxygenases Gibberellin_Pathway Gibberellin Biosynthesis Flavonoid_Pathway Flavonoid Biosynthesis GA_precursors Inactive Gibberellins (e.g., GA20, GA9) Flavanones Flavanones Active_GAs Active Gibberellins (e.g., GA1, GA4) GA_precursors->Active_GAs Blocked Conversion Growth_Inhibition Reduced Vegetative Growth Deoxyflavonoids 3-Deoxyflavonoids Flavanones->Deoxyflavonoids Redirected Flux Pathogen_Resistance Enhanced Pathogen Resistance Metabolomics_Workflow start Plant Tissue (Control vs. Treated) extraction Metabolite Extraction start->extraction analysis LC-MS or GC-MS Analysis extraction->analysis data_processing Data Processing (Peak Picking, Alignment) analysis->data_processing statistical_analysis Statistical Analysis (PCA, OPLS-DA) data_processing->statistical_analysis identification Metabolite Identification statistical_analysis->identification pathway_analysis Pathway Analysis identification->pathway_analysis end Biological Interpretation pathway_analysis->end

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Prohexadione

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Prohexadione, a plant growth regulator. Following these procedures will help minimize exposure risks and ensure proper disposal, fostering a secure and efficient research setting.

Personal Protective Equipment (PPE) for this compound

The appropriate personal protective equipment must be worn when handling this compound to prevent dermal, ocular, and inhalation exposure. Below is a summary of recommended PPE.

Protection Type Specific Recommendations Rationale & Citation
Hand Protection Chemical-resistant gloves made of barrier laminate, butyl rubber (≥ 14 mils), nitrile rubber (≥ 14 mils), neoprene rubber (≥ 14 mils), polyethylene, or polyvinyl chloride (≥ 14 mils).[1]Prevents skin contact and absorption.[1] Avoid leather or fabric gloves as they can absorb and retain the chemical.[2] Wash the outside of gloves before removing them.[1]
Body Protection Long-sleeved shirt and long pants.[1] Consider a chemical-resistant apron, especially when mixing or loading.Minimizes skin exposure. Loose-fitting clothing is recommended to reduce the risk of tears at the seams.
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.Protects against splashes and dust that could cause eye irritation.
Footwear Chemical-resistant boots.Leather or fabric shoes are not recommended as they can absorb the chemical. Wear long pants over the top of boots.
Respiratory Protection A full-face respirator or a particulate filter device (EN 143) may be necessary if exposure limits are exceeded, if irritation occurs, or in poorly ventilated areas.Protects against inhalation of dust or aerosols. A medical clearance may be necessary to wear a respirator.

Operational Procedures for Handling this compound

Adherence to standard operating procedures is critical for the safe handling of this compound in a laboratory setting.

General Handling:

  • Work in a well-ventilated area, preferably with local exhaust ventilation.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, chewing gum, using tobacco, or using the toilet.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Avoid the formation of dust and aerosols.

Spill and Leak Protocol:

  • Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spillage area and ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Keep the substance away from drains, surface water, and ground water.

  • Cleanup:

    • For small liquid spills, use an absorbent material such as pet litter, sawdust, or soil to absorb the spill.

    • For dry spills, carefully sweep up the material to avoid creating dust and place it in a suitable, dry container for disposal.

    • Do not use high-pressure water streams to scatter spilled material.

  • Decontamination: Wash the spill area with a detergent solution and flush with water. Collect the contaminated water for approved disposal.

  • Personal Protective Equipment: Wear the recommended PPE during the entire cleanup process.

First Aid Measures

In the event of accidental exposure, immediate first aid is crucial.

Exposure Route First Aid Procedure
Skin Contact Take off contaminated clothing immediately. Rinse the skin with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.
Eye Contact Hold the eye open and rinse slowly and gently with water for 15-20 minutes. If present, remove contact lenses after the first 5 minutes, then continue rinsing the eye. Call a poison control center or doctor for treatment advice.
Inhalation Move the person to fresh air. If the person is not breathing, call for immediate medical assistance and start first aid actions, such as artificial respiration.
Ingestion Call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if they are able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor. Never give anything by mouth to an unconscious person.

Storage and Disposal Plan

Proper storage and disposal are essential to prevent environmental contamination and accidental exposure.

Storage:

  • Store in the original container in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Store away from food, drink, animal feedingstuffs, and incompatible materials such as oxidizing agents.

  • Protect the container from physical damage and moisture.

Disposal:

  • Pesticide wastes are regulated, and improper disposal is a violation of federal law.

  • Wastes resulting from the use of this product may be disposed of on-site or at an approved waste disposal facility.

  • Do not contaminate water when disposing of equipment wash waters or rinsate.

  • For the container, do not reuse or refill it. Offer it for recycling if available, or triple rinse the container before disposal.

This compound Handling and Disposal Workflow

G cluster_prep Preparation cluster_handling Handling cluster_disposal Decontamination & Disposal A Assess Risks & Review SDS B Select & Inspect PPE A->B C Prepare Well-Ventilated Workspace B->C D Handle this compound C->D E Spill Occurs? D->E F Follow Spill Protocol E->F Yes G Store Properly E->G No F->G H Decontaminate PPE & Equipment G->H I Segregate Waste H->I J Dispose of Waste & Container per Regulations I->J K Wash Hands Thoroughly J->K

Caption: Workflow for the safe handling and disposal of this compound.

References

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